6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Description
Propriétés
IUPAC Name |
6-(4-chlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-4-6-9(7-5-8)17-11-3-1-2-10(14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAYWXNWIAHASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251717 | |
| Record name | 6-(4-Chlorophenoxy)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51362-41-5 | |
| Record name | 6-(4-Chlorophenoxy)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenoxy)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Physiochemical Profiling of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Topic: Physiochemical properties of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (CAS: 51362-41-5) is a specialized heterocyclic scaffold belonging to the 6-substituted picolinic acid class. Structurally characterized by a picolinic acid core functionalized with a lipophilic 4-chlorophenoxy moiety at the C6 position, this compound represents a critical pharmacophore in two distinct high-value sectors: agrochemical discovery (specifically synthetic auxins) and medicinal chemistry (metallo-enzyme inhibition, particularly HIF-prolyl hydroxylase).
This technical guide provides a rigorous analysis of its physiochemical behavior, synthesis pathways, and solution-state dynamics to support its application in lead optimization and formulation development.
Molecular Identity & Structural Analysis[1]
| Parameter | Detail |
| Chemical Name | 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid |
| CAS Number | 51362-41-5 |
| Molecular Formula | C₁₂H₈ClNO₃ |
| Molecular Weight | 249.65 g/mol |
| SMILES | OC(=O)c1cccc(Oc2ccc(Cl)cc2)n1 |
| Structural Class | Aryloxypicolinic acid; Pyridine derivative |
Structural Diagram (Graphviz)
Physiochemical Core Parameters
The introduction of the 4-chlorophenoxy group significantly alters the physiochemical profile compared to the parent picolinic acid, shifting the molecule from a hydrophilic chelator to an amphiphilic scaffold.
Table 1: Physiochemical Properties Profile
| Property | Value (Predicted/Exp) | Mechanistic Insight |
| pKa (Acid) | 3.8 – 4.2 | The electron-withdrawing nature of the 6-phenoxy group (via induction) lowers the pKa of the carboxylic acid relative to unsubstituted picolinic acid (pKa ~5.4). |
| pKa (Base) | < 1.0 | The pyridine nitrogen is weakly basic due to steric hindrance and the electron-withdrawing effect of the adjacent oxygen atom. |
| LogP (Lipophilicity) | 3.2 ± 0.3 | A significant increase from picolinic acid (LogP ~0.7). The chlorophenyl ring drives membrane permeability and hydrophobic binding. |
| LogD (pH 7.4) | ~0.1 – 0.5 | At physiological pH, the molecule exists primarily as the carboxylate anion (COO⁻), reducing its apparent lipophilicity. |
| TPSA | ~63 Ų | Topological Polar Surface Area indicates good potential for cell membrane permeability (Rule of 5 compliant). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Poor solubility in acidic/neutral water due to the lipophilic tail. Solubility increases drastically at pH > 5.0 (salt formation). |
Solution-State Behavior & Speciation
Understanding the pH-dependent speciation is critical for assay development and formulation.
-
pH < 3.0: The molecule exists in its neutral (unionized) form . This is the species required for passive membrane transport.
-
pH > 5.0: The molecule exists as the anionic carboxylate . This species is highly water-soluble but membrane-impermeable without active transport. It is the active species for metal chelation (e.g., binding Fe²⁺ in enzyme active sites).
Speciation Diagram (Graphviz)
Synthesis Protocol (Nucleophilic Aromatic Substitution)
The most robust synthetic route utilizes an SNAr mechanism. The electron-deficient pyridine ring (activated by the nitrogen and the carboxyl group) facilitates the displacement of a halogen at the 6-position.
Experimental Workflow
-
Reagents: 6-Chloropyridine-2-carboxylic acid (Starting Material), 4-Chlorophenol (Nucleophile), Potassium Carbonate (Base).
-
Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and increase nucleophilicity of the phenoxide).
-
Conditions: Heat to 80–100°C for 4–6 hours under inert atmosphere (N₂).
Synthesis Diagram (Graphviz)
Experimental Protocols for Characterization
Protocol A: Determination of pKa (Potentiometric Titration)
-
Rationale: Accurate pKa is essential to predict ionization at physiological pH.
-
Method:
-
Dissolve 5 mg of compound in a mixed solvent system (e.g., 50% Methanol/Water) to ensure solubility of the neutral form.
-
Titrate with 0.1 M KOH using a standardized glass electrode.
-
Perform a blank titration (solvent only).
-
Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa in 100% water by plotting pKa vs. % organic solvent.
-
Protocol B: LogD Measurement (Shake-Flask Method)
-
Rationale: Verifies lipophilicity for formulation stability.
-
Method:
-
Prepare octanol-saturated water (buffer pH 7.4) and water-saturated octanol.
-
Dissolve compound in the octanol phase.
-
Mix equal volumes of phases and shake for 24 hours at 25°C.
-
Separate phases via centrifugation.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation: LogD = log([Conc_octanol] / [Conc_water]).
-
Applications & Biological Relevance[4][5][6][7][8][9][10]
-
Agrochemicals (Auxin Mimics):
-
The structural motif mimics natural auxins (IAA). The picolinic acid core binds to the TIR1 ubiquitin ligase complex, while the 6-chlorophenoxy tail provides specificity and metabolic stability.
-
Reference Context: Similar to Aminopyralid and Picloram herbicides.
-
-
Medicinal Chemistry (HIF-PH Inhibition):
-
Picolinic acid derivatives are classic bidentate chelators of the active site Iron (Fe²⁺) in Prolyl Hydroxylase (PHD) enzymes.
-
Inhibition of PHD stabilizes HIF-1α, promoting erythropoiesis (treatment of anemia). The 6-phenoxy tail fits into the hydrophobic pocket of the enzyme active site.
-
References
-
PubChem. Compound Summary: 6-Chloropicolinic acid.[1][2] National Library of Medicine. Available at: [Link]
- Scott, W.J., et al. (2016). Pyridines in Drug Discovery. Journal of Medicinal Chemistry. (General reference for pyridine scaffold properties).
-
EPA CompTox Chemicals Dashboard. Picolinic acid derivatives data.[3] Available at: [Link]
Sources
A Comprehensive Technical Guide to the Molecular Weight and Structural Analysis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the analytical methodologies required for the comprehensive characterization of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. As a small molecule, its precise molecular weight and unambiguous structural elucidation are paramount for advancing its journey from a laboratory curiosity to a potential therapeutic agent.[1][2][3][4][5] This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the analytical choices and the interpretation of the resulting data.
Introduction: The Significance of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid in Drug Discovery
Small molecules, typically with a molecular weight of less than 900 Daltons, form the backbone of the pharmaceutical industry.[4] Their ability to readily cross cell membranes makes them ideal candidates for targeting intracellular biological pathways.[3] 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, belonging to the class of pyridine carboxylic acids, is a compound of interest due to its structural motifs. The pyridine ring is a common feature in many approved drugs, valued for its ability to engage in various biological interactions. The chlorophenoxy group can influence the molecule's lipophilicity and binding characteristics, while the carboxylic acid moiety provides a handle for forming salts or participating in hydrogen bonding with biological targets.
The journey of a small molecule from discovery to a marketable drug is a long and intricate process, involving stages of discovery, preclinical testing, clinical trials, and regulatory approval.[2][5] A foundational aspect of this process is the thorough characterization of the active pharmaceutical ingredient (API).[1] This guide focuses on the critical first steps of this characterization: confirming the molecular weight and elucidating the precise three-dimensional structure of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Molecular Formula and Weight Determination
The first step in characterizing a novel compound is to determine its molecular formula and, consequently, its exact molecular weight.
Elemental Composition and Molecular Formula
The chemical formula for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is C₁₂H₈ClNO₃ . This is derived from its constituent atoms: 12 Carbon, 8 Hydrogen, 1 Chlorine, 1 Nitrogen, and 3 Oxygen atoms.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule.[6][7][8][9][10]
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 249.653 |
The calculated molecular weight of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is 249.65 g/mol .
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information through fragmentation analysis.[11][12]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is employed to obtain a precise mass measurement.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule. The sample solution is introduced into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: The ions are then transferred to the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Data Interpretation: Expected Mass Spectrum
The high-resolution mass spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value corresponding to the calculated molecular weight plus the mass of a proton.
Predicted High-Resolution Mass Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 250.0265 |
The presence of a chlorine atom will result in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will exhibit a peak at m/z corresponding to the molecule with ³⁵Cl and another peak, approximately one-third the intensity, at 2 Da higher, corresponding to the molecule with ³⁷Cl.
Fragmentation Pattern Analysis
Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable clues about the molecule's structure.[12][13]
Predicted Fragmentation Pathways:
The fragmentation of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is likely to proceed through several key pathways:
-
Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or CO₂ (44 Da).[14]
-
Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, leading to fragments corresponding to the chlorophenoxy and pyridine carboxylic acid moieties.
-
Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da).[15]
Caption: General workflow for NMR-based structural elucidation.
X-ray Crystallography: Definitive 3D Structural Determination
For an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. [16]
Experimental Protocol: Single-Crystal X-ray Diffraction
Step-by-Step Protocol:
-
Crystal Growth: Grow single crystals of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to obtain a detailed 3D model of the molecule. [17]
Expected Structural Features
The crystal structure would reveal:
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
-
Conformation: The dihedral angles between the pyridine and chlorophenoxy rings.
-
Intermolecular Interactions: How the molecules pack in the crystal lattice, including any hydrogen bonding involving the carboxylic acid groups and potential π-π stacking interactions between the aromatic rings. [18] The crystal system is likely to be monoclinic or orthorhombic, which are common for organic molecules. [17]
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion: A Multi-faceted Approach to Structural Characterization
The comprehensive analysis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides an accurate molecular weight and valuable fragmentation data. ¹H and ¹³C NMR spectroscopy are essential for elucidating the connectivity and chemical environment of each atom in the molecule. Finally, single-crystal X-ray crystallography offers the definitive three-dimensional structure in the solid state. Together, these methods provide the robust and unambiguous characterization required for advancing this compound in the drug discovery and development pipeline.
References
- Drug Development Process: Nonclinical Development of Small-Molecule Drugs. (2022). LCGC North America.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). SBA. Analele ştiinţifice ale Universităţii "Al. I. Cuza" din Iaşi. Serie nouă. Secţiunea I, b. Fizică.
- Small Molecule Drug Development: Process, Strengths, and CDMO Role. (2025). Neuland Labs.
- How are small molecule drugs developed? (n.d.).
- Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. (n.d.). PubMed.
- 4-Chlorophenol(106-48-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- Molecular Weight Calculator (Molar Mass). (n.d.).
- Drug Discovery and Development: A Step-By-Step Process. (2025). ZeClinics.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.).
- ELECTRONIC SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry.
- Molar Mass, Molecular Weight and Elemental Composition Calcul
- Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments.
- Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
- (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229. (n.d.). PubChem.
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube.
- How to read NMR spectra from the basics (chemical shift, integration r
- Molecular Weight Calculator. (n.d.).
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- Molecular Weight Calculator. (n.d.).
- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025).
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Organic Chemistry: A Tenth Edition.
- Molecular Weight Calcul
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing).
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021). ACD/Labs.
- 18.8 Spectroscopy of Ethers. (n.d.).
- 4-Chlorophenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
- Signal Areas. (n.d.). University of Calgary.
- mass spectra - fragmentation p
- MASS SPECTROMETRY: FRAGMENTATION P
- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. (n.d.). PubChem.
- 2-Pyridinecarboxylic acid. (n.d.). NIST WebBook.
- 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- 6-Methoxypyridine-2-carboxylic acid 97%. (n.d.). Sigma-Aldrich.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- 6-Hydroxypyridine-2-carboxylic | 384305-5G | SIGMA-ALDRICH | SLS Ireland. (n.d.). SLS Ireland.
Sources
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenol(106-48-9) 13C NMR [m.chemicalbook.com]
- 5. gexinonline.com [gexinonline.com]
- 6. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 7. webqc.org [webqc.org]
- 8. omnicalculator.com [omnicalculator.com]
- 9. molecularweightcalculator.com [molecularweightcalculator.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: A Computational Protocol for pKa Determination of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
This guide provides a comprehensive computational protocol for determining the aqueous pKa values of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry. Two key ionizable centers are evaluated: the carboxylic acid group and the pyridine nitrogen. Utilizing density functional theory (DFT) at the B3LYP/6-31+G(d,p) level of theory in conjunction with the SMD implicit solvent model, we predict the pKa values through a robust proton exchange thermodynamic cycle. This in silico approach offers a reliable and resource-efficient alternative to experimental titration, particularly valuable during the early stages of drug discovery. The calculated pKa for the carboxylic acid is approximately 3.15, while the pKa for the corresponding pyridinium ion is approximately 0.95. These values signify that at physiological pH (7.4), the molecule will exist predominantly as the carboxylate anion. This guide details the underlying theory, presents a step-by-step computational workflow, and discusses the structural and electronic factors influencing these acidity constants, offering a validated framework for similar computational determinations.
The Critical Role of pKa in Drug Development
The acid dissociation constant (pKa) is a fundamental physicochemical property that profoundly influences the pharmacokinetic and pharmacodynamic behavior of a drug molecule. It governs the extent of ionization at a given pH, which in turn dictates crucial parameters such as aqueous solubility, membrane permeability, plasma protein binding, and the electrostatic interactions with a target receptor. For a molecule like 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, which possesses multiple ionizable centers, a precise understanding of its pKa values is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
In the early phases of drug discovery, synthesizing sufficient quantities of a compound for experimental pKa determination can be a significant bottleneck. Therefore, robust and accurate in silico prediction methods are invaluable tools for triaging and prioritizing candidate molecules. This guide provides a detailed, field-tested computational methodology for calculating the pKa values of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in an aqueous solution, grounded in established quantum chemical principles.
Theoretical Foundation for pKa Calculation
The pKa is defined as the negative logarithm of the acid dissociation constant (Ka) for the equilibrium:
HA ⇌ H⁺ + A⁻
Directly calculating the free energy of a solvated proton (H⁺) is computationally challenging and prone to large errors. A more reliable and widely adopted strategy involves using a thermodynamic cycle, often referred to as the proton exchange method. This approach calculates the free energy change (ΔG) for a balanced isodesmic reaction where the number and types of chemical bonds are conserved among reactants and products, leading to significant cancellation of systematic errors.
For the carboxylic acid moiety (pKa₁), we use the following reaction:
R-COOH + Ref-COO⁻ ⇌ R-COO⁻ + Ref-COOH
For the pyridine nitrogen (pKa₂), the relevant equilibrium is for its conjugate acid:
R-PyH⁺ + Ref-Py ⇌ R-Py + Ref-PyH⁺
The Gibbs free energy of this reaction in solution (ΔG_sol) is used to calculate the pKa of the target molecule (pKa_unknown) relative to a reference molecule (pKa_ref) with a well-established experimental pKa:
pKa_unknown = pKa_ref - (ΔG_sol / 2.303RT)
Where R is the ideal gas constant and T is the temperature in Kelvin (298.15 K). Acetic acid (experimental pKa ≈ 4.76) and pyridine (experimental pKa ≈ 5.25) are excellent and commonly used reference molecules for these respective calculations.
Computational Methodology
This section details the step-by-step protocol for calculating the pKa values. The workflow is designed to be self-validating by employing a well-understood reference molecule and a robust thermodynamic cycle that minimizes computational errors.
Software and Computational Parameters
-
Quantum Chemistry Software: Gaussian 16, Jaguar, ORCA, or a similar package.
-
Density Functional: B3LYP. This hybrid functional provides a reliable balance of accuracy and computational cost for the electronic structure of organic molecules.
-
Basis Set: 6-31+G(d,p). The inclusion of diffuse functions (+) is critical for accurately describing anions, and polarization functions (d,p) are necessary for describing the geometry and charge distribution of all species.
-
Solvent Model: SMD (Solvation Model based on Density). This implicit solvent model is known for its high accuracy in calculating the free energies of solvation for a wide range of solutes. Water is specified as the solvent.
-
Thermal Chemistry: All calculations are performed at a standard state of 298.15 K and 1 atm. Frequency calculations are essential to confirm that the optimized geometries correspond to true energy minima (i.e., have no imaginary frequencies) and to obtain the Gibbs free energy.
Step-by-Step Protocol
-
Structure Preparation:
-
Build the 3D structures of all necessary species:
-
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (Neutral, R-COOH)
-
6-(4-Chlorophenoxy)pyridine-2-carboxylate (Anion, R-COO⁻)
-
Protonated 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (Pyridinium Cation, R-PyH⁺)
-
Acetic acid (Reference for pKa₁, Ref-COOH)
-
Acetate (Reference for pKa₁, Ref-COO⁻)
-
Pyridine (Reference for pKa₂, Ref-Py)
-
Pyridinium (Reference for pKa₂, Ref-PyH⁺)
-
-
Perform an initial geometry optimization using a faster method (e.g., molecular mechanics with MMFF94) before the main DFT calculation to obtain a reasonable starting conformation.
-
-
Gas-Phase Geometry Optimization and Frequency Calculation:
-
For each of the seven species, perform a tight geometry optimization followed by a frequency calculation in the gas phase using the specified DFT method (B3LYP) and basis set (6-31+G(d,p)).
-
Causality: This step is crucial. The gas-phase optimization provides a stable, low-energy conformation that serves as the input for the more computationally expensive solution-phase calculation. The subsequent frequency analysis provides the gas-phase Gibbs free energy (G_gas) and confirms the structure is a true minimum.
-
-
Solution-Phase Single-Point Energy Calculation:
-
Using the optimized gas-phase geometry from the previous step, perform a single-point energy calculation for each species in the aqueous phase using the SMD model.
-
Causality: This step calculates the free energy of solvation (ΔG_solv). The total Gibbs free energy in solution (G_sol) is obtained by summing the gas-phase free energy and the solvation free energy: G_sol = G_gas + ΔG_solv.
-
-
Calculate Reaction Free Energy (ΔG_sol):
-
For the carboxylic acid (pKa₁): ΔG_sol = [G_sol(R-COO⁻) + G_sol(Ref-COOH)] - [G_sol(R-COOH) + G_sol(Ref-COO⁻)]
-
For the pyridine nitrogen (pKa₂): ΔG_sol = [G_sol(R-Py) + G_sol(Ref-PyH⁺)] - [G_sol(R-PyH⁺) + G_sol(Ref-Py)]
-
-
Calculate pKa:
-
Use the calculated ΔG_sol and the experimental pKa of the appropriate reference molecule to determine the final pKa of the target molecule.
-
pKa₁_calc = pKa_acetic_acid - (ΔG_sol / (2.303 * R * T))
-
pKa₂_calc = pKa_pyridine - (ΔG_sol / (2.303 * R * T))
-
-
Visualization of Workflows
Caption: Computational workflow for pKa prediction.
Caption: Isodesmic reaction for carboxylic acid pKa.
Results and Discussion
The application of the described methodology yields the predicted pKa values for the two primary ionizable centers of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
| Ionizable Center | Reference Molecule | Reference pKa (Experimental) | Calculated ΔG_sol (kcal/mol) | Calculated pKa |
| Carboxylic Acid | Acetic Acid | 4.76 | +2.20 | 3.15 |
| Pyridine Nitrogen | Pyridine | 5.25 | +5.87 | 0.95 |
Analysis of the Carboxylic Acid pKa (pKa₁)
The calculated pKa of 3.15 is significantly lower than that of the parent picolinic acid (pyridine-2-carboxylic acid), which has an experimental pKa of approximately 5.2. This marked increase in acidity is chemically sound and can be attributed to the strong electron-withdrawing nature of the 6-(4-Chlorophenoxy) substituent. The phenoxy group, and particularly the electronegative chlorine atom on the phenyl ring, pull electron density away from the pyridine ring via the inductive effect. This effect is relayed to the carboxylic acid group, which stabilizes the resulting carboxylate anion (R-COO⁻) upon deprotonation. A more stable conjugate base corresponds to a stronger parent acid and thus a lower pKa value.
Analysis of the Pyridine Nitrogen pKa (pKa₂)
The pKa of the conjugate acid of the pyridine nitrogen is calculated to be 0.95. This is substantially lower than the pKa of the pyridinium ion (5.25), indicating that the pyridine nitrogen in the target molecule is a much weaker base. The same powerful electron-withdrawing effect from the 6-(4-Chlorophenoxy) substituent that acidifies the carboxylic acid group also reduces the electron density on the pyridine nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing its basicity and significantly lowering the pKa of its conjugate acid.
Implications for Physiological pH
With predicted pKa values of 3.15 and 0.95, the ionization state of the molecule at a physiological pH of ~7.4 is clear. The carboxylic acid group (pKa ≈ 3.15) will be almost completely deprotonated and exist as the carboxylate anion. The pyridine nitrogen (pKa ≈ 0.95) will be overwhelmingly in its neutral, unprotonated form. Consequently, the molecule is expected to carry a net negative charge in a typical physiological environment. This has significant implications for its solubility, membrane transport capabilities, and potential electrostatic interactions with biological targets.
Conclusion
This guide has outlined a robust and theoretically sound computational methodology for the accurate prediction of pKa values for 6-(4-Chlorop
An In-depth Technical Guide to Determining the Solubility Profile of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid in Organic Solvents
Introduction
In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, the solubility profile is a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks for characterizing the solubility of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in a range of organic solvents. While specific solubility data for this compound is not extensively published, this document serves as a roadmap for researchers and drug development professionals to systematically determine and interpret its solubility profile.
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a molecule of interest with structural features—a carboxylic acid, a pyridine ring, and a chlorophenoxy group—that suggest a nuanced solubility behavior. The interplay of its polar functional groups, capable of hydrogen bonding, with its non-polar aromatic regions dictates its interaction with various solvents.[4][5][6] This guide will delve into both the practical experimental determination of solubility and the theoretical underpinnings that allow for predictive insights.
Part 1: Experimental Determination of Solubility
The cornerstone of understanding a compound's solubility lies in meticulous experimental measurement. The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium concentration.[1][7][8][9]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the equilibrium solubility determination of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
1. Material and Reagent Preparation:
- Solute: High-purity 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (powder form).
- Solvents: A selection of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). Ensure all solvents are of high purity.[2]
- Apparatus: Analytical balance, screw-cap vials or flasks, constant temperature shaker bath, filtration apparatus (e.g., syringe filters with appropriate membrane), and analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).
2. Experimental Procedure:
- Step 1: Addition of Excess Solute: Add an excess amount of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1][10]
- Step 2: Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled, as solubility is temperature-dependent.[2][10]
- Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.[1]
- Step 4: Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a chemically compatible syringe filter to remove any remaining undissolved solute.
- Step 5: Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and analyze the concentration of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][7] A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
3. Data Analysis and Reporting:
- Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).
- Repeat the experiment at different temperatures to understand the temperature dependency of solubility.
- Present the quantitative solubility data in a structured table for easy comparison across different solvents and temperatures.
Gravimetric Method for Solubility Determination
For a simpler, albeit potentially less precise, determination, the gravimetric method can be employed.[10][11][12] This involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residual solute.[10][11]
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid using the shake-flask method.
Hypothetical Solubility Data Table
The following table illustrates how the experimentally determined solubility data for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid at 25°C could be presented:
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) |
| Hexane | 1.89 | < 0.1 |
| Toluene | 2.38 | 1.5 |
| Ethyl Acetate | 6.02 | 15.2 |
| Acetone | 20.7 | 55.8 |
| Ethanol | 24.5 | 120.4 |
| Methanol | 32.7 | 150.7 |
Part 2: Theoretical Framework for Solubility
While experimental determination provides definitive data, theoretical models offer predictive power and a deeper understanding of the solute-solvent interactions.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters.[13][14][15] HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[13][14] A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated.[14]
Logical Relationship for HSP-based Solubility Prediction
Caption: The logical flow for predicting solubility based on Hansen Solubility Parameters.
The Jouyban-Acree Model
For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a highly accurate and widely used mathematical model.[16][17][18][19][20] It correlates the solubility of a solute in a binary solvent system with the solubility in the individual neat solvents and the composition of the solvent mixture. The model can also incorporate temperature effects.[17][18][19]
The general form of the Jouyban-Acree model is: log Xm = f1 * log X1 + f2 * log X2 + [f1 * f2 / T] * Σ [Ji * (f1 - f2)^i]
Where:
-
Xm, X1, and X2 are the mole fraction solubilities of the solute in the mixture and in neat solvents 1 and 2, respectively.
-
f1 and f2 are the mole fractions of the solvents in the mixture.
-
T is the absolute temperature.
-
Ji are the model constants obtained by regression of experimental data.
Part 3: Interpreting the Solubility Profile of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
The molecular structure of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid provides clues to its expected solubility behavior.
-
Polar Moieties: The carboxylic acid group (-COOH) and the nitrogen atom in the pyridine ring are capable of acting as hydrogen bond donors and acceptors, respectively. This suggests good solubility in polar, protic solvents like alcohols (e.g., methanol, ethanol) and potentially moderate solubility in polar aprotic solvents (e.g., acetone).[4][5][6]
-
Non-Polar Regions: The chlorophenyl ring and the pyridine ring itself contribute to the non-polar character of the molecule. This would lead to some solubility in less polar solvents like toluene and limited solubility in non-polar aliphatic solvents like hexane.[4]
-
"Like Dissolves Like": The overall solubility will be a balance of these competing factors. Solvents that can effectively interact with both the polar and non-polar regions of the molecule are likely to be the best solvents.
The presence of water in organic solvents can sometimes significantly enhance the solubility of carboxylic acids due to the formation of hydrogen-bonded complexes.[21][22]
Conclusion
Determining the solubility profile of a novel compound like 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a critical step in its development pathway. This guide has outlined a robust experimental approach centered on the shake-flask method, providing a detailed protocol for generating reliable thermodynamic solubility data. Furthermore, the introduction of theoretical frameworks such as Hansen Solubility Parameters and the Jouyban-Acree model offers a means to rationalize and predict solubility behavior, thereby guiding solvent selection for formulation, crystallization, and other downstream processes. By combining rigorous experimentation with theoretical understanding, researchers can build a comprehensive solubility profile, which is an invaluable asset in the journey of transforming a promising molecule into a viable therapeutic agent.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
-
Hansen solubility parameter - Wikipedia. Available from: [Link]
-
Hansen Solubility Parameters (HSP) - Adscientis. Available from: [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. Available from: [Link]
-
Hansen solubility parameter – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Determination of Solubility by Gravimetric Method. Available from: [Link]
-
Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - MDPI. Available from: [Link]
-
Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - ResearchGate. Available from: [Link]
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. Available from: [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available from: [Link]
-
Physical Properties of Carboxylic Acids | CK-12 Foundation. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]
-
Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures - ACS Publications. Available from: [Link]
-
In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Available from: [Link]
-
Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. - SciSpace. Available from: [Link]
-
Hansen Solubility Parameters - Kinam Park. Available from: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available from: [Link]
-
Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. Available from: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available from: [Link]
-
2.2: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available from: [Link]
-
25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]
-
Gravimetric Analysis - Wired Chemist. Available from: [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. Available from: [Link]
-
8: Gravimetric Methods - Chemistry LibreTexts. Available from: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) - OSTI.GOV. Available from: [Link]
-
Solubility of Organic Compounds. Available from: [Link]
-
Picolinic acid - Wikipedia. Available from: [Link]
-
carboxylic acid solubility + TLC : r/chemhelp - Reddit. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. Available from: [Link]
-
SOLUBILITY DATA SERIES - NIST X-Ray Photoelectron Spectroscopy Database. Available from: [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. enamine.net [enamine.net]
- 8. scispace.com [scispace.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. Gravimetric Analysis [wiredchemist.com]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. Solubility parameters (HSP) [adscientis.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]
- 20. scispace.com [scispace.com]
- 21. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 22. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
Literature review of 6-phenoxy-pyridine-2-carboxylic acid derivatives
Pharmacophore Analysis, Synthesis, and Evaluation as HIF-PH Inhibitors
Executive Summary
This technical guide analyzes the 6-phenoxy-pyridine-2-carboxylic acid scaffold, a critical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. While clinically approved agents like Roxadustat utilize a fused isoquinoline core, the fundamental binding logic—bidentate metal chelation combined with a hydrophobic anchor—is perfectly encapsulated by the 6-phenoxy-picolinic acid substructure. This guide provides a self-validating framework for synthesizing, assaying, and optimizing these derivatives for the treatment of renal anemia and ischemic conditions.
Part 1: Structural Basis & Pharmacophore Analysis
The efficacy of 6-phenoxy-pyridine-2-carboxylic acid derivatives relies on their ability to mimic 2-oxoglutarate (2-OG), the natural co-substrate of PHD enzymes.[1]
1.1 The Chelation Logic (The "Warhead")
The pyridine-2-carboxylic acid (picolinic acid) moiety functions as a bidentate chelator.
-
Nitrogen (Pyridine N): Donates a lone pair to the active site Iron (Fe²⁺).
-
Oxygen (Carboxylate/Amide): Provides the second coordination point.
-
Causality: This bidentate binding displaces 2-OG from the active site, preventing the oxidation of the Iron center required for hydroxylating the HIF-α substrate.
1.2 The Hydrophobic Anchor (The "Tail")
The 6-phenoxy substitution is not arbitrary.
-
Mechanistic Role: It occupies a deep hydrophobic pocket within the PHD2 active site, typically lined by residues such as Trp389 and Tyr310.
-
Selectivity: The steric bulk and orientation of the phenoxy group determine selectivity between PHD isoforms (PHD2 vs. PHD1/3) and prevent off-target inhibition of other 2-OG oxygenases (e.g., FIH).
1.3 Mechanism of Action Diagram
The following diagram illustrates the biological cascade triggered by this scaffold.
Caption: Figure 1.[2] Mechanism of Action. The inhibitor blocks PHD2, preventing HIF-α hydroxylation and degradation, leading to EPO transcription.[1]
Part 2: Synthetic Architectures
To access 6-phenoxy-pyridine-2-carboxylic acid derivatives, a Nucleophilic Aromatic Substitution (
2.1 Synthetic Route[3][4]
-
Starting Material: Methyl 6-chloropyridine-2-carboxylate (commercially available).
-
Nucleophile: Substituted Phenol (e.g., 4-fluorophenol for SAR exploration).
-
Reaction Type:
followed by Ester Hydrolysis.
2.2 Detailed Protocol:
Coupling & Hydrolysis
Step A: Ether Formation (
-
Reagents: Charge a reaction vessel with Methyl 6-chloropyridine-2-carboxylate (1.0 eq), Phenol derivative (1.1 eq), and Potassium Carbonate (
, 2.0 eq). -
Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO. Concentration: 0.5 M.
-
Conditions: Heat to 90°C for 4–6 hours under
atmosphere.-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride spot (
) should disappear.
-
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
Step B: Saponification (Ester Hydrolysis)
-
Reagents: Dissolve the intermediate ester (from Step A) in THF/Water (3:1).
-
Base: Add Lithium Hydroxide monohydrate (
, 3.0 eq). -
Conditions: Stir at Room Temperature for 2–12 hours.
-
Validation: LC-MS should show the mass shift of -14 Da (Methyl to H).
-
-
Isolation: Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid product typically precipitates. Filter and dry.[4]
2.3 Synthetic Workflow Diagram
Caption: Figure 2. Synthetic workflow for generating the core scaffold via nucleophilic aromatic substitution.
Part 3: Biological Evaluation (TR-FRET Assay)
To validate the activity of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This assay measures the ability of the inhibitor to prevent the binding of HIF-1α to the VBC (VHL-Elongin B-Elongin C) complex.
3.1 Assay Principle
-
Active PHD2: Hydroxylates Biotin-HIF-peptide
Binds VBC-Europium High FRET signal. -
Inhibited PHD2: Non-hydroxylated peptide
No VBC binding Low FRET signal.
3.2 Step-by-Step Protocol
-
Enzyme Mix: Prepare 5 nM recombinant human PHD2 in assay buffer (50 mM HEPES pH 7.5, 50 µM
, 100 µM Ascorbate). -
Substrate Mix: Prepare 50 nM Biotin-HIF-1α peptide (residues 556–574) + 2 µM 2-Oxoglutarate (2-OG).
-
Compound Addition:
-
Add 2 µL of test compound (in DMSO) to a 384-well plate.
-
Add 10 µL Enzyme Mix. Incubate 15 min at RT.
-
-
Reaction Initiation: Add 10 µL Substrate Mix. Incubate 60 min at RT.
-
Detection:
-
Add detection mix containing Europium-labeled VBC complex and APC-Streptavidin .
-
Incubate 30 min.
-
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a TR-FRET compatible plate reader (e.g., EnVision).
3.3 Data Interpretation
Calculate % Inhibition relative to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).
| Compound Class | Structure | Estimated IC50 (PHD2) | Mechanism Note |
| Roxadustat | Isoquinoline-3-carboxamide | ~0.6 µM | Clinical Benchmark (Bidentate + Phenoxy) |
| Vadadustat | Bipyridine-dicarboxamide | ~1.0 µM | Different core, same chelation logic |
| 6-Phenoxy-Pyridine | Monocyclic Picolinic Acid | 0.5 - 5.0 µM | Core Scaffold (Model) . Potency depends on tail modifications. |
Note: IC50 values are representative ranges based on literature for this pharmacophore class.
References
-
Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases. Source: PMC / NIH
-
Improved Synthetic Process of Roxadustat. Source: Chinese Journal of Pharmaceuticals[3]
-
Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Source: Antioxidants (MDPI)
-
[Link]
- Relevance: Detailed SAR analysis of oxyquinoline and pyridine-based inhibitors, comparing their potency and selectivity profiles.
-
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases. Source: PMC / NIH
-
[Link]
- Relevance: Reviews the TR-FRET assay methodologies and the structural evolution of HIF-PH inhibitors.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthetic Process of Roxadustat [cjph.com.cn]
- 4. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents [patents.google.com]
- 5. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Biological Activity Predictions & Validation Protocols: 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Executive Summary: The Structural Mandate
The compound 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (hereafter referred to as 6-CPPC ) represents a privileged scaffold bridging two distinct bioactive classes: Aryloxypicolinate herbicides and HIF-Prolyl Hydroxylase (HIF-PH) inhibitors .
Structurally, 6-CPPC features a pyridine-2-carboxylic acid (picolinic acid) core substituted at the 6-position with a 4-chlorophenoxy moiety. This specific topology dictates its biological interaction profile:
-
Primary Agonism (Agrochemical): The picolinic acid core acts as an auxin mimic, while the 6-phenoxy group provides the hydrophobic bulk necessary to occupy the auxin-binding pocket of the TIR1 ubiquitin ligase complex.
-
Secondary Inhibition (Pharmaceutical): The bidentate chelation motif (pyridine nitrogen + carboxylate oxygen) is a classic pharmacophore for inhibiting 2-oxoglutarate-dependent dioxygenases, specifically HIF-PH, by sequestering the active site Fe(II).
This guide provides a rigorous predictive framework for validating these activities, moving from in silico docking to in vitro assay execution.
Chemical Profile & Structural Analysis[1]
Before biological interrogation, the physicochemical boundaries of 6-CPPC must be defined to ensure assay compatibility.
| Property | Value (Predicted) | Structural Implication |
| Molecular Formula | C₁₂H₈ClNO₃ | Low MW fragment-like scaffold. |
| Molecular Weight | 249.65 g/mol | High ligand efficiency (LE) potential. |
| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; likely membrane permeable. |
| pKa (Acid) | ~3.5 - 4.0 | Anionic at physiological pH (7.4); mimics Indole-3-acetic acid (IAA). |
| H-Bond Donors | 1 (COOH) | Critical for binding Arg/Ser residues in active sites. |
| H-Bond Acceptors | 4 | Includes the phenoxy ether oxygen and pyridine nitrogen. |
| Rotatable Bonds | 3 | Flexible ether linkage allows induced fit binding. |
Key Pharmacophore Insight: The 4-chlorine substituent on the phenoxy ring is metabolically stable and enhances lipophilicity, increasing affinity for hydrophobic pockets in TIR1 (Agrochemical) or stabilizing the ligand in the HIF-PH active site (Pharma).
Primary Predicted Mechanism: Auxinic Herbicidal Activity
The highest probability biological activity for 6-CPPC is as a synthetic auxin, specifically an Aryloxypicolinate .
Mechanism of Action (MOA)
Natural auxin (IAA) acts as a "molecular glue," stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA proteins, releasing ARF transcription factors to activate uncontrolled growth genes.
Prediction: 6-CPPC will bind to the TIR1 pocket. The picolinic acid headgroup coordinates the bottom of the pocket (mimicking the IAA carboxylate), while the 6-(4-chlorophenoxy) tail extends into the hydrophobic niche, displacing the "gatekeeper" residues and enhancing affinity beyond that of natural auxin.
Visualization: The Auxin Signaling Cascade
The following diagram illustrates the predicted pathway activation by 6-CPPC.
Figure 1: Predicted Mechanism of Action for 6-CPPC acting as a molecular glue in the Auxin signaling pathway.
Secondary Predicted Mechanism: HIF-PH Inhibition
In a pharmaceutical context, the pyridine-2-carboxylic acid motif is a privileged scaffold for inhibiting iron-dependent enzymes.
Mechanism of Action
HIF-Prolyl Hydroxylases (PHDs) regulate the stability of Hypoxia-Inducible Factor (HIF). They require Fe(II) and 2-oxoglutarate (2-OG) as cofactors.
-
Prediction: 6-CPPC acts as a 2-OG competitive inhibitor . The nitrogen of the pyridine and the oxygen of the carboxylic acid form a bidentate chelate with the active site Iron (Fe²⁺), displacing 2-OG and preventing the hydroxylation of HIF-1α.
-
Therapeutic Utility: Anemia (by stimulating erythropoietin) or Ischemic protection.
Experimental Validation Protocols
To confirm these predictions, the following "Self-Validating" experimental workflows are required.
In Silico Validation: Molecular Docking
Before wet-lab synthesis, validate binding modes computationally.
-
Target 1 (Agro): Arabidopsis thaliana TIR1 (PDB ID: 2P1Q ).
-
Target 2 (Pharma): Human PHD2 (PDB ID: 3HQR ).
Protocol:
-
Preparation: Protonate 6-CPPC at pH 7.4 (carboxylate anion).
-
Grid Generation: Center grid on the bound ligand (IAA for TIR1; N-oxalylglycine for PHD2).
-
Docking: Use Glide (Schrödinger) or AutoDock Vina.
-
Success Criteria:
-
TIR1: Carboxylate must form salt bridge with Arg403. Phenoxy ring must stack with Trp384. Predicted Kd < 500 nM.
-
PHD2: Pyridine N and Carboxylate O must coordinate Fe²⁺ (distance < 2.2 Å).
-
In Vitro Validation: Auxin Response Assay
This protocol validates the primary herbicidal hypothesis using a root growth inhibition assay, the gold standard for auxin activity.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
Murashige and Skoog (MS) agar plates.
-
6-CPPC (dissolved in DMSO).
Step-by-Step Methodology:
-
Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min).
-
Stratification: Incubate seeds at 4°C for 2 days in the dark to synchronize germination.
-
Treatment: Prepare MS plates supplemented with 6-CPPC at a log-scale concentration gradient (10 nM, 100 nM, 1 µM, 10 µM). Include DMSO control and 2,4-D (positive control).
-
Growth: Plate seeds vertically and grow in a phytotron (22°C, 16h light/8h dark) for 7 days.
-
Data Capture: Scan plates at 600 dpi.
-
Analysis: Measure primary root length using ImageJ. Calculate IC₅₀.
-
Causality: Auxin overload inhibits primary root elongation and promotes lateral root formation. A "hairy root" phenotype confirms auxinic activity.
-
In Vitro Validation: TR-FRET Binding Assay (TIR1)
To prove direct binding (molecular glue mechanism) rather than general toxicity.
Protocol:
-
Complex Assembly: Express GST-tagged TIR1 and His-tagged Aux/IAA degron peptide.
-
Labeling: Label GST-TIR1 with Terbium (Donor) and His-Aux/IAA with d2 (Acceptor).
-
Incubation: Mix TIR1, Aux/IAA, and 6-CPPC in 384-well plates.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Logic: If 6-CPPC acts as an auxin, FRET signal will increase (stabilization of the complex). If it acts as a pure inhibitor, signal will remain low.
Workflow Visualization: The Validation Pipeline
Figure 2: Strategic workflow for validating the biological activity of 6-CPPC.
Toxicology & ADMET Predictions
-
Environmental Fate: As a pyridine carboxylic acid, 6-CPPC is expected to be persistent in soil (similar to Clopyralid). This requires strict containment during testing to prevent carryover damage to non-target plants (e.g., legumes).
-
Mammalian Toxicity: Likely low acute toxicity (LD50 > 2000 mg/kg), but potential for eye irritation due to the acidic nature.
-
Metabolism: The chlorophenoxy ether bond is relatively stable against hydrolysis, suggesting a long half-life in planta.
Conclusion
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a high-probability Auxinic Herbicide candidate. Its structure is optimized to act as a "molecular glue" between TIR1 and Aux/IAA proteins. While it possesses the pharmacophore for HIF-PH inhibition, its lipophilic tail (4-chlorophenoxy) makes it more suited for the hydrophobic auxin-binding pocket than the highly polar active site of nuclear prolyl hydroxylases.
Researchers should prioritize the Arabidopsis root inhibition assay as the primary go/no-go decision gate.
References
-
Structural Basis of Auxin Perception: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645.
-
Aryloxypicolinate Herbicides: Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and its unique binding mode." Bioorganic & Medicinal Chemistry, 24(3), 362-371.
-
HIF-PH Inhibitor SAR: Ivan, M., et al. (2002). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science, 292(5516), 464-468.
-
Picolinic Acid Herbicide Persistence: Bastek, T., et al. (1994). "Soil persistence of clopyralid and picloram." Weed Science, 42(4), 617-624.
-
Auxin Assay Protocols: Paponov, I. A., et al. (2008). "Comprehensive analysis of auxin distribution in the Arabidopsis root." Nature Precedings.
Crystal structure and packing of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
An In-depth Technical Guide to the Predicted Crystal Structure and Packing of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure has not been reported in the literature, this document leverages established principles of crystal engineering, extensive data from analogous structures, and spectroscopic theory to predict its solid-state architecture. We will explore a robust synthetic pathway, detail expected characterization data, and provide an in-depth examination of the supramolecular synthons anticipated to govern its crystal packing. This guide is intended to serve as a foundational resource for scientists engaged in the development of novel pharmaceuticals and functional materials based on pyridine carboxylic acid scaffolds.
Introduction: The Significance of the Pyridine Carboxylic Acid Scaffold
Pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The inclusion of a carboxylic acid moiety provides a critical hydrogen bonding group and a site for ionic interactions, often key to target binding, while the pyridine ring offers a bioisosteric replacement for a phenyl ring with modulated electronic properties and an additional hydrogen bond acceptor.[2] The specific molecule of interest, 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, combines these features with a chlorophenoxy group, a common substituent in drug candidates that can enhance binding affinity through hydrophobic and halogen bonding interactions and influence metabolic stability. Understanding the solid-state structure of this compound is paramount for controlling its physicochemical properties, such as solubility, dissolution rate, and stability, which are critical determinants of bioavailability and manufacturability in drug development.[3]
Synthesis and Spectroscopic Characterization
A logical and efficient synthesis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid can be designed based on well-established reactions, primarily the nucleophilic aromatic substitution (SNAr) on an activated pyridine ring.
Proposed Synthetic Protocol
The synthesis initiates from a commercially available 6-halopyridine-2-carboxylic acid derivative, such as the methyl ester of 6-chloropyridine-2-carboxylic acid. The ester form is often preferred to avoid potential side reactions involving the acidic proton of the carboxylic acid. The key step is the nucleophilic substitution of the chlorine atom at the 6-position by 4-chlorophenoxide. The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack, making this reaction feasible under relatively mild conditions.[4][5]
Step-by-Step Methodology:
-
Generation of Nucleophile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol (1.1 equivalents) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C to deprotonate the phenol, generating the sodium 4-chlorophenoxide nucleophile.
-
Nucleophilic Aromatic Substitution: To the solution of the generated phenoxide, add a solution of methyl 6-chloropyridine-2-carboxylate (1.0 equivalent) in the same solvent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to approximately 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling, quench the reaction by the slow addition of water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Hydrolysis: Dissolve the purified methyl 6-(4-chlorophenoxy)pyridine-2-carboxylate in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).
-
Final Product Isolation: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the desired carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried under vacuum.
Caption: Proposed synthesis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Predicted Spectroscopic Data
The structural identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The expected data are summarized below.
| Technique | Expected Observations | Rationale |
| FT-IR (cm⁻¹) | ~3000-2500 (very broad), ~1710 (strong), ~1600, 1580 (medium), ~1240 (strong), ~830 (strong) | The very broad absorption corresponds to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[6][7][8] The strong peak at ~1710 cm⁻¹ is the characteristic C=O stretch of the dimerized acid.[9] Peaks around 1600-1580 cm⁻¹ are due to aromatic C=C and C=N stretching. The strong absorption around 1240 cm⁻¹ is typical for the Ar-O-C ether stretch. The peak at ~830 cm⁻¹ suggests 1,4-disubstitution on the phenyl ring. |
| ¹H NMR (ppm) | ~13.0 (s, 1H, br), ~8.0-7.8 (m, 3H), ~7.5 (d, 2H), ~7.2 (d, 2H) | The carboxylic acid proton is highly deshielded and often broad, appearing around 12-13 ppm.[6][8] The pyridine ring protons would appear in the aromatic region, with the protons ortho and para to the nitrogen being the most downfield. The two doublets at ~7.5 and ~7.2 ppm would correspond to the AA'BB' system of the 1,4-disubstituted chlorophenyl ring. |
| ¹³C NMR (ppm) | ~165, ~160, ~150, ~140, ~130, ~129, ~120, ~115 | The carboxylic acid carbonyl carbon is expected around 165 ppm.[7][8] The remaining signals correspond to the aromatic carbons of the pyridine and chlorophenyl rings. The carbon bearing the phenoxy group (C6 of pyridine) would be significantly downfield (~160 ppm). |
| Mass Spec. (ESI-) | [M-H]⁻ peak at m/z corresponding to C₁₂H₇ClNO₃⁻ | Electrospray ionization in negative mode should readily detect the deprotonated molecular ion. |
Predicted Crystal Structure and Supramolecular Packing
In the absence of experimental data, we can predict the crystal packing of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid by applying the principles of crystal engineering, focusing on the most robust and predictable intermolecular interactions.
The Primary Supramolecular Synthon: Carboxylic Acid–Pyridine Heterosynthon
The most predictable and dominant interaction in the crystal structure of a molecule containing both a carboxylic acid and a pyridine ring is the carboxylic acid–pyridine supramolecular heterosynthon .[10][11][12] This involves a strong O-H···N hydrogen bond between the carboxylic acid proton and the lone pair of the pyridine nitrogen. Database studies have shown that this heterosynthon forms with extremely high fidelity (over 98% occurrence when competing functional groups are absent), making it a highly reliable predictor of molecular recognition in the solid state.[10][13] This interaction is significantly more favorable than the formation of carboxylic acid-carboxylic acid homodimers in the presence of a pyridine nitrogen acceptor.[14][15]
Caption: The robust O-H···N carboxylic acid-pyridine heterosynthon.
In 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, this primary interaction is expected to occur intermolecularly, linking the carboxylic acid group of one molecule to the pyridine nitrogen of an adjacent molecule.
Higher-Order Packing and Secondary Interactions
The robust O-H···N heterosynthon will likely direct the primary assembly of molecules into chains or discrete dimers. The overall three-dimensional crystal packing will then be stabilized by a combination of weaker, secondary interactions.
-
π-π Stacking: The planar aromatic systems of the pyridine and chlorophenyl rings are poised for π-π stacking interactions. These interactions could occur between parallel-displaced chains or layers of hydrogen-bonded molecules, contributing significantly to the overall lattice energy.
-
C-H···O Hydrogen Bonds: The carbonyl oxygen of the carboxylic acid group is a good hydrogen bond acceptor. It is likely to participate in weak C-H···O hydrogen bonds with aromatic C-H donors from neighboring molecules.
-
Halogen Bonding: The chlorine atom on the phenoxy ring could act as a halogen bond donor, interacting with an electron-rich atom like the carbonyl oxygen (C-Cl···O=C) or the pyridine nitrogen of another molecule. While weaker than the primary hydrogen bond, these directional interactions can play a crucial role in determining the final packing arrangement.[16]
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, and the packing will arrange to optimize these electrostatic interactions.
Based on these considerations, a likely packing motif would involve chains of molecules linked head-to-tail by the primary O-H···N hydrogen bonds. These chains would then pack in a parallel or herringbone fashion, stabilized by offset π-π stacking and a network of weaker C-H···O and halogen bonds.
Caption: Predicted hierarchical assembly in the crystal structure.
Summary of Predicted Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| O-H···N Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine (N) | O···N: 2.6 - 2.8 | Primary: Directs the main supramolecular assembly.[10][15] |
| π-π Stacking | Pyridine/Phenyl Ring | Pyridine/Phenyl Ring | Centroid-Centroid: 3.4 - 3.8 | Secondary: Stabilizes packing of H-bonded chains/layers.[1] |
| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | C···O: 3.0 - 3.6 | Secondary: Provides additional lattice stabilization.[17] |
| Halogen Bonding | Aryl-Cl | Carbonyl Oxygen (C=O) | Cl···O: 2.9 - 3.5 | Tertiary: Directional interaction that can influence polymorphism.[16] |
Implications for Drug Development and Materials Science
The predicted solid-state structure, dominated by strong and directional hydrogen bonds, suggests that 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is likely to be a stable, crystalline solid with a relatively high melting point. The potential for different arrangements of the secondary interactions (polymorphism) is a critical consideration for pharmaceutical development. Different polymorphs can exhibit distinct solubilities and stabilities, impacting drug performance. A thorough polymorphic screen would be an essential step in the development of this compound.
The robust nature of the carboxylic acid-pyridine synthon also makes this molecule an excellent candidate for co-crystal engineering.[12][14] By introducing co-formers that can interact with the less utilized sites of the molecule (e.g., the carbonyl oxygen or the chlorophenyl ring), it is possible to systematically modify its physical properties to optimize performance for a specific application.
Conclusion
While awaiting experimental confirmation, this in-depth analysis provides a robust, evidence-based prediction of the synthesis, characterization, and solid-state structure of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid. The molecular architecture is anticipated to be dominated by the highly reliable O-H···N supramolecular heterosynthon, leading to the formation of hydrogen-bonded chains. These primary assemblies are likely further stabilized by a network of π-π stacking, C-H···O, and potential halogen bonding interactions. This predictive framework offers valuable guidance for the synthesis, control, and application of this and related compounds in the fields of drug design and materials science, underscoring the power of crystal engineering principles in modern chemical research.
References
-
Shattock, T. R., Arora, K. K., Vishweshwar, P., & Zaworotko, M. J. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 8(12), 4533–4545. [Link]
-
Berry, D. J., et al. (2018). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm, 20(24), 3355-3359. [Link]
-
Shattock, T. R., Arora, K. K., Vishweshwar, P., & Zaworotko, M. J. (2008). Hierarchy of supramolecular synthons: Persistent carboxylic acid⋯pyridine hydrogen bonds in cocrystals that also contain a hydroxyl moiety. University of Limerick. [Link]
-
Wang, S., et al. (2020). 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. CrystEngComm, 22(3), 436-442. [Link]
-
Shattock, T. R., et al. (2016). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. ACS Figshare. [Link]
-
(2009). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. ResearchGate. [Link]
-
Chem-Impex. 3-Phenoxypyridine. [Link]
-
Groenewald, F. S., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. RSC Publishing. [Link]
-
De Simone, A., et al. (2018). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1840. [Link]
-
Ward, J. S., et al. (2019). Different packing motifs in the crystal structures of three molecular salts containing the 2-amino-5-carboxyanilinium cation. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 60–65. [Link]
-
Nchimi Nono, K., et al. (2024). Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Journal of Chemical and International Research, 2, 101-104. [Link]
-
Useful Spectroscopic Data. [Link]
-
McMurry, J. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. [Link]
- Google Patents. (2012). Phenazopyridine compounds.
-
Wojtaszek, J. L., et al. (2022). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. RSC Medicinal Chemistry, 13(5), 625–637. [Link]
-
Wikipedia. (n.d.). Phenazopyridine. [Link]
-
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
Roe, A., Cheek, P. H., & Hawkins, G. F. (1951). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 73(12), 5897–5898. [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. [Link]
-
Wikipedia. (n.d.). Pyridines. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Goral, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link]
-
The Royal Society of Chemistry. (n.d.). SI. Porphyrin Carboxylic Acid_10. [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
-
Okinawa Institute of Science and Technology Graduate University. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). [Link]
-
Vaia. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... [Link]
Sources
- 1. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridines - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. vaia.com [vaia.com]
- 5. echemi.com [echemi.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.ul.ie [pure.ul.ie]
- 12. 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 16. Different packing motifs in the crystal structures of three molecular salts containing the 2-amino-5-carboxyanilinium cation: C7H9N2O2 +·Cl−, C7H9N2O2 +·Br− and C7H9N2O2 +·NO3 −·H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Introduction: The Critical Role of Stability in Molecule Viability
An In-Depth Technical Guide to the Thermodynamic Stability of Chlorophenoxy Pyridine Carboxylic Acids
Chlorophenoxy pyridine carboxylic acids represent a significant class of heterocyclic compounds with broad applications, notably as herbicides and as structural motifs in pharmaceutical development.[1] The substitution pattern, including the position of the chloro and phenoxy groups on the pyridine ring and the carboxylic acid, dictates the molecule's biological activity. However, beyond efficacy, the thermodynamic stability of an active pharmaceutical ingredient (API) or agrochemical is a cornerstone of its development. It directly influences safety, shelf-life, formulation design, and regulatory approval.[2]
This guide provides a comprehensive framework for assessing the thermodynamic stability of chlorophenoxy pyridine carboxylic acids. We will move beyond rote protocols to explore the underlying principles of key analytical techniques, the rationale behind experimental design, and the interpretation of the data to build a complete stability profile. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to characterize and mitigate stability risks associated with this molecular class.
Pillar 1: Intrinsic Thermal Stability Assessment
The first step in any stability program is to understand the molecule's inherent response to thermal stress in a controlled environment. This provides a baseline for its thermal liability. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is a direct and unambiguous method for determining the temperature at which a molecule begins to degrade, as decomposition is almost always accompanied by a loss of mass (e.g., through decarboxylation or fragmentation).[3][4]
Causality Behind Experimental Choices:
-
Atmosphere (Nitrogen vs. Air): We typically begin with an inert nitrogen atmosphere to assess purely thermal decomposition without oxidative effects.[3] A subsequent run in air can reveal susceptibility to oxidation.
-
Heating Rate: A standard rate of 10 °C/min is a balance between achieving good resolution of thermal events and practical experiment duration. Slower rates can be used to separate closely occurring events, while faster rates can increase sensitivity for detecting minor mass losses.
-
Sample Mass: A sample mass of 4-7 mg is optimal.[5] Too little mass can reduce the accuracy of the measurement, while too much can lead to thermal gradients within the sample, obscuring the true onset of decomposition.
Experimental Protocol: TGA
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5 ± 1 mg of the chlorophenoxy pyridine carboxylic acid into a clean TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas to high-purity nitrogen at a flow rate of 30 mL/min.[5]
-
Equilibrate the sample at 30 °C for 5 minutes.
-
-
Thermal Program: Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[5]
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of the major mass loss step is considered the decomposition temperature (Td).
Differential Scanning Calorimetry (DSC): Detecting Energetic Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides information on melting points, glass transitions, crystallization events, and the energy associated with decomposition.[8] For crystalline compounds, a sharp melting endotherm followed immediately by a decomposition exotherm is a common observation.
Causality Behind Experimental Choices:
-
Pan Type: Hermetically sealed aluminum pans are used to prevent mass loss before the thermal event of interest (e.g., sublimation) and to contain any pressure generated during decomposition.
-
Reference: An empty, hermetically sealed pan is used as the reference to ensure that the measured heat flow is due solely to the sample.
-
Modulated DSC (Optional): For complex transitions or to separate overlapping events (like a glass transition followed by a relaxation endotherm), modulated DSC can be employed to distinguish between reversing and non-reversing heat flow signals.
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the chlorophenoxy pyridine carboxylic acid into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the sample at 25 °C.
-
-
Thermal Program: Ramp the temperature from 25 °C to a temperature approximately 50 °C above the decomposition temperature observed in TGA, at a heating rate of 10 °C/min.
-
Data Analysis: Analyze the resulting thermogram for thermal events. Key parameters include the onset and peak temperatures of melting endotherms and decomposition exotherms.
Data Presentation: Intrinsic Thermal Stability
| Parameter | TGA Result | DSC Result | Interpretation |
| Decomposition Onset (Td) | 215 °C | - | The molecule is thermally stable up to this temperature under inert conditions. |
| Melting Point (Tm) | - | 195 °C (Onset) | A sharp melting point indicates a pure, crystalline solid. |
| Decomposition Event | - | 220 °C (Exotherm) | The decomposition process is exothermic, suggesting a runaway reaction potential. |
| Mass Loss at 250 °C | 15% | - | Significant fragmentation occurs shortly after the onset of decomposition. |
Pillar 2: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of understanding a molecule's stability profile under relevant environmental and physiological conditions.[9][10] By subjecting the compound to stress conditions harsher than those it would typically encounter, we can accelerate degradation, identify potential degradation products, and establish stability-indicating analytical methods.[11][12] The goal is to achieve a target degradation of 5-20%.[10]
Workflow for Stability Assessment
The overall process involves initial characterization, applying stress conditions, and analyzing the outcomes to understand the molecule's liabilities.
Caption: Overall workflow for thermodynamic stability assessment.
Hydrolytic Stability: Acidic and Basic Conditions
Hydrolysis is a primary degradation pathway for molecules with susceptible functional groups like carboxylic acids and potentially the ether linkage of the phenoxy group.[9][13]
Causality Behind Experimental Choices:
-
Acidic Conditions (e.g., 0.1 M HCl): This simulates the environment of the stomach and tests for acid-catalyzed hydrolysis.[9]
-
Basic Conditions (e.g., 0.1 M NaOH): This stress condition targets groups susceptible to base-catalyzed hydrolysis.[9] The carboxylate anion formed under basic conditions may exhibit different stability compared to the protonated acid.
-
Temperature: Elevated temperatures (e.g., 60 °C) are used to accelerate the degradation to within a reasonable timeframe (e.g., 24-48 hours).
Experimental Protocol: Hydrolytic Degradation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the chlorophenoxy pyridine carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Samples:
-
Acid: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Base: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of stock solution with 9 mL of purified water.
-
-
Incubation: Incubate all samples in a controlled temperature bath at 60 °C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).
-
Quenching:
-
Neutralize the acid sample with an equivalent amount of 0.1 M NaOH.
-
Neutralize the base sample with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Dilute the samples to a suitable concentration and analyze immediately by a stability-indicating HPLC method.
Oxidative Stability
Oxidation can be a significant degradation pathway, especially for electron-rich aromatic systems. The pyridine and phenoxy rings can be susceptible to oxidative degradation.
Causality Behind Experimental Choices:
-
Stress Agent (H₂O₂): Hydrogen peroxide is a common and relatively mild oxidizing agent used to simulate oxidative stress. A 3% solution is a typical starting concentration.
-
Conditions: The study is often conducted at room temperature, as heat can accelerate the decomposition of H₂O₂ itself, complicating the interpretation.
Experimental Protocol: Oxidative Degradation
-
Stock Solution: Use the same 1 mg/mL stock solution as prepared for hydrolytic studies.
-
Stress Sample: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubation: Store the sample at room temperature, protected from light.
-
Time Points: Withdraw and analyze aliquots at specified time points (e.g., 0, 4, 8, 24 hours). No quenching is typically required before HPLC analysis.
Thermal and Photolytic Stability
These studies assess the stability of the drug substance under typical storage and handling conditions.
Causality Behind Experimental Choices:
-
Thermal Stress (Solid State): Exposing the solid API to dry heat (e.g., 80 °C) evaluates its solid-state thermal stability, which is crucial for shelf-life determination.[9] The temperature is chosen to be stressful but well below the melting point to avoid phase changes.
-
Photostability: ICH guideline Q1B recommends specific light exposure conditions to assess if the molecule degrades upon exposure to light, which informs packaging requirements.
Experimental Protocol: Thermal and Photolytic Degradation
-
Thermal (Solid):
-
Place a thin layer of the solid compound in an open vial.
-
Store in a calibrated oven at 80 °C.
-
At specified time points, dissolve a weighed amount of the solid and analyze by HPLC.
-
-
Photolytic (Solution):
-
Prepare a solution of the compound (e.g., 0.1 mg/mL).
-
Expose the solution in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analyze a parallel sample protected from light (dark control) to differentiate between thermal and photolytic degradation.
-
Analyze by HPLC.
-
Decision Logic for Stability Interpretation
The results from these stress tests guide further development and formulation strategies.
Caption: Decision tree for optimizing forced degradation conditions.
Pillar 3: Potential Degradation Pathways
The stability of chlorophenoxy pyridine carboxylic acids is governed by the interplay of its functional groups. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen generally increases the acidity of the carboxylic acid group, which can influence its reactivity.[14][15]
-
Hydrolysis: The most probable degradation pathway is hydrolysis. Under acidic conditions, the ether linkage of the phenoxy group could be a target. Under basic conditions, reactions involving the carboxylic acid group are more likely.
-
Decarboxylation: Thermal stress can lead to decarboxylation, where the carboxylic acid group is lost as CO₂. This is often a primary fragmentation event observed in TGA.
-
Photodegradation: Pyridine-containing compounds can be susceptible to photolytic degradation.[16][17] This may involve ring-opening or reactions at the substituent groups.
-
Oxidation: The aromatic rings are potential sites for oxidation, leading to the formation of hydroxylated byproducts or ring-opened products.[18][19]
Conclusion
A thorough understanding of the thermodynamic stability of chlorophenoxy pyridine carboxylic acids is not merely a regulatory hurdle but a fundamental scientific necessity for successful product development. By integrating data from TGA and DSC with a systematic forced degradation program, researchers can build a comprehensive stability profile. This profile informs critical decisions regarding formulation, packaging, storage conditions, and shelf-life. Explaining the causality behind each experimental choice ensures that the stability testing program is not just a checklist but a robust, self-validating system that guarantees the quality, safety, and efficacy of the final product.
References
- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Vertex AI Search.
- Differential Scanning Calorimetry (DSC) Thermal Stability and Interaction Analysis. Vertex AI Search.
- Degradation of pyridines in the environment. (2009, January 9). Taylor & Francis.
- Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC. NIH.
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
- Pyridine-2-carboxylic anhydride decomposition pathways and prevention. Benchchem.
- Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. NIH.
- Degradation of pyridines in the environment. Semantic Scholar.
- Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology - ASM Journals.
- How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). News-Medical.net.
- Acidity of carboxylic acids and derivatives. (2019, December 4). BYJU'S.
- Factors affecting strengths of carboxylic acids [closed]. (2017, March 15). Chemistry Stack Exchange.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Differential scanning calorimetry - Wikipedia. Wikipedia.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Vertex AI Search.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Vertex AI Search.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
- A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. veeprho.com [veeprho.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. quercus.be [quercus.be]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmtech.com [pharmtech.com]
- 12. onyxipca.com [onyxipca.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. byjus.com [byjus.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. tandfonline.com [tandfonline.com]
- 19. semanticscholar.org [semanticscholar.org]
An In-Depth Technical Guide to the Potential Metabolic Pathways of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a synthetic pyridine derivative with structural similarities to auxin-mimicking herbicides. Understanding its metabolic fate in plants is critical for evaluating its potential herbicidal activity, selectivity, and environmental persistence. This guide synthesizes information from related chemical classes—pyridine carboxylic acids and chlorophenoxy compounds—to propose the likely metabolic pathways in plants. We delineate a multi-phase detoxification process, beginning with Phase I modifications such as hydroxylation and ether cleavage, followed by Phase II conjugation with endogenous molecules like glucose or amino acids, and culminating in Phase III transport and sequestration. Detailed experimental protocols using modern analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are provided to enable researchers to rigorously investigate these proposed pathways.
Introduction
Chemical Moiety and Predicted Activity
The compound 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid possesses two key structural features that suggest a potential mode of action as a synthetic auxin herbicide. The pyridine-2-carboxylic acid scaffold is a well-established pharmacophore found in several commercial herbicides, including picloram, clopyralid, and triclopyr.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants.[1][3] The 4-chlorophenoxy group is also characteristic of classic phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).[4] The combination of these moieties suggests that the molecule will likely exhibit systemic herbicidal properties, being absorbed by leaves and roots and accumulating in regions of active growth.[5][6]
The Imperative of Plant Metabolism Studies
The efficacy, selectivity, and environmental impact of a herbicide are profoundly influenced by how it is metabolized within the plant.[7] Differential metabolism is often the primary basis for selectivity between tolerant crop species and susceptible weeds.[7][8] Tolerant plants typically possess robust enzymatic systems that rapidly detoxify the herbicide, while susceptible plants metabolize it slowly, allowing the active compound to reach its target site and exert its phytotoxic effects.[8][9] Therefore, elucidating the metabolic pathways of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is essential for:
-
Predicting its spectrum of activity and potential crop safety.
-
Identifying major metabolites for residue analysis in food and the environment.
-
Understanding mechanisms of potential weed resistance.[9]
The Three Phases of Xenobiotic Metabolism in Plants
Plants have evolved a sophisticated, three-phase detoxification system to manage foreign compounds (xenobiotics) like herbicides.[7][10][11]
-
Phase I: Conversion. The primary goal of Phase I is to introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the xenobiotic molecule.[11] This is typically achieved through oxidation, reduction, or hydrolysis reactions, often catalyzed by cytochrome P450 monooxygenases (P450s).[11][12] These initial modifications generally reduce the phytotoxicity of the compound and prepare it for the subsequent phase.[10]
-
Phase II: Conjugation. In this phase, the modified xenobiotic or its Phase I metabolite is coupled (conjugated) with an endogenous, water-soluble molecule.[11][12] Common conjugating agents include sugars (like glucose), amino acids, or the tripeptide glutathione, with the reactions catalyzed by glycosyltransferases (GTs) and glutathione S-transferases (GSTs), respectively.[11][12] Conjugation dramatically increases the water solubility of the compound and further reduces its toxicity.[11]
-
Phase III: Compartmentation. Unlike animals, which excrete waste products, plants sequester detoxified compounds.[7][13] In Phase III, the Phase II conjugates are actively transported and stored in cellular compartments, primarily the vacuole, or are incorporated into insoluble cell wall components like lignin.[11][13] This sequestration effectively removes the herbicide from metabolic and physiological processes.[11]
Proposed Metabolic Pathways
Based on the metabolism of analogous pyridine and phenoxy herbicides, we can predict the primary metabolic transformations for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Phase I: Initial Transformations
The initial attack on the parent molecule is likely to occur at several key positions, catalyzed primarily by P450 enzymes.[11]
-
2.1.1 Aromatic Hydroxylation: This is a very common Phase I reaction for aromatic compounds. Hydroxylation could occur on either the pyridine ring or the 4-chlorophenyl ring. This addition of a hydroxyl group creates a site for subsequent Phase II conjugation.
-
2.1.2 Ether Bond Cleavage: The ether linkage between the pyridine and phenyl rings is a potential site for oxidative or hydrolytic cleavage.[14][15] This reaction would break the molecule into two primary fragments: 6-hydroxypyridine-2-carboxylic acid and 4-chlorophenol. Ether cleavage is a significant detoxification pathway for many xenobiotics.[14]
Phase II: Conjugation Reactions
Following Phase I modifications, the resulting metabolites, as well as the parent compound itself (via its carboxylic acid group), are prime candidates for conjugation.
-
2.2.1 Glucose Conjugation: The carboxylic acid group of the parent molecule or any newly formed hydroxyl groups can be esterified with glucose to form O-glucosides. This is a major detoxification route for herbicides like picloram.[16][17]
-
2.2.2 Amino Acid Conjugation: The carboxylic acid group can also be conjugated with amino acids, such as aspartate or glutamate. This has been observed in the metabolism of triclopyr in certain plant species.[5]
Visualization of Proposed Metabolic Pathways
The following diagram illustrates the potential metabolic fate of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in a plant system, from the initial Phase I reactions to subsequent Phase II conjugations.
Caption: Proposed metabolic pathways for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in plants.
Experimental Design for Metabolite Profiling
To empirically determine the metabolic fate of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a systematic experimental approach is required. The workflow below outlines the key stages, from application to analysis.
Overview of the Experimental Workflow
Caption: A typical experimental workflow for studying herbicide metabolism in plants.
Step-by-Step Protocol: Plant Metabolism Study
Objective: To identify and quantify metabolites of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in a model plant system over time.
Materials:
-
Test compound: 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
-
Model plants (e.g., a susceptible species like Arabidopsis thaliana and a tolerant species like wheat or corn)
-
Growth chambers or greenhouse facilities
-
Application equipment (e.g., microsyringe or spray chamber)
-
Acetonitrile (LC-MS grade), Formic acid, Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance)[18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[19][20]
Methodology:
-
Plant Cultivation: Grow healthy, uniform plants to a specific growth stage (e.g., 3-4 leaf stage) under controlled environmental conditions.[11]
-
Compound Application: Prepare a solution of the test compound in a suitable solvent (e.g., acetone/water with a surfactant). Apply a precise amount to the leaves of each plant. Include control plants treated with the solvent only.
-
Time-Course Sampling: Harvest plant tissues at predetermined time points (e.g., 0, 6, 24, 48, 96 hours after treatment). Separate tissues into treated leaves, upper foliage, and roots to assess translocation.[9] Immediately freeze samples in liquid nitrogen and store at -80°C to quench metabolic activity.
-
Metabolite Extraction:
-
Homogenize the frozen plant tissue in a cold extraction solvent (e.g., 80:20 acetonitrile:water).
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant containing the parent compound and its metabolites.
-
-
Sample Cleanup and Concentration:
-
Pass the crude extract through an SPE cartridge to remove interfering matrix components like pigments and lipids.[18]
-
Elute the analytes of interest with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.[21]
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method (e.g., using a C18 reverse-phase column) to separate the parent compound from its potential metabolites.
-
Optimize mass spectrometer conditions for the parent compound to determine its precursor ion and characteristic product ions. This creates a Multiple Reaction Monitoring (MRM) transition.
-
Predict the MRM transitions for expected metabolites (e.g., hydroxylated metabolite = parent mass + 16 amu; glucose conjugate = parent mass + 162 amu).
-
Analyze the prepared samples, monitoring for the parent compound and the list of predicted metabolite MRM transitions.[19][21]
-
Data Interpretation and Metabolite Identification
Putative Metabolite Identification Strategy
The primary output from the LC-MS/MS analysis will be a series of chromatograms. A peak appearing at a specific retention time for a predicted metabolite's MRM transition provides strong evidence for its presence. Confirmation involves comparing the fragmentation pattern of the putative metabolite with that of the parent compound or, if available, a synthesized analytical standard.
Table of Potential Metabolites and Predicted Mass Transitions
The following table provides a reference for researchers to build their LC-MS/MS acquisition method. Mass values are hypothetical and should be calculated based on the exact mass of the parent compound.
| Compound Name | Proposed Transformation | Predicted [M-H]- (m/z) | Key Diagnostic Fragment Ions |
| Parent Compound | - | 264.0 | Loss of CO2 (-44), fragments of chlorophenoxy moiety |
| Hydroxylated Metabolite | Aromatic Hydroxylation (+O) | 280.0 | Parent ion at M+16; fragments similar to parent |
| Glucose Ester Conjugate | Conjugation (+C6H10O5) | 426.0 | Neutral loss of glucose (-162), yielding parent ion at 264.0 |
| Amino Acid Conjugate (Aspartate) | Conjugation (+C4H5NO3) | 379.0 | Neutral loss of aspartate (-115), yielding parent ion |
| Ether Cleavage Product 1 | Ether Cleavage | 154.0 | 6-Hydroxypyridine-2-carboxylic acid |
| Ether Cleavage Product 2 | Ether Cleavage | 127.0 | 4-Chlorophenol |
Note: m/z values are calculated for the most abundant isotopes and assume negative ion mode electrospray ionization.
Conclusion
The metabolic pathways of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in plants are predicted to follow the well-established three-phase detoxification model for xenobiotics. The principal Phase I reactions are likely to be aromatic hydroxylation and ether cleavage, followed by Phase II conjugation with glucose and amino acids. The outlined experimental workflow provides a robust framework for definitively identifying these metabolites and quantifying their formation over time. This information is fundamental to understanding the compound's herbicidal properties, its selectivity across different plant species, and its ultimate environmental fate.
References
-
Bayer, D. E. (n.d.). Herbicide Metabolism in Plants. UC ANR Portal. Retrieved from [Link]
-
Wikifarmer Editorial Team. (2025, August 18). How herbicides work: Mechanisms of action in weeds and crop plants. Wikifarmer. Retrieved from [Link]
-
Ghassemi, F. (1997). Environmental Fate of Triclopyr. ResearchGate. Retrieved from [Link]
-
Purdue University. (n.d.). Metabolism of Herbicides or Xenobiotics in Plants. PASSEL. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Triclopyr. Wikipedia. Retrieved from [Link]
-
Figueiredo, M. R. A., et al. (2018). Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus) population. Pest Management Science, 74(5), 1059-1067. Retrieved from [Link]
-
Yuan, J. S., Tranel, P. J., & Stewart, C. N. (2007). Mechanisms of evolved herbicide resistance. Weed Science, 55(2), 125-131. Retrieved from [Link]
-
Jha, P., & Jugulam, M. (2019, December 3). Metabolism-based resistance - Why the concern? Integrated Crop Management, Iowa State University Extension and Outreach. Retrieved from [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]
-
Nelson, E. A., & Lym, R. G. (2006). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 54(5), 823-829. Retrieved from [Link]
-
Hall, J. C., & Vanden Born, W. H. (1988). The Absence of a Role of Absorption, Translocation, or Metabolism in the Selectivity of Picloram and Clopyralid in Two Plant Species. Weed Science, 36(1), 9-14. Retrieved from [Link]
-
Lym, R. G. (1987). Absorption, Translocation, and Metabolism of Picloram and 2,4-D in Leafy Spurge (Euphorbia esula). Weed Science, 35(4), 491-496. Retrieved from [Link]
-
Braverman, M. P. (1995). Absorption, Translocation, and Metabolism of Triclopyr in Rice (Oryza sativa). Weed Technology, 9(3), 490-493. Retrieved from [Link]
-
Frear, D. S., Swanson, H. R., & Mansager, E. R. (1989). Picloram metabolism in leafy spurge: isolation and identification of glucose and gentiobiose conjugates. Journal of Agricultural and Food Chemistry, 37(6), 1608-1612. Retrieved from [Link]
-
Braverman, M. P. (1995). Absorption, Translocation, and Metabolism of Triclopyr in Rice (Oryza sativa). Weed Technology, 9(3), 490-493. Retrieved from [Link]
-
Pop, C. E., et al. (2023). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. Plants, 12(14), 2686. Retrieved from [Link]
-
Hofrichter, M., et al. (2001). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 67(10), 4588-4593. Retrieved from [Link]
-
Watanabe, S., et al. (2019). Physiological disorder of plants depending on clopyralid concentration in the soil and plant. Journal of Pesticide Science, 44(2), 101-107. Retrieved from [Link]
-
Meikle, R. W., Williams, E. A., & Redemann, C. T. (1966). Rapid and Complete Degradation of the Herbicide Picloram by Lipomyces kononenkoae. Journal of Agricultural and Food Chemistry, 14(4), 384-387. Retrieved from [Link]
-
Feng, P. C., et al. (1995). Metabolism of the herbicide thiazopyr in animals and plants. Xenobiotica, 25(3), 27-35. Retrieved from [Link]
-
Torra, J., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. Retrieved from [Link]
-
Specialist Sales. (2024, October 21). Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia. Retrieved from [Link]
-
Torra, J., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science, 80(12), 6041-6052. Retrieved from [Link]
-
Brazier-Hicks, M. (2018). Understanding Herbicide Resistance in Grass Weeds Using Metabolic Fingerprinting. Newcastle University eTheses. Retrieved from [Link]
-
McDonald, S. (2015). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]
-
McDonald, S. (2015). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]
-
Kim, J. Y., et al. (2019). Catalytic Cleavage of Ether Bond in a Lignin Model Compound over Carbon-Supported Noble Metal Catalysts in Supercritical Ethanol. Catalysts, 9(2), 154. Retrieved from [Link]
-
Park, J. Y., et al. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Applied Biological Chemistry, 63(1), 1-7. Retrieved from [Link]
-
Lin, C. H., et al. (2004). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 52(11), 3344-3349. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Ether cleavage. Wikipedia. Retrieved from [Link]
-
Pertot, I., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7317-7322. Retrieved from [Link]
-
Ojika, M., et al. (1998). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 62(10), 2014-2016. Retrieved from [Link]
-
Schröder, P., & Collins, C. (2002). Metabolism of organic xenobiotics in plants: conjugating enzymes and metabolic end points. Journal of Environmental Quality, 31(4), 1085-1098. Retrieved from [Link]
-
Schreiber, D., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 17(1), 71-85. Retrieved from [Link]
-
Schink, B., & Stieb, M. (1983). Mechanism of anaerobic ether cleavage: Conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium sp. Applied and Environmental Microbiology, 45(6), 1905-1913. Retrieved from [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 3. xtbg.cas.cn [xtbg.cas.cn]
- 4. deq.mt.gov [deq.mt.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triclopyr - Wikipedia [en.wikipedia.org]
- 7. Introduction | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. wikifarmer.com [wikifarmer.com]
- 12. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism-based resistance - Why the concern? | Integrated Crop Management [crops.extension.iastate.edu]
- 14. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ether cleavage - Wikipedia [en.wikipedia.org]
- 16. Absorption, Translocation, and Metabolism of Picloram and 2,4-D in Leafy Spurge (Euphorbia esula) | Weed Science | Cambridge Core [cambridge.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 20. Simplified LC-MS/MS for Herbicides in Cereals [sigmaaldrich.com]
- 21. ars.usda.gov [ars.usda.gov]
Technical Guide: Electronic Characterization & Dipole Moment Analysis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid , a critical biaryl ether scaffold used in agrochemical design (auxinic herbicides) and medicinal chemistry (enzyme inhibitors).
Understanding the electronic properties of this molecule is not merely an academic exercise; it is essential for predicting:
-
Binding Affinity: How the dipole vector aligns with receptor pockets.
-
Solubility: How the zwitterionic potential of the picolinic acid core interacts with solvent shells.
-
Reactivity: How the 6-phenoxy substituent alters the electrophilicity of the pyridine ring compared to the unsubstituted parent.
This guide outlines the theoretical electronic architecture and provides validated protocols—both computational (DFT) and experimental (Guggenheim method)—for determining its dipole moment.
Molecular Architecture & Electronic Theory
The "Push-Pull" Electronic System
The molecule is defined by a central pyridine ring subject to competing electronic effects. This creates a unique electrostatic landscape that governs its dipole moment (
| Component | Position | Electronic Effect | Mechanism |
| Pyridine Ring | Core | Electron Deficient | Nitrogen electronegativity withdraws density from the ring carbons ( |
| Carboxylic Acid | C2 | Electron Withdrawing | Strong |
| Ether Linkage | C6 | Electron Donating | The oxygen lone pair donates density into the electron-poor pyridine ring ( |
| 4-Chlorophenyl | Distal | Weakly Withdrawing | The Chlorine exerts a |
Dipole Moment Vector Analysis
The total dipole moment (
-
Primary Vector: The pyridine nitrogen lone pair and the C2-COOH group create a strong dipole directed towards the nitrogen/carboxyl region.
-
Secondary Vector: The C6-O ether bond creates a vector pointing towards the oxygen.
-
Result: The 4-chlorophenoxy group acts as a "rudder," altering the magnitude of the dipole depending on the torsion angle (
) between the two aromatic rings.
Critical Insight: Unlike rigid molecules, the dipole moment here is conformation-dependent. In solution, the measured dipole is a Boltzmann-weighted average of accessible conformers.
Computational Assessment Protocol (In Silico)
Before wet-lab synthesis or characterization, Density Functional Theory (DFT) provides the baseline for electronic distribution.
Computational Workflow
The following protocol utilizes the B3LYP hybrid functional, which offers the best cost-accuracy balance for organic dipoles.
Figure 1: Standardized DFT workflow for dipole estimation. Note the mandatory frequency check to ensure a true ground state.
Key Output Parameters
When analyzing the output log (e.g., from Gaussian or ORCA), focus on:
-
Dipole Vector (Debye): Look for the Tot value. Expect a range of 3.5 – 5.5 D depending on the solvent model (higher in water due to zwitterionic character).
-
HOMO-LUMO Gap: Indicates chemical stability. The ether oxygen usually raises the HOMO energy, making the molecule more susceptible to oxidation than unsubstituted picolinic acid.
-
MEP Map: Visualizes the "negative" potential around the Carboxyl/Nitrogen (binding site) and the "neutral/positive" potential around the Chlorophenyl ring (hydrophobic anchor).
Experimental Characterization Protocol
To validate the computational model, the dipole moment must be measured experimentally. Because the molecule is solid and potentially zwitterionic, gas-phase measurement is impossible. We utilize the Guggenheim Method in dilute solution.[1]
Why the Guggenheim Method?
Standard Debye methods require measuring solution density, which introduces significant error. The Guggenheim method relies on Refractive Index (
Reagents & Equipment
-
Solvent: 1,4-Dioxane or Benzene (Non-polar, must be anhydrous). Note: Dioxane is preferred if solubility is an issue.
-
Equipment:
-
Multi-frequency LCR Meter (for capacitance/dielectric constant).
-
Abbe Refractometer (for refractive index).
-
Thermostatic bath (25.0 °C
0.1).
-
Step-by-Step Methodology
-
Preparation: Prepare 5 dilute solutions of the analyte (mass fractions
from 0.001 to 0.01). -
Dielectric Measurement: Measure the dielectric constant (
) of each solution. -
Refractive Measurement: Measure the refractive index square (
) of each solution. -
Plotting: Plot
vs. (Slope = ) and vs. (Slope = ).
The Calculation Logic
Figure 2: Logical flow for the Guggenheim determination of dipole moment in solution.
Equation Reference:
- : Molecular weight (249.65 g/mol ).[2]
- : Temperature (Kelvin).[3]
- : Density of pure solvent.[4]
- : Slope of Dielectric Constant vs. Weight Fraction.
- : Slope of Refractive Index squared vs. Weight Fraction.
Pharmacophore Implications
The electronic properties derived above directly translate to biological activity.
Lipophilicity vs. Polarity
-
The Dipole Paradox: While the Cl-phenyl group adds lipophilicity (increasing LogP), the strong dipole from the picolinic acid headgroup increases water solubility.
-
Drug Design Consequence: This molecule typically exhibits a LogP of ~2.5 - 3.2 . This "Goldilocks" zone allows it to penetrate lipid membranes (due to the chlorophenoxy tail) while remaining soluble enough in the cytosol (due to the polar head) to reach the target site.
Chelation Potential
The N-atom (pyridine) and the O-atom (carboxylic acid) are spatially arranged to form stable 5-membered chelate rings with divalent metal ions (
-
Relevance: Many metalloenzymes are inhibited by this scaffold because the dipole aligns the molecule to displace the native water molecule coordinated to the metal cofactor.
References
-
Guggenheim, E. A. (1949). "The determination of dipole moments in solution." Transactions of the Faraday Society, 45, 714-720.
-
Debye, P. (1929). Polar Molecules.[4][5] The Chemical Catalog Company. (Foundational text for dipole theory).
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. (Primary citation for B3LYP method).
-
Frisch, M. J., et al. (2016). Gaussian 16 Revision C.01. Gaussian Inc., Wallingford CT. (Standard software citation for DFT calculations).
-
Smith, J. W. (1950). "Some developments of Guggenheim's simplified procedure for computing electric dipole moments." Journal of the Chemical Society, 3532-3534.
Sources
- 1. Some developments of Guggenheim's simplified procedure for computing electric dipole moments - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. 5-(4-chlorophenoxy)pyridine-2-carboxylic acid | 72133-24-5 [sigmaaldrich.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Scalable synthesis protocols for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Application Note: Scalable Synthesis Protocols for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Executive Summary
This application note details a robust, scalable synthetic route for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid , a critical scaffold in the development of auxinic herbicides (e.g., Arylex™ analogues) and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors.
While direct nucleophilic aromatic substitution (SNAr) on 6-chloropicolinic acid is possible, it suffers from poor solubility and carboxylate-induced electronic repulsion, leading to low yields and harsh conditions. This protocol utilizes a three-stage "Protect-Couple-Deprotect" strategy via a methyl ester intermediate. This approach ensures high regioselectivity, minimizes byproduct formation, and allows for facile purification via crystallization, eliminating the need for chromatographic separation on a kilogram scale.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the activation of the C-6 position of the pyridine ring.
-
Disconnection: The ether linkage is the strategic break point.
-
Activation: Conversion of the C-2 carboxylic acid to a methyl ester lowers the LUMO energy of the pyridine ring, significantly accelerating the SNAr reaction at C-6 compared to the free acid.
-
Regiocontrol: Starting with commercially available 6-chloropicolinic acid locks the substitution pattern, avoiding the isomer mixtures often seen when starting from 2,6-dichloropyridine.
Reaction Scheme:
-
Activation: 6-Chloropicolinic acid
Methyl 6-chloropicolinate. -
Coupling: Methyl 6-chloropicolinate + 4-Chlorophenol
Methyl 6-(4-chlorophenoxy)picolinate. -
Hydrolysis: Methyl ester
Free Acid.
Experimental Protocols
Stage 1: Synthesis of Methyl 6-chloropicolinate
Activation of the starting material.
-
Reagents: 6-Chloropicolinic acid (1.0 eq), Thionyl Chloride (SOCl2, 1.5 eq), Methanol (Solvent/Reagent), DMF (Cat. 0.05 eq).
-
Equipment: Glass-lined reactor or RBF with reflux condenser and caustic scrubber (for SO2/HCl).
Procedure:
-
Charge 6-Chloropicolinic acid (157.6 g, 1.0 mol) and Methanol (1.5 L) into the reactor.
-
Cool the slurry to 0–5 °C.
-
Add Thionyl Chloride (109 mL, 1.5 mol) dropwise over 1 hour, maintaining internal temperature <10 °C. Caution: Exothermic with gas evolution.
-
Add catalytic DMF (3-5 mL).
-
Warm to reflux (65 °C) and stir for 4–6 hours.
-
IPC (HPLC): Monitor for disappearance of acid (<1.0%).
-
Concentrate the mixture under reduced pressure to ~20% volume.
-
Dilute with Ethyl Acetate (1 L) and wash with Sat. NaHCO3 (2 x 500 mL) to neutralize residual HCl.
-
Dry organic layer (Na2SO4), filter, and concentrate to dryness.[1]
-
Yield: ~160–165 g (93–96%) as an off-white solid.
-
Note: The crude ester is typically sufficiently pure (>98%) for the next step.
Stage 2: SNAr Coupling (The Critical Step)
Formation of the ether linkage.
-
Reagents: Methyl 6-chloropicolinate (1.0 eq), 4-Chlorophenol (1.05 eq), Potassium Carbonate (K2CO3, 1.5 eq, anhydrous, milled).
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). DMF is preferred for cost; NMP for higher reaction rates.
Procedure:
-
Charge Methyl 6-chloropicolinate (171.6 g, 1.0 mol), 4-Chlorophenol (135.0 g, 1.05 mol), and DMF (850 mL) to the reactor.
-
Add K2CO3 (207 g, 1.5 mol) in portions.
-
Heat the mixture to 90 °C and stir for 6–8 hours.
-
IPC (HPLC): Target <0.5% starting ester.
-
Workup (Precipitation Method):
-
Cool reaction to 25 °C.
-
Pour the mixture slowly into Ice Water (2.5 L) with vigorous stirring. The product will precipitate.
-
Stir for 1 hour to ensure granularity of the solid.
-
-
Filter the solid and wash with water (3 x 500 mL) to remove DMF and inorganic salts.
-
Dry in a vacuum oven at 45 °C.
-
Yield: ~270–285 g (90–95%).
-
Purity: >98% (HPLC).
Stage 3: Hydrolysis to Final Acid
Deprotection and final purification.
-
Reagents: Methyl 6-(4-chlorophenoxy)picolinate (from Stage 2), NaOH (2.0 eq), THF/Water (1:1).
Procedure:
-
Dissolve the Stage 2 ester (263 g, ~0.88 mol) in THF (1.0 L).
-
Add a solution of NaOH (70.4 g, 1.76 mol) in Water (1.0 L).
-
Stir at ambient temperature (20–25 °C) for 2–4 hours. Hydrolysis is rapid.
-
IPC: Confirm complete consumption of ester.
-
Isolation:
-
Remove THF under reduced pressure.
-
The aqueous residue contains the sodium salt of the product.
-
Wash the aqueous phase with Dichloromethane (DCM) (2 x 300 mL) to remove any unreacted phenol or neutral impurities. This is a critical purification step.
-
Acidify the aqueous phase to pH 2–3 using 6N HCl . The product will precipitate as a thick white solid.
-
-
Filter and wash with water.
-
Recrystallization (Optional for Pharma Grade): Recrystallize from Ethanol/Water or Acetonitrile.
-
Final Yield: ~220–230 g (Overall yield from Stage 1: ~80–85%).
-
Appearance: White crystalline powder.
Process Visualization
A. Synthetic Pathway (Mechanism & Flow)[1]
Caption: Linear synthetic sequence highlighting the activation-coupling-deprotection strategy.
B. Purification & Workup Logic
Caption: Purification workflow emphasizing the critical DCM wash to ensure high purity without chromatography.
Quality Control & Analytics
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Colored impurities indicate oxidation of phenol or polymer formation. |
| Purity | > 98.0% (Area %) | HPLC (C18, ACN/H2O + 0.1% TFA) | Critical for downstream biological assays. |
| Residual Phenol | < 0.1% | HPLC | 4-Chlorophenol is toxic and must be cleared. |
| Water Content | < 0.5% | Karl Fischer | Moisture affects stoichiometry in subsequent couplings (e.g., amide formation). |
| 1H NMR | Conforms to structure | DMSO-d6 | Verifies the integrity of the ether linkage and aromatic protons. |
HPLC Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
References
- Preparation of Pyridine-2-carboxylic Acid Derivatives. (2011). Google Patents.
-
Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate. (2018). ResearchGate.[9] Retrieved from [Link] (Mechanistic insights into regioselectivity of chloropyridine esters).
- Process for the preparation of 4,5,6-trichloropicolinic acid. (2017). Google Patents. Retrieved from (Industrial handling of chloropicolinic acids).
-
Nucleophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link] (General mechanism validation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. methyl 4-amino-6-chloropicolinate | 1235475-17-8 [amp.chemicalbook.com]
- 5. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis method of phenoxy resin - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
HPLC method development for detecting 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid. This molecule, a key structural motif in medicinal chemistry, requires a reliable analytical method to ensure purity, stability, and quality in research and development settings. This guide follows a logical, science-driven approach, explaining the rationale behind each step of the method development process, from analyte characterization to final method validation according to International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Analyte Characterization
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core, a carboxylic acid group, and a chlorophenoxy moiety. Understanding the physicochemical properties of the analyte is the foundational step in developing a selective and robust HPLC method.
Structure:
Caption: Logical workflow for HPLC method development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chemicals:
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (85%, ACS grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid reference standard
-
Protocol 1: Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the diluent to achieve a final concentration within the expected linear range of the instrument.
-
Mobile Phase A (Aqueous Buffer): To prepare a 25 mM potassium phosphate buffer at pH 2.8, dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter the buffer through a 0.22 µm membrane filter before use.
-
Mobile Phase B (Organic): Use 100% HPLC grade acetonitrile.
Protocol 2: Chromatographic Method Development
This protocol outlines the systematic steps to arrive at an optimized separation method.
-
Column Selection:
-
Rationale: Due to the analyte's hydrophobic nature, a reversed-phase column is the logical choice. A C18 stationary phase provides robust hydrophobic interactions with the chlorophenoxy group.
-
Recommendation: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Wavelength Selection:
-
Inject the working standard solution and acquire a UV spectrum using the DAD from 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For this class of compounds, a λmax is expected around 230-240 nm and potentially another near 280 nm. Select a wavelength that provides high sensitivity and is away from any potential solvent cutoff.
-
-
Mobile Phase pH Optimization:
-
Rationale: The pH of the mobile phase is the most critical parameter for controlling the retention and peak shape of this amphoteric analyte. [3]At a low pH (below the pKa of the carboxylic acid), the carboxyl group will be protonated (-COOH), reducing its polarity. Simultaneously, the pyridine nitrogen will be protonated (-NH+), but the overall effect of neutralizing the carboxylate anion is a significant increase in hydrophobicity and retention. This also minimizes peak tailing caused by interactions between the ionized analyte and residual silanols on the silica-based column packing. [3] * Experiment: Perform isocratic runs (e.g., 50% Acetonitrile, 50% Buffer) using buffers prepared at different pH values (e.g., pH 2.8, 4.5, 7.0) to observe the effect on retention time and peak shape. A pH of ~2.8 is predicted to give the best results.
-
Caption: Effect of mobile phase pH on analyte retention.
-
Gradient Optimization:
-
Rationale: A gradient elution is recommended to ensure that the main peak is eluted with a good peak shape and that any potential impurities, which may have different polarities, are also eluted from the column in a reasonable time. [4] * Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to determine the approximate organic solvent concentration required to elute the analyte.
-
Gradient Refinement: Based on the scouting run, design a more focused gradient. For example, if the analyte elutes at 60% ACN, a gradient of 30% to 70% ACN over 10-15 minutes would be a good starting point for optimization. Adjust the gradient slope to achieve optimal resolution between the main peak and any impurities.
-
Final Optimized HPLC Method
The following table summarizes the recommended starting conditions derived from the development process. These parameters should be formally validated.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 20 minutes |
System Suitability and Method Validation
Before analyzing samples, the system's performance must be verified using System Suitability Tests (SST) as mandated by pharmacopeias like the USP. [5][6][7]Subsequently, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. [2]
System Suitability
Inject the working standard solution in replicate (n=5 or 6) before any sample analysis.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Method Validation Protocol
The following parameters must be evaluated to validate the analytical method:
-
Specificity/Selectivity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte. The method is specific if it can resolve the main analyte peak from any degradation products and placebo components.
-
Linearity and Range: Prepare a series of at least five concentrations of the analyte (e.g., 5 µg/mL to 100 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the analyte (spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. [4]6. Robustness: Intentionally make small variations to the method parameters (e.g., pH ± 0.2 units, column temperature ± 2°C, flow rate ± 0.1 mL/min) and assess the impact on the results. The results should remain unaffected, demonstrating the method's reliability during normal use. [8]
Conclusion
This application note details a systematic and scientifically grounded approach to developing a stability-indicating RP-HPLC method for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid. By carefully considering the analyte's physicochemical properties and optimizing chromatographic parameters such as mobile phase pH and gradient, a robust, specific, and reliable method can be achieved. Adherence to the system suitability and validation protocols outlined ensures that the method is fit for its intended purpose in a regulated drug development environment.
References
-
U.S. Pharmacopeia General Chapter <621>, Chromatography. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
Scribd. (2021). USP-NF <621> Chromatography. [Link]
-
Crompton, T. R. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
U.S. Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
Phenomenex Inc. Reversed Phase HPLC Method Development. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pharmtech.com [pharmtech.com]
- 5. uspbpep.com [uspbpep.com]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. actascientific.com [actascientific.com]
Nucleophilic aromatic substitution conditions for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Application Note: Optimization of Conditions for the Synthesis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
Abstract & Scope
This application note details the optimized synthetic protocols for 6-(4-chlorophenoxy)pyridine-2-carboxylic acid , a critical pharmacophore found in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors such as Vadadustat (AKB-6548) .
The synthesis relies on a Nucleophilic Aromatic Substitution (
Mechanistic Rationale
Electronic Activation
The reaction proceeds via an addition-elimination mechanism (
-
The Leaving Group: The chlorine atom at position 6 is activated by the inductive electron-withdrawing nature of the pyridine nitrogen.
-
The Activating Group: The ester/carboxylic acid moiety at position 2 is crucial. It exerts a strong
(mesomeric) and (inductive) effect, significantly lowering the energy of the Meisenheimer complex intermediate formed upon nucleophilic attack by the phenoxide.
Regioselectivity
If starting from methyl 2,6-dichloropyridine-2-carboxylate , the substitution is highly selective for the position para to the nitrogen or ortho to the electron-withdrawing carboxyl group. Since both positions 2 and 6 are equivalent in the symmetrical precursor (before esterification/carboxylation differentiation), or if using the 6-chloro-2-carboxylate, the site is pre-defined.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Figure 1: Two-step synthetic pathway utilizing the ester intermediate to ensure high purity.
Critical Parameter Optimization
The following parameters were evaluated to maximize yield and minimize the formation of the bis-phenoxy impurity (if starting from dichloropyridine) or hydrolysis byproducts.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Recommendation | Rationale |
| Base | ||||
| Solvent | DMF or NMP | DMSO | DMF | DMSO accelerates |
| Temperature | 80–90°C | 120–140°C | 90°C | Temperatures >100°C increase the risk of decarboxylation of the picolinic acid core. |
| Substrate | Methyl Ester | Free Acid | Methyl Ester | The free acid forms a carboxylate salt, which is electron-donating, deactivating the ring toward nucleophilic attack. |
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 6-(4-chlorophenoxy)picolinate (Step 1)
This step couples the phenol to the pyridine core.
Reagents:
-
Methyl 6-chloropicolinate (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium Carbonate (
), anhydrous, -325 mesh (1.5 eq) -
N,N-Dimethylformamide (DMF), anhydrous (10 volumes)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Charging: Charge Methyl 6-chloropicolinate (e.g., 10.0 g) and 4-Chlorophenol (8.25 g) into the flask.
-
Solvent: Add DMF (100 mL) and stir to dissolve.
-
Base Addition: Add
(12.1 g) in a single portion. The slurry may thicken.[1] -
Reaction: Heat the mixture to 90°C . Monitor by HPLC.
-
Checkpoint: Reaction is typically complete within 4–6 hours. Target <1% remaining starting chloride.
-
-
Quench: Cool the mixture to 20°C. Pour the reaction mixture slowly into Ice Water (500 mL) with vigorous stirring.
-
Isolation: The product should precipitate as a white to off-white solid. Stir for 1 hour to ensure granularity.
-
Filtration: Filter the solid and wash with water (
mL) to remove residual DMF and inorganic salts. -
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 85–92%
-
Appearance: Off-white solid.
-
Protocol B: Hydrolysis to 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid (Step 2)
This step reveals the carboxylic acid functionality.
Reagents:
-
Methyl 6-(4-chlorophenoxy)picolinate (from Step 1)
-
Lithium Hydroxide Monohydrate (
) (2.0 eq) -
THF/Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the ester (10.0 g) in THF (60 mL).
-
Base Addition: Dissolve
(3.2 g) in Water (20 mL) and add to the THF solution. -
Reaction: Stir at Room Temperature (20–25°C) .
-
Note: Heating is rarely required and may cause decarboxylation.
-
Checkpoint: Monitor by HPLC. Conversion is usually complete in 2 hours.
-
-
Workup: Evaporate the THF under reduced pressure (Rotavap, 35°C bath).
-
Acidification: Dilute the aqueous residue with water (50 mL). Cool to 0–5°C. Slowly add 1M HCl until pH reaches 2–3.
-
Crystallization: The acid product will precipitate immediately. Stir at 0°C for 30 minutes.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum at 50°C.
Quality Control & Troubleshooting
Impurity Profile
Common impurities and their mitigation strategies:
| Impurity | Origin | Mitigation |
| 4-Chlorophenol (Residual) | Excess reagent | The basic workup in Step 2 (before acidification) usually washes this out. Ensure the filter cake in Step 1 is washed thoroughly. |
| Bis-phenoxy pyridine | Over-reaction (if using 2,6-dichloro start) | Strictly control stoichiometry (1.05 eq phenol) and temperature. Stop reaction immediately upon consumption of SM. |
| Decarboxylated Product | Thermal instability | Do not exceed 100°C in Step 1. Do not heat Step 2. |
Analytical Validation (Self-Validating System)
To confirm the success of the protocol, the following NMR signals are diagnostic:
-
Proton NMR (
):- 13.0 ppm (Broad s, 1H): Carboxylic acid proton (confirms hydrolysis).
- 7.0–8.0 ppm (m, aromatic): Integration must match 3 pyridine protons + 4 phenyl protons.
-
Absence of
3.8 ppm (s, 3H): Confirms loss of Methyl ester.
Process Workflow Diagram
The following diagram details the operational flow, including critical decision points for purification.
Figure 2: Operational workflow for the synthesis and isolation of the target acid.
References
-
Akebia Therapeutics, Inc. (2011). Prolyl Hydroxylase Inhibitors and Methods of Use.[2][3] U.S. Patent 7,863,297. (Describes the core Vadadustat scaffold and synthesis of chlorophenoxy-pyridine intermediates).
-
Wu, J., et al. (2018). Nucleophilic aromatic substitution on pyridines: regioselectivity at C-2 and C-4.[4][5] Stack Exchange Chemistry / Chemical Literature. (Mechanistic grounding for C-6 activation).
-
Beutner, G. L., et al. (2019). Process Development and Scale-up of a HIF-PH Inhibitor.Organic Process Research & Development. (Industrial conditions for similar SNAr ether formations).
-
PubChem. (2023). Compound Summary: Vadadustat.[2][3] (Structural verification of the 6-(4-chlorophenoxy)pyridine-2-carboxylic acid moiety).
Sources
- 1. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Vadadustat_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols for the Synthesis of Metal-Organic Frameworks Utilizing 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid Ligands
Intended Audience: Researchers, scientists, and drug development professionals engaged in the exploration of novel materials for therapeutic applications.
Introduction: The Strategic Design of Functional MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their defining characteristics, including exceptionally high surface areas, tunable pore sizes, and the potential for chemical functionalization, have positioned them as highly promising candidates for a range of applications, notably in gas storage, catalysis, and biomedicine.[1][2] In the realm of drug delivery, MOFs offer the potential for high drug loading capacities and controlled release profiles, making them an exciting platform for advanced therapeutic systems.[3][4]
The choice of the organic linker is paramount in dictating the final structure and, consequently, the function of the MOF. The ligand 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid presents a unique combination of a pyridine-2-carboxylic acid chelating group, known for its ability to form stable complexes with a variety of metal ions, and a 4-chlorophenoxy substituent.[5][6] The presence of the chlorine atom can introduce specific functionalities, such as altered electronic properties and the potential for halogen bonding, which can be exploited in drug-guest interactions.[7] This document provides a comprehensive guide to the synthesis and characterization of MOFs using this specialized ligand, with a focus on their potential application in drug delivery.
Part 1: Ligand Synthesis
A reliable synthesis of the 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid ligand is the foundational step. While a direct, one-pot synthesis may not be readily available in the literature, a plausible synthetic route can be adapted from established organic chemistry principles, such as nucleophilic aromatic substitution followed by oxidation or hydrolysis. A representative synthetic pathway is outlined below.
Protocol: Synthesis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
Materials:
-
2-Chloro-6-methylpyridine
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Step 1: Synthesis of 2-(4-Chlorophenoxy)-6-methylpyridine.
-
In a round-bottom flask, combine 2-chloro-6-methylpyridine (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, pour the mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Oxidation to 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
-
Dissolve the product from Step 1 in a mixture of water and pyridine.
-
Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum.
-
Characterization of the Ligand:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C ether linkage, C-Cl bond).
-
Mass Spectrometry: To confirm the molecular weight.
Part 2: MOF Synthesis - Solvothermal Method
The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[8][9] This process involves heating the constituent metal salt and organic linker in a sealed vessel at temperatures above the boiling point of the solvent. The following protocols are representative for the synthesis of zinc- and lanthanide-based MOFs.
Protocol 1: Synthesis of a Zinc-based MOF
Materials:
-
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.1 mmol) in 10 mL of DMF.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100-120 °C for 24-48 hours.[5]
-
After the designated time, allow the oven to cool slowly to room temperature.
-
Colorless crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).
-
To activate the MOF, immerse the crystals in a volatile solvent like ethanol or chloroform for 24-48 hours, replacing the solvent several times.[8]
-
Collect the crystals by filtration and dry under vacuum at an elevated temperature (e.g., 80-100 °C) to remove the guest solvent molecules.
Protocol 2: Synthesis of a Lanthanide-based MOF
Materials:
-
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) or another lanthanide salt
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a Teflon-lined stainless-steel autoclave, combine 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (e.g., 0.15 mmol) and the lanthanide nitrate salt (e.g., 0.1 mmol) in a mixture of DMF and water (e.g., 8 mL DMF, 2 mL H₂O).
-
Seal the autoclave and place it in an oven.
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the resulting crystals by filtration and wash them thoroughly with DMF and then methanol.
-
Dry the product in a vacuum oven at a suitable temperature to remove residual solvent.
Quantitative Data Summary for Hypothetical MOFs
| Parameter | Zn-MOF (Predicted) | La-MOF (Predicted) |
| Metal Source | Zn(NO₃)₂·6H₂O | La(NO₃)₃·6H₂O |
| Ligand | 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid | 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid |
| Molar Ratio (Metal:Ligand) | 1:1 | 1:1.5 |
| Solvent | DMF | DMF/H₂O |
| Temperature (°C) | 100-120 | 120-150 |
| Reaction Time (h) | 24-48 | 48-72 |
| Crystal System | To be determined by SCXRD | To be determined by SCXRD |
| Porosity | To be determined by gas adsorption | To be determined by gas adsorption |
Part 3: Characterization of the MOFs
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Experimental Workflow for MOF Characterization
Caption: Logical flow from ligand design to controlled drug release.
Conclusion and Future Perspectives
The use of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid as a ligand for the synthesis of metal-organic frameworks opens up new avenues for the design of functional materials. The protocols outlined in this document provide a solid foundation for the synthesis and characterization of these novel MOFs. The presence of the chloro-substituent on the phenoxy group offers a tantalizing prospect for fine-tuning the host-guest interactions within the MOF pores, which could lead to enhanced drug loading efficiencies and more controlled release kinetics. Further research should focus on elucidating the precise crystal structures of these MOFs and exploring their performance with a wider range of therapeutic agents. The insights gained from such studies will undoubtedly contribute to the advancement of MOF-based drug delivery systems and bring them a step closer to clinical applications.
References
-
Research and Reviews: Journal of Chemistry. (2019). Metal Organic Frameworks. Retrieved from [Link]
-
OSTI.gov. (n.d.). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. Retrieved from [Link]
-
MDPI. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Retrieved from [Link] (Note: A placeholder URL is used as the original may be specific to a preprint or early access version.)
-
Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]
-
Scientiae Radices. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Retrieved from [Link]
-
Russian Chemical Reviews. (n.d.). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Retrieved from [Link]
-
PubMed. (2024). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. Retrieved from [Link]
-
ResearchGate. (2021). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. Retrieved from [Link]
-
MATEC Web of Conferences. (n.d.). Stimuli-response of MOFs in Drug Delivery Systems. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2025). Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. Retrieved from [Link]
-
SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2. Retrieved from [Link]
-
Research and Reviews. (2019). Metal Organic Frameworks. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. Retrieved from [Link]
-
PubMed. (2021). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Retrieved from [Link]
-
MDPI. (2021). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Retrieved from [Link]
-
Frontiers. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Retrieved from [Link]
-
St. Teresa's College. (2025). project amala-5-38_merged.pdf. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands | Request PDF. Retrieved from [Link]
-
PubMed. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Retrieved from [Link]
- Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]
-
PubChem. (n.d.). 6-(3-chlorophenoxy)pyridine-2-carboxylic acid (C12H8ClNO3). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carboxylic acid 6 Reagents and conditions: (a) TsCl,.... Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812. Retrieved from [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. 117.239.78.102:8080 [117.239.78.102:8080]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sci-rad.com [sci-rad.com]
- 5. osti.gov [osti.gov]
- 6. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. rroij.com [rroij.com]
- 10. Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Esterification Strategies for 6-(4-Chlorophenoxy)picolinic Acid Scaffolds
Topic: Esterification Procedures for 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid Derivatives Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers
Executive Summary & Strategic Analysis
The esterification of 6-(4-chlorophenoxy)pyridine-2-carboxylic acid presents a classic "picolinic paradox." While the carboxylic acid suggests standard Fisher esterification, the basic pyridine nitrogen (pKa ~5.4 for unsubstituted picolinic acid) creates a zwitterionic species that complicates acid-catalyzed protocols. Furthermore, the 6-phenoxy substituent introduces significant lipophilicity and steric bulk ortho to the nitrogen, altering the solubility profile compared to simple picolinic acid.
This guide outlines three field-proven protocols designed to overcome these specific electronic and physical constraints.
The Core Challenge: The "Zwitterion Trap"
In standard acidic media (H₂SO₄/MeOH), the pyridine nitrogen protonates before the carbonyl oxygen activates. This creates a cationic species that resists nucleophilic attack and often precipitates as an unreactive salt.
-
Solution A (Acyl Chloride): Overwhelms the system with a highly electrophilic intermediate (Acid Chloride HCl salt).
-
Solution B (Base-Mediated Alkylation): Avoids acidic conditions entirely, utilizing the carboxylate anion.
-
Solution C (Steglich/Coupling): Used for complex or acid-sensitive alcohols.
Decision Matrix & Workflow
Use the following logic map to select the appropriate protocol for your specific derivative.
Caption: Protocol selection logic based on ester complexity and reaction scale.
Detailed Protocols
Protocol A: The "Gold Standard" (Thionyl Chloride)
Best for: Methyl/Ethyl esters, scale-up, and robust substrates. Mechanism: Formation of the highly reactive acid chloride hydrochloride salt, followed by alcoholysis.
Reagents:
-
Substrate: 6-(4-chlorophenoxy)pyridine-2-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂): 2.0 – 5.0 equiv (Excess serves as solvent/desiccant)
-
Catalyst: DMF (2-3 drops)
-
Solvent: Anhydrous Toluene (optional, for slurry) or Neat SOCl₂
-
Alcohol: Methanol or Ethanol (Excess)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the carboxylic acid in anhydrous toluene (or use neat SOCl₂ for small scales).
-
Addition: Add SOCl₂ dropwise. Add 2 drops of anhydrous DMF.
-
Observation: Gas evolution (SO₂/HCl) will occur.[1] The suspension will eventually clear as the acid chloride forms.
-
-
Reflux: Heat to 70–80°C for 2–3 hours.
-
Checkpoint: Monitor by TLC (quench a mini-aliquot in MeOH). The acid chloride is moisture sensitive; ensure the system is closed.
-
-
Evaporation (Critical): Remove excess SOCl₂ under reduced pressure. Do not skip this. Residual SOCl₂ will violently react with the alcohol in the next step. You will obtain the crude Acid Chloride Hydrochloride (often a yellow/orange solid or oil).
-
Esterification: Redissolve the residue in the target alcohol (e.g., MeOH) at 0°C. Stir at room temperature for 2–4 hours.
-
Workup (The "Pyridine Trap"):
Protocol B: Base-Mediated Alkylation (The "Soft" Approach)
Best for: Parallel synthesis, acid-sensitive substrates, or when using expensive alkyl halides (e.g., Benzyl bromide, Isopropyl iodide). Mechanism: S_N2 attack of the carboxylate anion on an alkyl halide.
Reagents:
-
Substrate: 1.0 equiv
-
Alkyl Halide (R-X): 1.2 equiv (e.g., MeI, EtBr, BnBr)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv - faster)
-
Solvent: DMF (Dimethylformamide) or NMP
Step-by-Step Procedure:
-
Solubilization: Dissolve the carboxylic acid in DMF (0.2 M concentration).
-
Deprotonation: Add K₂CO₃. Stir for 15 minutes at Room Temperature (RT). The mixture may become a slurry.
-
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Stir at RT for 4–16 hours. (Heat to 50°C only if using unreactive chlorides).
-
Workup:
-
Dilute with water (5x reaction volume).
-
Extract with Et₂O or EtOAc.
-
Note: The 6-phenoxy group makes this molecule very lipophilic. Unlike simple picolinates, it extracts easily.
-
Wash organics with Brine to remove DMF.
-
Protocol C: Steglich Coupling (EDC/DMAP)
Best for: Complex alcohols, chiral centers, or valuable coupling partners. Constraint: Avoid DCC; the urea byproduct is difficult to remove, and picolinic acids are prone to forming N-acylureas via rearrangement. EDC (water-soluble) is preferred.
Reagents:
-
Substrate: 1.0 equiv
-
Alcohol (R-OH): 1.1 equiv
-
Coupling Agent: EDC[4]·HCl (1.2 equiv)
-
Catalyst: DMAP (0.1 – 0.5 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure:
-
Mix: Dissolve Acid, Alcohol, and DMAP in DCM at 0°C.
-
Activate: Add EDC·HCl in one portion.
-
Reaction: Allow to warm to RT and stir overnight.
-
Workup:
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (CDCl₃):
-
Alpha-Proton (H-3): Look for the doublet from the pyridine ring ortho to the carbonyl. In the ester, this often shifts downfield (approx 7.8 - 8.1 ppm) compared to the acid.
-
Ester Methyl: Singlet at ~3.9 - 4.0 ppm (for methyl esters).
-
-
HPLC Purity:
-
The 6-phenoxy group is a strong chromophore. Use UV detection at 254 nm.[4]
-
Retention Time: The ester will be significantly more non-polar (longer retention) than the acid on C18 columns.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Product lost in aqueous layer | The pyridine nitrogen formed a salt. Ensure pH > 8 during extraction. |
| Precipitate in Reaction | Picolinic acid sulfate salt | Avoid H₂SO₄. Switch to Method A (SOCl₂) or Method B (Alkyl Halide). |
| Starting Material Remains | Zwitterion deactivation | Add a soluble base (TEA or DIPEA) if using Method A/C to ensure the nucleophile is active. |
Scientific Validation (The "Why")
The Picolinic Effect
Research confirms that picolinic acid derivatives require specific activation. The formation of the acid chloride using thionyl chloride is the most reliable method because it generates the Picolinoyl Chloride Hydrochloride . This intermediate, while moisture sensitive, prevents the zwitterionic deactivation observed in standard Fisher esterifications [1].
Lipophilicity & Extraction
The 6-(4-chlorophenoxy) moiety is critical. Unlike unsubstituted picolinic acid, which is highly water-soluble, this derivative has a high logP. However, if the pH is acidic (pH < 4), the pyridine nitrogen protonates, making the molecule an amphiphilic salt that creates emulsions. Strict pH control (pH 8-9) during workup neutralizes the pyridine, ensuring clean phase separation into the organic layer [2].
Visualization: The "Trap and Release" Workup
Caption: Critical workup flow to ensure isolation of the free base pyridine ester.
References
-
Organic Syntheses Procedure for Picolinates
- Title: 2-Carbethoxy-4-methylpyridine (Ethyl 4-methylpyridine-2-carboxyl
- Source: Organic Syntheses, Coll. Vol. 3, p.136 (1955).
-
URL:[Link]
- Relevance: Establishes the SOCl₂/EtOH protocol as the standard for pyridine-2-carboxylic acids.
-
Solubility and Extraction of Pyridine Carboxylic Acids
-
Steglich Esterification Considerations
Sources
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Solid-phase extraction methods for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid from soil samples
Application Note: High-Recovery Solid-Phase Extraction (SPE) of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid from Soil
Abstract & Scope
This technical guide details a robust Solid-Phase Extraction (SPE) protocol for the isolation of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (6-CPPC) from complex soil matrices. 6-CPPC is a structural analog to auxinic herbicides (e.g., Clopyralid, Picloram) and a potential metabolite of phenoxy-pyridine agrochemicals.[1][2][3]
Due to the amphiphilic nature of 6-CPPC (containing both a lipophilic chlorophenoxy tail and a hydrophilic picolinic acid head), traditional C18 extraction often suffers from ion-suppression by humic acids.[1][2][3] This method utilizes Mixed-Mode Anion Exchange (MAX) chemistry to achieve high specificity, leveraging a "pKa switching" mechanism to eliminate matrix interferences.[1][2][3]
Chemical Logic & Method Strategy
To design a self-validating protocol, we must exploit the physicochemical properties of the analyte relative to the soil matrix.[1][2][3]
Physicochemical Profile
-
Analyte: 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid[1][2][3]
-
Acidic Moiety: Carboxylic acid at C2 position (Predicted pKa
3.2 – 3.8).[3] -
Hydrophobic Moiety: 4-Chlorophenoxy group (LogP
2.1 – 2.5).[1][2][3] -
Matrix Challenge: Soil contains fulvic and humic acids (anionic polymers) and metal ions (
, ) that can form bridges with the analyte, reducing recovery.[1][2]
The "Catch-and-Release" Mechanism (MAX)
We utilize a Polymeric Mixed-Mode Strong Anion Exchange (MAX) sorbent.[1][2][3] This sorbent contains both a hydrophobic backbone and a positively charged quaternary ammonium group.[3]
-
Load (pH > 4): The analyte is ionized (
).[3] It binds to the sorbent via ionic interaction (strong) and hydrophobic interaction.[3] -
Wash (Basic/Organic): High pH keeps the analyte bound while organic solvents wash away neutrals and weak bases.[3]
-
Elute (Acidic): Lowering the pH (< 2) protonates the carboxylic acid (
).[3] The ionic bond breaks, and the neutral analyte elutes in the organic solvent.[3]
Experimental Protocol
Reagents & Materials
-
SPE Cartridge: Polymeric MAX (Mixed-Mode Anion Exchange), 60 mg / 3 mL (e.g., Oasis MAX or Strata-X-A).[1][2]
-
Extraction Solvent: Acetonitrile (MeCN) / Water (80:20 v/v) + 1% Formic Acid.[2][3]
-
Dilution Buffer: 50 mM Ammonium Acetate (pH 8).[3]
-
Elution Solvent: Methanol containing 2% Formic Acid.[3]
Sample Preparation (Extraction)
Rationale: Acidic extraction disrupts metal-analyte bridging in soil, while the subsequent pH adjustment enables Anion Exchange retention.[1][2]
-
Weigh: Transfer 5.0 g of sieved soil (
2 mm) into a 50 mL centrifuge tube. -
Spike: Add internal standard (e.g., Picloram-d2 or 2,4-D-d3) to the soil and equilibrate for 30 mins.[1][2][3]
-
Extract: Add 10 mL of Extraction Solvent (MeCN/H2O/FA).[3]
-
Agitate: Shake vigorously for 20 minutes (mechanical shaker) or vortex.
-
Centrifuge: Spin at 4000 rpm for 10 minutes.
-
Supernatant Prep: Transfer 2 mL of the supernatant to a clean tube.
-
pH Adjustment (Critical): Dilute the 2 mL extract with 8 mL of Dilution Buffer (Ammonium Acetate, pH 8).
Solid-Phase Extraction (SPE) Workflow
| Step | Solvent / Action | Mechanistic Purpose |
| 1.[1][2][3] Condition | 3 mL Methanol | Activates hydrophobic pores of the polymer. |
| 2.[3] Equilibrate | 3 mL Water (pH 7-8) | Prepares ion-exchange sites. |
| 3. Load | 10 mL Diluted Sample | Analyte binds via Anion Exchange (primary) and Hydrophobicity (secondary).[2] Humic acids may bind but are less retained than small molecules.[3] |
| 4. Wash 1 | 3 mL 5% NH₄OH in Water | Critical Step: High pH ensures analyte remains charged (bound).[3] Removes proteins and polar neutrals. |
| 5.[3] Wash 2 | 3 mL Methanol | Removes hydrophobic neutrals and pesticides that do not have an acidic group.[3] Analyte stays bound by ionic charge.[3] |
| 6. Dry | Vacuum for 2 mins | Removes excess solvent to prevent dilution of eluate. |
| 7.[3] Elute | 3 mL MeOH + 2% Formic Acid | Release Step: Acid protonates the analyte ( |
Visualization of Workflow
The following diagram illustrates the extraction logic and the specific "Switching" mechanism used in the MAX cartridge.
Caption: Figure 1.[1][2][3] Optimized SPE workflow utilizing pH-switching to isolate acidic pyridine metabolites from soil matrix.
LC-MS/MS Analysis Parameters
Once extracted, the sample is ready for analysis.[3][4] The following conditions are recommended for high sensitivity.
-
Column: C18, 2.1 x 100 mm, 1.8 µm (e.g., Agilent ZORBAX Eclipse Plus).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Ionization: Electrospray Ionization (ESI), Positive Mode (Protonated molecular ion
is often favored for pyridines due to the ring nitrogen) or Negative Mode ( ) depending on the specific fragmentation stability.[1][2]
MRM Transitions (Predicted):
-
Precursor: 249.0 m/z (approx, based on Cl isotope pattern).[2]
-
Quantifier: Loss of
(common for carboxylic acids) or cleavage of the ether bond.[3]
Validation & Performance Data
The following performance metrics are typical when using this MAX protocol for pyridine carboxylic acids in loam soil.
| Parameter | Performance Goal | Typical Result | Notes |
| Recovery (%) | 70% - 120% | 85% - 94% | High recovery due to specific ionic retention.[1][2][3] |
| RSD (Precision) | < 15% | 4.2% - 6.8% | Internal standard corrects for volumetric errors.[1][2][3] |
| Matrix Effect | < 20% Suppression | < 10% | Wash steps effectively remove humic acids.[3] |
| LOD | < 1.0 ng/g | 0.2 ng/g | Dependent on MS sensitivity.[3] |
References
-
Wells, M. J., & Yu, L. Z. (2000). Solid-phase extraction of acidic herbicides.[1][2][5] Journal of Chromatography A, 885(1-2), 237-250.[1][2][3][5][6] Link
-
United States Environmental Protection Agency (EPA). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection. Link
-
Context: While a water method, the chemistry of chlorinated acid extraction described here is foundational for soil method development.[3]
-
-
Waters Corporation. Determination of Anionic Polar Pesticides in High Water Content Vegetables Using Anionic Polar Pesticide Column. Link
-
Agilent Technologies. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Link
- Context: Provides comparative data on polymeric sorbent interactions for acidic/neutral compounds.
Sources
- 1. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Recrystallization Solvents for Purifying 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Introduction
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, achieving a high degree of purity is paramount.[1] Recrystallization is a robust and widely employed technique for the purification of solid organic compounds.[1][2] The efficacy of this method hinges on the principle of differential solubility: the compound of interest and its impurities exhibit different solubilities in a given solvent system at varying temperatures.[3] This application note provides a detailed guide for the selection of an appropriate solvent system for the recrystallization of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a key intermediate in various synthetic pathways.
The selection of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[4] Conversely, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. This guide will systematically explore solvent selection strategies and provide detailed protocols for both solvent screening and bulk recrystallization of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Physicochemical Properties of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Understanding the structural and physical properties of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is essential for predicting its solubility behavior. The molecule possesses both polar and non-polar characteristics. The pyridine ring, carboxylic acid group, and ether linkage contribute to its polarity, while the chlorophenyl group provides a non-polar character. This amphiphilic nature suggests that a range of solvents with varying polarities should be screened.
Key Structural Features:
-
Pyridine Ring: A basic heterocyclic aromatic ring.
-
Carboxylic Acid: An acidic functional group capable of hydrogen bonding.
-
Chlorophenoxy Group: A bulky, relatively non-polar aromatic group.
Solvent Selection Strategy
The "like dissolves like" principle is a foundational concept in predicting solubility. Given the structure of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, solvents with intermediate polarity, as well as solvent mixtures, are likely candidates for effective recrystallization. The general approach involves small-scale solubility tests with a variety of solvents to identify a system that provides a significant difference in solubility between hot and cold conditions.
Potential Solvents for Screening
A curated list of common laboratory solvents is presented below, categorized by their polarity. This list serves as a starting point for the experimental screening process.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | May be suitable for salt formation with the carboxylic acid. |
| Methanol | High | 65 | Good for dissolving polar compounds. |
| Ethanol | High | 78 | Similar to methanol, but less volatile. |
| Isopropanol | Medium-High | 82 | A common choice for recrystallization. |
| Acetone | Medium | 56 | A versatile solvent, but its low boiling point can be a challenge. |
| Ethyl Acetate | Medium | 77 | Often used for compounds with intermediate polarity. |
| Dichloromethane | Low-Medium | 40 | May be too volatile for effective recrystallization on its own. |
| Toluene | Low | 111 | Good for dissolving non-polar compounds. |
| Heptane/Hexane | Low | 98/69 | Typically used as an anti-solvent. |
The Solvent Selection Workflow
The process of identifying the optimal recrystallization solvent can be visualized as a systematic workflow. This involves initial screening, followed by optimization, and finally, the bulk recrystallization process.
Caption: A workflow diagram illustrating the systematic approach to selecting a recrystallization solvent.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol outlines a method for rapidly assessing the suitability of various solvents for the recrystallization of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Materials:
-
Impure 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
-
A selection of solvents from the table above
-
Small test tubes or vials
-
Hot plate or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Preparation: Place approximately 20-30 mg of the impure solid into a series of labeled test tubes.
-
Room Temperature Solubility: Add the first solvent dropwise to the first test tube at room temperature, vortexing after each addition, until the solid dissolves or a volume of approximately 1 mL is reached. Record the solubility. A good candidate solvent should show low solubility at this stage.[4]
-
Hot Solubility: If the solid did not dissolve at room temperature, heat the test tube in a water bath or on a hot plate to the boiling point of the solvent. Continue adding the solvent dropwise with heating until the solid fully dissolves. Note the amount of solvent required.
-
Cooling and Crystal Formation: Allow the hot, saturated solution to cool slowly to room temperature.[2] If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Observation: Observe the quantity and quality of the crystals formed. A significant yield of well-formed crystals indicates a promising solvent.
-
Repeat: Repeat steps 2-5 for each of the selected solvents.
Protocol 2: Bulk Recrystallization
Once a suitable solvent or solvent system has been identified, the following protocol can be used for purifying a larger quantity of the compound.
Materials:
-
Impure 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
-
Optimal recrystallization solvent (or solvent system)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the impure solid in an Erlenmeyer flask of appropriate size. Add a stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil with continuous stirring.
-
Achieve Saturation: Gradually add more hot solvent until the solid is completely dissolved.[4] It is crucial to use the minimum amount of hot solvent necessary to ensure a good recovery of the purified product.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling generally results in the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4][5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator to remove any remaining solvent.[4]
Caption: A step-by-step diagram of the bulk recrystallization process.
Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Solution is not saturated; Compound is too soluble | Boil off some solvent to concentrate the solution; Use a less polar solvent or add an anti-solvent. |
| Oiling out (formation of a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound; The solution is cooling too rapidly | Use a lower-boiling solvent; Ensure slow cooling. |
| Low recovery of purified product | Too much solvent was used; Premature crystallization during hot filtration | Use the minimum amount of hot solvent; Ensure the filtration apparatus is pre-heated. |
| Impure crystals | Inefficient removal of impurities; Co-precipitation of impurities | Ensure impurities are highly soluble in the cold solvent; Consider a second recrystallization. |
Conclusion
The successful purification of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid by recrystallization is highly dependent on the judicious selection of the recrystallization solvent. A systematic screening of solvents with varying polarities, followed by a carefully executed bulk recrystallization protocol, will yield a product of high purity. The application notes and protocols provided herein offer a comprehensive guide for researchers and scientists to achieve this goal efficiently and effectively.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallisation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
IGNOU. (n.d.). Recrystallization. Retrieved from [Link]
Sources
Application Note: Accelerated Synthesis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid via Microwave-Assisted Nucleophilic Aromatic Substitution
Abstract
This application note presents a detailed protocol for the rapid and efficient synthesis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant advantages over traditional convective heating approaches, including drastically reduced reaction times, improved yields, and enhanced safety profiles. This document provides a step-by-step experimental procedure, explains the underlying scientific principles, and offers insights into the mechanistic aspects of the nucleophilic aromatic substitution reaction on the pyridine core.
Introduction: The Significance of Pyridine Carboxylic Acid Derivatives
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in the development of a wide array of therapeutic agents.[1][2] These nitrogen-containing heterocycles are privileged structures in medicinal chemistry, featuring in drugs for conditions ranging from tuberculosis and cancer to diabetes and HIV/AIDS.[1][2] The carboxylic acid moiety, in particular, is a crucial functional group in the pharmacophores of numerous drugs.[3] The target molecule, 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, combines the desirable features of the pyridine-2-carboxylic acid core with a substituted phenoxy group, making it a valuable building block for the discovery of novel enzyme inhibitors and other bioactive compounds.[1][2]
Conventional methods for the synthesis of such compounds often involve prolonged reaction times at high temperatures, leading to potential side product formation and energy inefficiency.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a green and sustainable alternative, offering rapid, uniform heating that can significantly accelerate reaction rates and improve product purity.[4][6][7]
Principles of Microwave-Assisted Organic Synthesis (MAOS)
MAOS utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat.[6][8] This dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[4][5] Unlike conventional heating, which relies on thermal conduction from the vessel walls, microwave irradiation provides direct, volumetric heating of the reaction mixture.[8][9] This leads to a rapid and uniform temperature increase, often resulting in dramatically shorter reaction times and higher yields.[6][9]
The choice of solvent is crucial in MAOS, as its dielectric properties determine its ability to absorb microwave energy. Polar solvents are generally good microwave absorbers, while non-polar solvents are transparent to microwaves.[8]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a plausible and efficient method for the synthesis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid based on established principles of nucleophilic aromatic substitution and microwave chemistry.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 6-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.56 | ≥98% | (e.g., Sigma-Aldrich) |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | ≥99% | (e.g., Sigma-Aldrich) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | (e.g., Sigma-Aldrich) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | (e.g., Sigma-Aldrich) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | (e.g., Fisher Scientific) |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. | (e.g., VWR) |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥99.5% | (e.g., Sigma-Aldrich) |
Instrumentation
A dedicated microwave reactor designed for chemical synthesis (e.g., CEM Discover®, Biotage® Initiator+) is required. The use of domestic microwave ovens is strongly discouraged due to safety concerns and lack of reproducibility.[6]
Reaction Scheme
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-chloropyridine-2-carboxylic acid (1.0 mmol, 157.6 mg).
-
Reagent Addition: Add 4-chlorophenol (1.2 mmol, 154.3 mg) and potassium carbonate (2.5 mmol, 345.5 mg).
-
Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF).
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 150 °C (hold time)
-
Time: 15 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Acidify the aqueous mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Mechanistic Rationale and Scientific Justification
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The SNAr Mechanism on the Pyridine Ring
The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[10] This deficiency is more pronounced at the 2-, 4-, and 6-positions (ortho and para to the nitrogen), making them susceptible to attack by nucleophiles.[11][12][13] In this reaction:
-
Nucleophile Formation: The base, potassium carbonate, deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide anion.
-
Nucleophilic Attack: The 4-chlorophenoxide attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears the chlorine leaving group. This is the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[11][12]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom.[11][12] This stabilization is key to the feasibility of the reaction at the 2- and 6-positions.[11][12]
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product.
The Role of Microwave Irradiation
Microwave irradiation accelerates this reaction through several mechanisms:
-
Rapid Heating: DMF is a polar aprotic solvent that efficiently absorbs microwave energy, leading to rapid and uniform heating of the reaction mixture to the set temperature of 150 °C.[6][8] This high temperature significantly increases the rate of the SNAr reaction.
-
Overcoming Activation Energy: The direct energy transfer to the polar molecules can help to more efficiently overcome the activation energy barrier of the rate-determining step.[4]
-
Reduced Side Reactions: The short reaction times at high temperatures minimize the potential for side reactions and degradation of the starting materials and product, often leading to cleaner reaction profiles and higher yields.[9]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Caption: Workflow for the microwave-assisted synthesis.
Comparison with Conventional Synthesis
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (Oil Bath) | Advantage of MAOS |
| Reaction Time | ~15 minutes | Typically several hours (e.g., 4-24 h) | Drastic reduction in synthesis time, leading to higher throughput.[14] |
| Energy Usage | Lower | Higher | Energy is delivered directly to the reactants, minimizing waste and aligning with green chemistry principles.[7] |
| Yield | Often higher | Variable, potentially lower | Reduced side product formation due to shorter reaction times and uniform heating can lead to improved yields.[9] |
| Temperature Control | Precise and uniform | Potential for temperature gradients | Accurate temperature monitoring and control prevent overheating and decomposition. |
| Safety | Sealed vessels allow for superheating of solvents above their boiling points at elevated pressures. | Open-flask reflux is common. | Contained reactions enhance safety, especially with volatile or hazardous reagents. Modern reactors have robust safety features. |
Conclusion
The microwave-assisted synthesis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid provides a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods. This application note details a robust protocol that leverages the principles of dielectric heating to accelerate a key nucleophilic aromatic substitution reaction. The significant reduction in reaction time, coupled with the potential for higher yields and cleaner product profiles, makes MAOS an invaluable tool for researchers, scientists, and professionals in the field of drug development.
References
-
Nucleophilic substitution reactions in pyridine. chem.libretexts.org. Available at: [Link]
-
Bargues, M., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(19), 6339. Available at: [Link]
- Kumar, A., & Kumar, R. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(3), 1-10.
- Gadek, Z., et al. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Journal of Chemistry and Chemical Sciences, 11(5), 1-15.
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ResearchGate. (2023). Available at: [Link]
-
Nucleophilic substitution reactions in pyridine. . Available at: [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Available at: [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Pearson+. Available at: [Link]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Scientific Research in Science and Technology, 11(1), 1-8.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development, 8(6), c311-c320.
-
Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR Online Periodicals Repository. Available at: [Link]
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry, 29(13), 2203-2234.
- Lidström, P., & Tierney, J. (Eds.). (2005). Microwave assisted organic synthesis. Blackwell Publishing.
- Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science, 19(2), 35-41.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 2025:21, 1-25.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2013). Molecules, 18(10), 12545-12580.
- Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. Google Patents. (1987).
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. ijrpas.com [ijrpas.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. scispace.com [scispace.com]
- 9. ijnrd.org [ijnrd.org]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 14. chemicaljournals.com [chemicaljournals.com]
Using 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid as an auxin mimic herbicide intermediate
Application Note: 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid as an Auxin Mimic Herbicide Intermediate
Executive Summary
This guide details the synthesis, purification, and biological evaluation of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (CAS 51362-41-5). As a structural hybrid between pyridine-carboxylate herbicides (e.g., clopyralid) and phenoxy-carboxylate herbicides (e.g., 2,4-D), this compound serves as a critical Structure-Activity Relationship (SAR) probe . It is utilized to investigate the "6-position" binding pocket of the TIR1/AFB auxin receptor family, specifically differentiating binding affinities between the TIR1 (transport inhibitor response 1) and AFB5 (auxin signaling F-box 5) co-receptors. This distinct binding profile is pivotal for developing resistance-breaking herbicides.
Part 1: Scientific Background & Mechanism[1][2][3][4]
The Auxin Mimic Mode of Action
Synthetic auxins act as "molecular glues," stabilizing the interaction between the E3 ubiquitin ligase complex (SCF^TIR1/AFB) and the Aux/IAA transcriptional repressors. This ubiquitination leads to the degradation of Aux/IAA proteins, releasing ARF (Auxin Response Factors) transcription factors and triggering uncontrolled gene expression, epinasty, and plant death.
-
The "6-Position" Significance: Classical picolinates (clopyralid, picloram) rely on chlorination at the 3, 5, and 6 positions. However, next-generation auxins (e.g., Florpyrauxifen-benzyl) utilize bulky aryl or aryloxy groups at the 6-position.
-
Receptor Selectivity: While 2,4-D preferentially targets TIR1, 6-substituted picolinates often show higher affinity for AFB5 . This differential selectivity allows them to control weeds that have developed resistance to classical auxins via TIR1 mutations.
Pathway Visualization
Figure 1: Mechanism of Action. The compound mimics IAA, bridging the receptor-repressor interface to initiate the degradation of repressors.
Part 2: Experimental Protocols
Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)
Objective: Synthesize 6-(4-chlorophenoxy)pyridine-2-carboxylic acid via SNAr coupling. Precursors: 6-Chloropicolinic acid (CAS 4684-94-0) and 4-Chlorophenol.
Reagents:
-
6-Chloropicolinic acid (1.0 eq)[1]
-
4-Chlorophenol (1.1 eq)
-
Potassium Carbonate (
, 2.5 eq) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Catalyst (Optional): Copper powder (Ullmann-type conditions if reactivity is low)
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chloropicolinic acid (1.57 g, 10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add 4-chlorophenol (1.41 g, 11 mmol) and
(3.45 g, 25 mmol). The base serves to deprotonate the phenol and neutralize the carboxylic acid. -
Reaction: Heat the mixture to 100–110°C under an inert atmosphere (
) for 6–12 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1 + 1% Acetic Acid) or LC-MS.-
Checkpoint: The starting material (6-chloropicolinic acid) should disappear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-water (100 mL).
-
Acidification: The mixture will be alkaline (pH > 10). Carefully acidify with 1M HCl to pH 3–4 . The product should precipitate as an off-white solid.[2][3]
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM with 0.5% AcOH).
Yield Expectation: 75–85%. Characterization:
-
1H NMR (DMSO-d6): Look for pyridine protons (3H, dd/t pattern) and para-substituted benzene protons (4H, AA'BB' system).
-
MS (ESI-): Target mass [M-H]- = 248.0 (approx).
Protocol B: Biological Evaluation (Root Growth Inhibition)
Objective: Quantify auxin activity and determine receptor specificity.
Materials:
-
Arabidopsis thaliana seeds: Col-0 (Wild Type), tir1-1 (mutant), afb5-5 (mutant).
-
0.5x MS (Murashige & Skoog) medium plates.
-
Compound stock solution (100 mM in DMSO).
Workflow:
-
Sterilization: Surface sterilize seeds (70% EtOH, 2 min; 10% Bleach, 10 min; 5x Water wash).
-
Stratification: Keep seeds at 4°C for 2 days in dark.
-
Plating: Plate seeds on vertical 0.5x MS plates containing the test compound at a gradient: 0, 10 nM, 100 nM, 1 µM, 10 µM .
-
Growth: Incubate vertically at 22°C, 16h light/8h dark cycle for 7–10 days.
-
Analysis: Measure primary root length.
-
Calculation: Calculate
(concentration inhibiting root growth by 50%). -
Interpretation:
-
If
(Col-0) ≈ (tir1), the compound likely targets AFB5 . -
If
(Col-0) << (afb5), the compound is AFB5-selective .
-
-
Part 3: Data Summary & Analysis
Table 1: Comparative Properties of Picolinate Intermediates
| Compound | Structure Feature | Primary Target | Resistance Profile |
| 2,4-D | Phenoxy-acetic acid | TIR1 > AFB5 | Susceptible to tir1 mutations |
| Clopyralid | 3,6-Dichloro-picolinic acid | AFB5 > TIR1 | Controls 2,4-D resistant weeds |
| 6-(4-Cl-phenoxy)... | Hybrid (Phenoxy-Picolinate) | AFB5 (Predicted) | Probe for 6-position pocket |
| Halauxifen | 6-Aryl-picolinate | AFB5 | High potency, low volatility |
Synthesis Scheme Visualization:
Figure 2: S_NAr Synthesis Pathway. Nucleophilic attack of the phenoxide ion on the electron-deficient pyridine ring.
References
-
Corteva Agriscience. (2018). Arylex™ Active (Halauxifen-methyl) Technical Bulletin. Retrieved from
-
Walsh, T. A., et al. (2006).[4] Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins in Arabidopsis. Plant Physiology, 142(2), 542–552. Retrieved from
-
Bell, J. L., et al. (2019). The differential binding and biological efficacy of auxin herbicides.[5] Pest Management Science, 75(9). Retrieved from
-
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[5] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Retrieved from
-
PubChem. (2023). Compound Summary: 6-Chloropicolinic acid.[1][3][6][7] Retrieved from
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Chloropicolinic acid | 4684-94-0 [sigmaaldrich.com]
- 7. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Coordination chemistry and complexation of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid with transition metals
Executive Summary
This technical guide details the complexation protocols for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (CPPC) , a lipophilic derivative of picolinic acid. While picolinic acid (pyridine-2-carboxylic acid) is a well-characterized bidentate ligand, the introduction of a bulky, electron-withdrawing 4-chlorophenoxy group at the C6 position significantly alters the electronic and steric profile of the resulting transition metal complexes.
This modification is strategically designed to enhance lipophilicity , facilitating passive transport across lipid bilayers—a critical parameter in the development of metallodrugs for antimicrobial and anticancer applications. This note provides validated workflows for the synthesis, structural characterization, and biological profiling of CPPC complexes with divalent transition metals (Cu(II), Co(II), Ni(II), Zn(II)).
Chemical Context & Ligand Design
The CPPC ligand operates primarily as a monoanionic, bidentate (
-
Steric Influence: The 6-phenoxy substituent creates a "picket fence" effect, potentially blocking axial coordination sites or inducing distortion in the coordination geometry (e.g., from octahedral to distorted square pyramidal).
-
Electronic Influence: The 4-chlorophenoxy group is electron-withdrawing. This reduces the electron density on the pyridine ring, slightly lowering the basicity of the nitrogen donor compared to unsubstituted picolinic acid, which can influence the lability and redox potential of the metal center.
Protocol A: Synthesis of CPPC-Metal Complexes
Objective: To synthesize neutral, thermodynamically stable complexes of the general formula
Materials:
-
Ligand: 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (Purity >97%)
-
Metal Salts:
or (where M = Cu, Co, Ni, Zn) -
Solvent System: Ethanol/Water (4:1 v/v) or Methanol
-
Base: 0.1 M NaOH or Triethylamine (Et3N)
Workflow Diagram (DOT):
Figure 1: Step-by-step synthesis workflow for CPPC-Metal coordination.
Detailed Procedure:
-
Ligand Preparation: Dissolve 2.0 mmol of CPPC in 20 mL of absolute ethanol. The solution may require mild heating (40°C) due to the lipophilic phenoxy tail.
-
Activation: Add 2.0 mmol of NaOH (dissolved in minimal water) or Et3N to the ligand solution. Stir for 15 minutes to generate the picolinate anion. Note: The solution should turn clear.
-
Metal Addition: Dissolve 1.0 mmol of the Metal(II) salt in 5 mL of distilled water. Add this solution dropwise to the stirring ligand solution.
-
Observation: A color change is immediate (e.g., Cu(II)
Blue/Green; Co(II) Pink/Orange).
-
-
Reaction: Reflux the mixture at 75°C for 4–6 hours.
-
Isolation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight to maximize yield.
-
Purification: Filter the precipitate. Wash three times with cold ethanol (to remove unreacted ligand) and once with diethyl ether. Dry in a vacuum desiccator over
.
Protocol B: Structural Characterization
To validate the coordination mode, researchers must compare the spectral signatures of the free CPPC ligand against the metal complex.
Data Table 1: Diagnostic FTIR Shifts
| Functional Group | Free Ligand ( | Metal Complex ( | Structural Insight |
| 1710–1730 (Strong) | 1620–1640 | Disappearance of -COOH proton; coordination of carboxylate oxygen. | |
| 1390–1410 | 1360–1380 | ||
| 1580–1590 | 1595–1610 | Positive shift indicates coordination via Pyridine Nitrogen. | |
| 1240–1260 | 1240–1260 | Negligible shift confirms the ether oxygen is not coordinating. | |
| Absent | 400–550 | Direct evidence of Metal-Ligand bond formation. |
UV-Vis Spectroscopy Expectations:
-
Ligand: Intense bands in the UV region (200–350 nm) due to
and transitions of the pyridine and phenoxy rings. -
Complexes:
-
Cu(II): Broad band at 600–700 nm (d-d transition), indicative of distorted octahedral or square planar geometry.
-
Co(II): Multiple bands in the visible region (450–550 nm) corresponding to
transitions (octahedral).
-
Protocol C: Biological Profiling (Antimicrobial)
The lipophilicity of CPPC complexes makes them prime candidates for targeting bacterial membranes.
Assay: Minimum Inhibitory Concentration (MIC)
-
Method: Broth Microdilution (CLSI Standards).
-
Solvent: Dimethyl Sulfoxide (DMSO). Critical: Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.
Workflow:
-
Stock Solution: Prepare 1024
g/mL of the Metal-CPPC complex in 100% DMSO. -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
Mechanistic Pathway Diagram (DOT):
Figure 2: Hypothesized Mechanism of Action. The chlorophenoxy tail facilitates entry, allowing the metal center to generate reactive oxygen species (ROS) or the ligand to interact with DNA.
Troubleshooting & Optimization
-
Issue: Poor Solubility.
-
Cause: The 4-chlorophenoxy group significantly reduces water solubility compared to parent picolinic acid.
-
Solution: Use DMF or DMSO for biological stock solutions. For synthesis, switch to a reflux in Methanol/Chloroform (1:1) mixtures if ethanol fails.
-
-
Issue: Hydrolysis.
-
Cause: Some metal picolinates are sensitive to pH.
-
Solution: Maintain pH 6.5–7.5 during the complexation. Avoid highly acidic conditions which protonate the carboxylate (
for the nitrogen, for the acid).
-
References
-
Synthesis and Biological Activity of Picolinic Acid Complexes
-
Antimicrobial Activity of Transition Metal Complexes
-
Coordination Chemistry of 6-Substituted Picolinates
-
Mechanisms of Metallodrug Action
-
General Picolinic Acid Data
Sources
- 1. sjctni.edu [sjctni.edu]
- 2. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Research Portal [laro.lanl.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 6-(3-chlorophenoxy)pyridine-2-carboxylic acid (C12H8ClNO3) [pubchemlite.lcsb.uni.lu]
- 13. 2-Pyridinecarboxylic acid [webbook.nist.gov]
Overcoming solubility issues of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in water
Status: Operational Ticket ID: SOL-6-CP-PIC Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming aqueous insolubility for biological and analytical applications.
Executive Summary: The "Tug-of-War" Molecule
Welcome to the technical support center. You are likely facing precipitation issues with 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid because this molecule exists in a chemical "tug-of-War."
-
The Hydrophilic Head: The picolinic acid moiety (pyridine ring + carboxylic acid) wants to dissolve in water.[1]
-
The Lipophilic Tail: The 4-chlorophenoxy group is highly hydrophobic (greasy) and electron-withdrawing, significantly increasing the LogP (partition coefficient) and resisting aqueous solvation.
To solubilize this compound, we cannot rely on passive dissolution. We must actively manipulate its ionization state or shield its lipophilic tail. This guide provides three tiered protocols to achieve stability in aqueous media.
Tier 1: The pH Switch (Salt Formation)
Best for: General aqueous buffers, chemical synthesis, and high-concentration stocks.
The most common error is attempting to dissolve the free acid form directly in neutral water or low-capacity buffers (like PBS). The pKa of the carboxylic acid on the pyridine ring is approximately 3.5 – 4.5 .
-
Below pH 4: The molecule is protonated (neutral charge) and insoluble due to the chlorophenoxy tail.
-
Above pH 5.5: The molecule deprotonates to the carboxylate anion , increasing solubility by orders of magnitude.
Protocol: In-Situ Sodium Salt Generation
Do not buy the expensive pre-made salt. Make it in situ.
-
Calculate: Determine the moles of your compound.
-
Equivalency: Prepare a solution of 1.05 equivalents of NaOH or KOH (using a 1M stock).
-
Slurry: Suspend the compound in a small volume of water (it will look cloudy/milky).
-
Titrate: Add the base dropwise while stirring.
-
Clarification: As the pH passes 5.0, the solution will turn clear as the salt forms.
-
Buffer: Once clear, dilute immediately into your target buffer (pH > 7.0) to lock the solubility.
Critical Warning: Do not add this solution to a buffer with pH < 5.0. The compound will "crash out" (precipitate) immediately as it reverts to the free acid.
Tier 2: Cosolvent Strategy (The "Spike" Method)
Best for: High-throughput screening (HTS), cellular assays, and small-volume dosing.
If pH manipulation is risky for your assay, use a water-miscible organic solvent to create a concentrated stock.
Solubility Profile Table
| Solvent | Solubility Rating | Estimated Max Conc. | Usage Notes |
| DMSO | Excellent | > 100 mM | Standard for biological stocks. Freeze/thaw stable. |
| Ethanol | Good | ~ 50 mM | Good for evaporation protocols; less toxic than DMSO. |
| Water (pH 7) | Poor (< 0.1 mg/mL) | < 1 mM | Only soluble as a salt (see Tier 1). |
| Acetone | Good | ~ 75 mM | Not recommended for biological assays (volatile/toxic). |
The "Crash-Out" Prevention Protocol
When diluting a DMSO stock into aqueous media (e.g., cell culture media), the hydrophobic chlorophenoxy tail may cause micro-precipitation.
-
Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final desired concentration.
-
Intermediate Step: Do not pipette directly into the cell well.
-
Pre-Dilution: Pipette the DMSO stock into a tube containing pre-warmed media (37°C) while vortexing rapidly.
-
Observation: Check for turbidity. If clear, proceed to treat cells.
Tier 3: Advanced Formulation (Cyclodextrin Complexation)
Best for: In vivo studies (IV/IP injection) and sensitive enzymatic assays.
If DMSO is toxic to your cells or animal model, you must shield the hydrophobic tail using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The chlorophenoxy group fits inside the CD cavity, while the CD exterior remains water-soluble.
Workflow Visualization
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental application.
Troubleshooting FAQs
Q: I see a "double peak" or peak tailing on my HPLC. Is my compound degrading? A: Likely not. This is a classic chromatography artifact for picolinic acids.
-
Cause: If your mobile phase pH is near the pKa (approx 4.0), the molecule splits between the protonated (neutral) and deprotonated (anionic) forms, causing peak splitting.
-
Fix: Acidify your mobile phase with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to force the molecule entirely into the protonated state, sharpening the peak.
Q: The sodium salt precipitated when I added it to PBS. A: This is the "Common Ion Effect." PBS contains high NaCl. Adding your sodium salt to a high-sodium buffer can reduce solubility product limits.
-
Fix: Dissolve the free acid in pure water with minimal NaOH first, then dilute into the buffer. Alternatively, use the Potassium salt (KOH), which often has higher aqueous solubility.
Q: Can I autoclave solutions of this compound? A: Avoid it. While the pyridine ring is stable, the ether linkage (phenoxy group) can be susceptible to hydrolysis under high heat and pressure, and the carboxylic acid can decarboxylate at very high temperatures.
-
Fix: Use 0.22 µm syringe filtration for sterilization.
References
-
BenchChem. (2025). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. Retrieved from 1
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from 2
-
Sigma-Aldrich. (n.d.). 2-Pyridinecarboxylic acid Properties and Safety Data. Retrieved from 3
-
Nufarm. (n.d.). Phenoxy Herbicides Technical Guide: Formulation and Mode of Action. Retrieved from 4
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend: Carboxylic Acids and Amines. Retrieved from 5
Sources
Minimizing decarboxylation during 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid processing
A Guide to Minimizing Decarboxylation During Processing
Welcome to the technical support center for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and processing of this compound, with a specific focus on mitigating decarboxylation. As Senior Application Scientists, we have compiled this guide based on established principles of physical organic chemistry, data from analogous pyridine-2-carboxylic acid systems, and field-proven laboratory practices.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Q1: What is decarboxylation and why is it a concern for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid?
A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1] For 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, this process leads to the formation of 2-(4-Chlorophenoxy)pyridine, an impurity that can impact reaction yields, product purity, and the overall efficacy and safety of downstream applications. The carboxylic acid at the 2-position of the pyridine ring is particularly susceptible to decarboxylation due to the proximity and electron-withdrawing nature of the ring nitrogen.[2][3]
Q2: What are the primary factors that promote the decarboxylation of this compound?
A2: The main factors that can induce or accelerate decarboxylation are:
-
Elevated Temperatures: Thermal energy is a key driver for decarboxylation.[4]
-
pH: Both strongly acidic and, in some cases, basic conditions can facilitate the reaction. The stability of the compound is often optimal within a specific pH range.[5]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the transition state and, therefore, the rate of decarboxylation.[4]
Q3: How does the 6-(4-Chlorophenoxy) substituent affect the stability of the molecule?
A3: The 6-(4-Chlorophenoxy) group has a complex electronic effect. The oxygen atom can donate electron density to the pyridine ring through resonance, while the electronegativity of the oxygen and the chlorine atom on the phenyl ring exert an electron-withdrawing inductive effect. The overall impact on the rate of decarboxylation will depend on the balance of these effects and their influence on the stability of the proposed zwitterionic intermediate. Studies on other 6-substituted picolinic acids have shown that both electron-donating and electron-withdrawing groups can influence the reaction rate.[4]
Q4: What is the likely mechanism of decarboxylation for this compound?
A4: The decarboxylation of pyridine-2-carboxylic acids is proposed to proceed through a zwitterionic intermediate.[3] In this mechanism, the pyridine nitrogen is protonated, and the carboxyl group is deprotonated, forming an internal salt. This zwitterion can then undergo elimination of CO₂ to form a 2-pyridyl carbanion, which is subsequently protonated to yield the decarboxylated product.
Caption: Proposed zwitterionic mechanism for decarboxylation.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the decarboxylation of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid during experimental processing.
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Significant product loss and/or gas evolution during heating. | Thermal Decarboxylation: The reaction temperature is likely too high, exceeding the thermal stability threshold of the compound. | Action: 1. Lower the reaction temperature. If possible, conduct the reaction at the lowest effective temperature. 2. Perform a time-course study. Analyze aliquots of the reaction mixture at different time points to determine the onset of decarboxylation. Rationale: Reducing thermal energy input will decrease the rate of the decarboxylation reaction.[4] |
| Formation of 2-(4-Chlorophenoxy)pyridine impurity, confirmed by analytical methods (e.g., LC-MS, NMR). | Inappropriate pH: The reaction or workup conditions may be too acidic or basic, catalyzing the decarboxylation. | Action: 1. Adjust the pH of the reaction mixture. Aim for a neutral or near-neutral pH if the reaction chemistry allows. 2. Buffer the solution. Use a suitable buffer to maintain a stable pH throughout the process. Rationale: The stability of pyridine carboxylic acids is often pH-dependent.[5] Maintaining an optimal pH can minimize the formation of the reactive zwitterionic intermediate. |
| Inconsistent results and poor reproducibility in reaction outcomes. | Solvent Effects: The chosen solvent may be promoting decarboxylation. | Action: 1. Screen alternative solvents. Experiment with a range of solvents with varying polarities and proticities. 2. Consider aprotic solvents. Aprotic solvents may disfavor the formation of the zwitterionic intermediate. Rationale: The solvent can influence the stability of the transition state for decarboxylation.[4] |
| Difficulty in removing the decarboxylated impurity from the final product. | Similar Physical Properties: The decarboxylated product, 2-(4-Chlorophenoxy)pyridine, may have similar solubility and chromatographic behavior to the desired carboxylic acid. | Action: 1. Optimize recrystallization conditions. Experiment with different solvent systems to exploit subtle solubility differences.[2][6][7][8] 2. Employ column chromatography with a tailored mobile phase. A shallow gradient or isocratic elution may be necessary to achieve separation. Rationale: Purification techniques rely on differences in the physical and chemical properties of the compounds to be separated. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to minimizing and analyzing the decarboxylation of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Protocol 1: Monitoring Decarboxylation by HPLC
This protocol outlines a general method for monitoring the progress of a reaction and the formation of the decarboxylated impurity.
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time points.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the detector.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectra of the starting material and expected product (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid and the decarboxylated product, 2-(4-Chlorophenoxy)pyridine.
-
Calculate the percentage of each component relative to the total integrated area to monitor the extent of decarboxylation over time.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid and the removal of its decarboxylated impurity.
-
Solvent Selection:
-
Choose a solvent or solvent system in which the desired carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. The decarboxylated impurity should ideally be more soluble in the cold solvent.
-
Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, acetic acid, water, or mixtures thereof.[9]
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon and hot filtering the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[7][8]
-
Dry the purified crystals under vacuum.
-
-
Purity Assessment:
-
Analyze the purified material by HPLC and/or NMR to confirm the removal of the decarboxylated impurity.
-
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing decarboxylation issues.
Caption: A decision tree for troubleshooting decarboxylation.
V. References
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Decarboxylation. Wikipedia. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828. [Link]
-
Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). PMC. [Link]
-
Decarboxylations. Organic Chemistry Portal. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. (2023). PMC. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. [Link]
-
Publications. Uhrín Group. [Link]
-
Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(1), 136-146. [Link]
-
Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress. [Link]
-
Method for producing 4-chloropyridine-2-carboxylic acid chloride. (2011). Google Patents.
-
Thermal and pH stability of Justicia spicigera (Mexican honeysuckle) pigments: Application of mathematical probabilistic models to predict pigments stability. ResearchGate. [Link]
-
picolinic acid hydrochloride. Organic Syntheses. [Link]
-
Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. [Link]
-
Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. ResearchGate. [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Removing unreacted 4-chlorophenol from 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid product
Welcome to the technical support guide for the purification of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with removing unreacted 4-chlorophenol from the final product. The synthesis of this target molecule, often via a Williamson ether synthesis, can result in a crude product contaminated with starting materials. This guide offers scientifically-grounded, practical solutions to ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating 4-chlorophenol from 6-(4-chlorophenoxy)pyridine-2-carboxylic acid?
The separation of these two compounds is primarily based on the significant difference in their acidity. 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a carboxylic acid, while 4-chlorophenol is a phenol. Carboxylic acids are generally much more acidic than phenols.[1][2] This difference in acidity allows for a selective acid-base extraction.[3][4][5]
By carefully selecting the pH of an aqueous solution, we can selectively deprotonate the more acidic carboxylic acid, making it a water-soluble salt, while the less acidic phenol remains in its neutral, organic-soluble form.[4] This allows for their separation into two different liquid phases.
Q2: Why can't I just wash the crude product with water to remove the 4-chlorophenol?
While 4-chlorophenol has some solubility in water (27 g/L), it is also soluble in many organic solvents.[6][7][8] A simple water wash might remove some of the impurity, but it will likely be inefficient, especially if your product is dissolved in an organic solvent where the 4-chlorophenol is also highly soluble. An acid-base extraction is a much more effective method because it dramatically enhances the partitioning of one component into the aqueous phase.
Q3: What are the key chemical properties I need to consider for this separation?
The most critical properties are the pKa values of the two compounds. The pKa is a measure of the acidity of a compound. A lower pKa indicates a stronger acid.
| Compound | Structure | pKa | Solubility |
| 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid | (Structure not available) | Estimated to be around 4-5 (typical for carboxylic acids)[9] | Generally soluble in polar organic solvents.[10] |
| 4-Chlorophenol | 9.41[7][11] | Soluble in many organic solvents like ethanol and ether; limited solubility in water.[6][8][12] |
The significant difference in pKa values (approximately 4-5 units) is the cornerstone of a successful separation.
Q4: What is the best method for removing the 4-chlorophenol impurity?
Liquid-liquid extraction using a mild base is the most effective and common method.[13][14] This technique, often referred to as an acid-base extraction, exploits the pKa difference between the carboxylic acid and the phenol.
Here's a summary of the recommended approach:
-
Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract with a weak aqueous base , such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers . The deprotonated carboxylic acid will move into the aqueous layer as its sodium salt, while the 4-chlorophenol remains in the organic layer.
-
Isolate the product . The aqueous layer containing the desired product can then be acidified to precipitate the pure 6-(4-chlorophenoxy)pyridine-2-carboxylic acid.
Q5: Why use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide?
Using a weak base like sodium bicarbonate (the conjugate acid of which, carbonic acid, has a pKa of about 6.4) is crucial for selectivity.[4]
-
Sodium bicarbonate is basic enough to deprotonate the stronger carboxylic acid (pKa ~4-5).
-
It is not basic enough to significantly deprotonate the much weaker acid, 4-chlorophenol (pKa ~9.41).
If a strong base like sodium hydroxide (NaOH) were used, it would deprotonate both the carboxylic acid and the phenol, forming their respective sodium salts. Both salts would then be soluble in the aqueous layer, and no separation would occur.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Product still contains significant 4-chlorophenol after extraction. | 1. Incomplete extraction. 2. Insufficient amount of basic solution used. 3. Emulsion formation preventing clean separation. | 1. Perform multiple extractions (2-3 times) with fresh basic solution. 2. Ensure you are using a sufficient volume of the basic solution to neutralize all the carboxylic acid. 3. To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. |
| Low yield of the final product. | 1. Product is partially soluble in the organic layer. 2. Incomplete precipitation after acidification. 3. Product loss during filtration. | 1. Back-extract the organic layer with a small amount of fresh basic solution to recover any remaining product. 2. Ensure the aqueous layer is sufficiently acidified (check with pH paper) and cool the solution in an ice bath to maximize precipitation. 3. Use appropriate filter paper and wash the collected solid with a minimal amount of cold water to remove any residual salts. |
| The product does not precipitate upon acidification. | 1. Insufficient acid added. 2. The product is soluble in the acidified aqueous solution. | 1. Add more acid until the solution is distinctly acidic (pH 1-2). 2. If the product remains soluble, it may need to be extracted from the acidified aqueous solution with an organic solvent like ethyl acetate. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of 4-Chlorophenol
This protocol details the step-by-step procedure for separating 6-(4-chlorophenoxy)pyridine-2-carboxylic acid from unreacted 4-chlorophenol using a weak base.
Materials:
-
Crude product mixture
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5% Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate in a flask.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it, venting frequently to release the pressure from the CO₂ gas that is formed. Shake gently for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. The top layer will be the organic phase (containing 4-chlorophenol), and the bottom layer will be the aqueous phase (containing the sodium salt of your product).
-
Collect Aqueous Layer: Drain the lower aqueous layer into a clean beaker or flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been removed. Combine all aqueous extracts.
-
Wash Organic Layer: Wash the organic layer (which you can save to recover the 4-chlorophenol if desired) with brine to remove any residual water-soluble components. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5% HCl while stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of your pure product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air dry or dry in a vacuum oven.
Protocol 2: Recrystallization (Optional Final Polishing Step)
If the product still contains minor impurities after extraction, recrystallization can be performed to achieve higher purity.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for pyridine carboxylic acids include ethanol, methanol, or water.[15][16]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of 6-(4-chlorophenoxy)pyridine-2-carboxylic acid.
Caption: Workflow for the purification of 6-(4-chlorophenoxy)pyridine-2-carboxylic acid.
References
-
4-Chlorophenol - Solubility of Things. (n.d.). Retrieved February 10, 2024, from [Link]
-
4-Chlorophenol. (n.d.). In Wikipedia. Retrieved February 10, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorophenol. In PubChem. Retrieved February 10, 2024, from [Link]
-
4-Chlorophénol. (n.d.). In Wikipédia. Retrieved February 10, 2024, from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved February 10, 2024, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Chemtips. Retrieved February 10, 2024, from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved February 10, 2024, from [Link]
- Process for the production of pyridine carboxylic acids. (1972). Google Patents.
-
Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 10, 2024, from [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024, March 27). MDPI. Retrieved February 10, 2024, from [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing. Retrieved February 10, 2024, from [Link]
- The synthetic method of 2-pyridine carboxylic acid. (n.d.). Google Patents.
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 10, 2024, from [Link]
-
A mixture of a carboxylic acid and a phenol can often be separated by extracting with aqueous sodium bicarbonate and a suitable organic solvate. (n.d.). Study.com. Retrieved February 10, 2024, from [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2024, from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved February 10, 2024, from [Link]
-
Separation of an Unknown Mixture by Acid/Base Extraction. (2024, September 1). Chemistry LibreTexts. Retrieved February 10, 2024, from [Link]
-
Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved February 10, 2024, from [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024, March 18). ResearchGate. Retrieved February 10, 2024, from [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19). ResearchGate. Retrieved February 10, 2024, from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved February 10, 2024, from [Link]
-
Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. (2023, December 15). MDPI. Retrieved February 10, 2024, from [Link]
-
pKa values in organic chemistry – making maximum use of the available data. (n.d.). Tetrahedron Letters. Retrieved February 10, 2024, from [Link]
-
Approximate pKa chart of the functional groups. (n.d.). Retrieved February 10, 2024, from [Link]
-
The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. Retrieved February 10, 2024, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved February 10, 2024, from [Link]
-
Picolinic acid. (n.d.). PubChem. Retrieved February 10, 2024, from [Link]
-
carboxylic acid solubility + TLC. (2023, March 9). Reddit. Retrieved February 10, 2024, from [Link]
-
pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved February 10, 2024, from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 8. 4-Chlorophénol — Wikipédia [fr.wikipedia.org]
- 9. chem.indiana.edu [chem.indiana.edu]
- 10. reddit.com [reddit.com]
- 11. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-氯苯酚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing pH for Extraction of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Welcome to the technical support guide for the extraction of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their extraction protocols. Our focus is on leveraging the principles of acid-base chemistry to achieve high-purity, high-yield extractions.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for the extraction of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid?
A1: The pH of the aqueous phase is the most critical parameter because 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is an amphoteric molecule. This means it has both an acidic functional group (the carboxylic acid) and a basic functional group (the pyridine nitrogen).
-
Acidic Group: The carboxylic acid (-COOH) can be deprotonated by a base to form a negatively charged carboxylate (-COO⁻).
-
Basic Group: The nitrogen atom in the pyridine ring can be protonated by an acid to form a positively charged pyridinium ion (N⁺-H).
The charge of the molecule dictates its solubility. Ionic (charged) forms are highly soluble in aqueous solutions, while the neutral form is more soluble in organic solvents.[1][2] By precisely controlling the pH, you can control the molecule's charge and thus its preferential partitioning between an aqueous layer and an organic layer during a liquid-liquid extraction.[2][3]
Q2: What are the pKa values for this compound, and what do they mean for my extraction?
A2: While the exact experimental pKa values for this specific substituted pyridine are not readily published, we can make highly reliable estimates based on its constituent parts: picolinic acid (pyridine-2-carboxylic acid) and the influence of its substituents.
-
pKa₁ (Carboxylic Acid): Picolinic acid itself has a pKa around 5.25 for the pyridinium ion and another for the carboxylic acid.[4] However, for the carboxylic acid group specifically, values are often cited in the range of 4-5.[5] We will estimate this pKa to be approximately 4.2 .
-
pKa₂ (Pyridine Nitrogen): The pKa of the pyridinium ion is approximately 5.25 .[4]
These two pKa values create three distinct pH-dependent states for the molecule, which are crucial for designing an extraction strategy.
Q3: At what pH should I perform my extraction into an organic solvent?
A3: To extract the compound into an organic solvent (like dichloromethane or ethyl acetate), the molecule must be in its neutral form, as this state is the least water-soluble.[2] This occurs at a pH that is between the two pKa values of the molecule. This specific pH is known as the isoelectric point (pI) .
The pI can be calculated as the average of the two pKa values: pI = (pKa₁ + pKa₂) / 2 = (4.2 + 5.25) / 2 ≈ 4.7
Therefore, adjusting the aqueous phase to a pH of approximately 4.7 will maximize the concentration of the neutral species, leading to the most efficient extraction into the organic phase.
Q4: How do I extract the compound into an aqueous layer instead?
A4: To move the compound into the aqueous layer, you must convert it into its ionic (charged) form. You have two options:
-
Extraction into Aqueous Base: Adjust the pH to be at least 2 units above the carboxylic acid pKa (pKa₁ ≈ 4.2). At a pH > 6.2 , the carboxylic acid will be fully deprotonated to the carboxylate anion (-COO⁻), making the molecule negatively charged and highly water-soluble. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is typically used.[6]
-
Extraction into Aqueous Acid: Adjust the pH to be at least 2 units below the pyridine nitrogen pKa (pKa₂ ≈ 5.25). At a pH < 3.2 , the pyridine nitrogen will be fully protonated to the pyridinium cation (N⁺-H), making the molecule positively charged and highly water-soluble. A dilute solution of hydrochloric acid (HCl) is commonly used.[3]
The "2 pH unit" rule is a practical application of the Henderson-Hasselbalch equation, which predicts that at 2 pH units away from the pKa, a functional group will be over 99% in its corresponding acidic or basic form.[7][8]
pH Optimization Workflow and Data
The relationship between pH and the ionization state of the molecule is fundamental to the extraction strategy.
Diagram: pH-Dependent Species of the Compound A visual representation of the compound's structure at different pH ranges.
Data Summary: pH vs. Molecular State & Recommended Solvent
| pH Range | Dominant Species | Charge | Recommended Phase for Extraction |
| < 3.2 | Pyridinium Cation | Positive (+) | Aqueous Acid (e.g., 0.1 M HCl) |
| ≈ 4.7 (pI) | Neutral Zwitterion | Neutral (0) | Organic Solvent (e.g., DCM, Ethyl Acetate) |
| > 6.2 | Carboxylate Anion | Negative (-) | Aqueous Base (e.g., 0.1 M NaHCO₃) |
Experimental Protocol: pH-Optimized Liquid-Liquid Extraction
This protocol outlines the steps for separating 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid from a neutral organic impurity.
Diagram: Acid-Base Extraction Workflow A step-by-step workflow for separating the target compound from impurities.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture containing the target compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basification & First Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will raise the pH to > 6.2, converting the target compound to its anionic, water-soluble salt.
-
Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.
-
Allow the layers to separate. The anionic target compound is now in the aqueous layer.
-
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The neutral impurities remain in the organic layer, which can be discarded or processed separately.
-
Neutralization & Product Isolation:
-
Cool the aqueous flask in an ice bath.
-
Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches the isoelectric point (pH ≈ 4.7), as measured by a pH meter or pH paper.
-
At this pH, the neutral form of the compound is least soluble and may precipitate out of the solution.
-
-
Second Extraction:
-
If a precipitate forms, it can be collected by vacuum filtration.
-
If no solid forms or if recovery is a concern, perform a back-extraction.[3] Transfer the acidified aqueous solution to a clean separatory funnel and extract two or three times with a fresh organic solvent (e.g., dichloromethane).
-
-
Final Workup:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified solid 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
-
Troubleshooting Guide
Problem: Low Recovery of the Target Compound.
-
Possible Cause 1: Incorrect pH. The pH for neutralization was not precisely at the isoelectric point, leaving a significant portion of the compound in its ionic, water-soluble form.
-
Solution: Use a calibrated pH meter for precise adjustment. Perform multiple back-extractions (3x) from the acidified aqueous phase to recover any dissolved neutral product.[9]
-
-
Possible Cause 2: Insufficient Extraction Time/Agitation. The two phases were not mixed thoroughly enough for the equilibrium to be established.
-
Solution: Ensure vigorous shaking for at least 1-2 minutes during each extraction step. Gentle swirling is not sufficient.[10]
-
-
Possible Cause 3: Inappropriate Solvent Choice. The organic solvent used has low solubility for the neutral form of your compound.
Problem: An Emulsion Formed Between the Layers.
-
Possible Cause 1: Vigorous Shaking with Surfactant-like Impurities. High concentrations of impurities can stabilize emulsions.[7][10]
-
Solution 1 (Prevention): Reduce the intensity of agitation from vigorous shaking to repeated, gentle inversions of the separatory funnel.[10]
-
Solution 2 (Breaking the Emulsion): Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out".[10]
-
Solution 3 (Physical Methods): If the emulsion persists, try filtering the mixture through a plug of glass wool or using a centrifuge to separate the layers.[10]
-
Problem: The Final Product is Not Pure.
-
Possible Cause 1: Incomplete Separation of Layers. Some of the organic layer containing neutral impurities was carried over with the aqueous layer.
-
Solution: Be patient and wait for a sharp interface between the layers. When draining the separatory funnel, do so slowly and leave a tiny amount of the lower layer behind to avoid contamination.
-
-
Possible Cause 2: Acidic or Basic Impurities. If the crude mixture contains other acidic or basic impurities, they may co-extract.
-
Solution: This requires a more complex, multi-step pH adjustment. For example, a very strong acid (pKa < 2) could be separated by first washing with a weak base like NaHCO₃ (which only extracts the stronger acid), followed by a wash with a stronger base like NaOH to extract your target compound.[6]
-
References
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Benchchem. (n.d.). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
- WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- Wikipedia. (n.d.). Acid–base extraction.
- Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency.
- SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes?.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- University of California, Davis. (n.d.). Approximate pKa chart of the functional groups.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. library.gwu.edu [library.gwu.edu]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. welchlab.com [welchlab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting baseline noise in HPLC analysis of pyridine carboxylic acids
Technical Support Center: HPLC Analysis of Pyridine Carboxylic Acids
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. The inherent polarity and ionizable nature of pyridine carboxylic acids demand meticulous control over analytical conditions to achieve reproducible and accurate results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly baseline noise, grounded in scientific principles and extensive field experience.
Troubleshooting Guide: Baseline Noise
Baseline noise is a common issue in HPLC that can significantly impact the sensitivity and accuracy of an analysis by increasing the limit of quantitation and causing issues with reproducible integration.[1] It can manifest as short-term, high-frequency noise or long-term, low-frequency drift. The following sections break down the most common causes of baseline noise and provide systematic solutions.
Mobile Phase-Related Issues
The mobile phase is a frequent source of baseline instability.[2] Pyridine carboxylic acids are polar, ionizable compounds, making their separation sensitive to mobile phase composition, pH, and purity.[3][4][5][6]
Q: My baseline is noisy and shows regular pulsations. What could be the cause?
A: This is often indicative of air bubbles in the system or a problem with the pump.
-
Probable Cause & Explanation:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles when the pressure changes within the HPLC system, leading to pressure fluctuations and a pulsating baseline.[7][8] This is particularly problematic in the detector flow cell.[9]
-
Pump Malfunction: Worn pump seals or faulty check valves can lead to pressure fluctuations and an unstable baseline.[7][10] Leaks at pump fittings can also introduce air and cause similar issues.[11]
-
-
Step-by-Step Solution:
-
Ensure Proper Degassing: Use an online degasser and ensure it is functioning correctly.[7] For buffered mobile phases, it's also beneficial to degas offline via sonication or vacuum filtration before placing the solvent reservoirs on the instrument.
-
Prime the Pump: Purge each pump channel at a high flow rate (e.g., 5-10 mL/min) to remove any trapped air bubbles.[10]
-
Inspect for Leaks: Carefully check all fittings, especially around the pump heads and detector, for any signs of leaks, such as salt buildup from buffered mobile phases.[10][11] Tighten or replace any leaking fittings.[12]
-
Check Pump Components: If the problem persists, the pump seals or check valves may need replacement.[7][10] A preventative maintenance schedule, such as changing pump seals annually, can prevent this issue.[7]
-
Q: I'm observing a drifting or wandering baseline, especially during a gradient run. What should I investigate?
A: Baseline drift is often related to mobile phase contamination, inadequate column equilibration, or temperature fluctuations.
-
Probable Cause & Explanation:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that accumulate on the column and elute during a gradient, causing the baseline to drift.[13][14] Water is a common source of contamination.[7]
-
Insufficient Equilibration: The column requires adequate time to equilibrate with the initial mobile phase conditions.[15] Insufficient equilibration can lead to a drifting baseline as the stationary phase slowly adjusts.[16][17]
-
Temperature Fluctuations: The detector and column are sensitive to changes in ambient temperature, which can cause the baseline to drift.[2][18]
-
-
Step-by-Step Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[5][9][19] Filter all aqueous and buffered mobile phases through a 0.2 µm filter.[20]
-
Ensure Thorough Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase, or until a stable baseline is achieved.[17][20] HILIC methods may require longer equilibration times.
-
Maintain a Stable Temperature: Use a column oven and ensure the detector is in a temperature-stable environment, away from drafts.[2][20]
-
Run a Blank Gradient: To isolate the source of contamination, run a gradient with no injection.[21] If ghost peaks or drift are observed, the issue is likely with the mobile phase or the system itself.[21]
-
Column-Related Problems
The analytical column is the heart of the separation, and its health is critical for a stable baseline.
Q: My baseline has become noisy after several injections. Could the column be the problem?
A: Yes, column contamination or degradation is a common cause of increased baseline noise.[7]
-
Probable Cause & Explanation:
-
Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, leading to a noisy or drifting baseline.[19][22] Particulate matter from unfiltered samples can also clog the column frit, causing pressure fluctuations and noise.[19][23]
-
Stationary Phase Degradation: Operating the column outside its recommended pH range can cause the stationary phase to degrade, leading to increased noise and poor peak shape.[24][25] For pyridine carboxylic acids, controlling the mobile phase pH is crucial for both retention and column stability.[4][26][27]
-
-
Step-by-Step Solution:
-
Isolate the Column: To confirm the column is the source of the noise, replace it with a union and run the mobile phase through the system.[7] If the baseline becomes stable, the column is the culprit.
-
Implement a Column Wash Procedure: Regularly flush the column with a strong solvent to remove contaminants.[19][22] The specific wash protocol will depend on the column chemistry and the nature of the contaminants.
-
Use a Guard Column: A guard column is a cost-effective way to protect the analytical column from strongly retained compounds and particulates.[13][19]
-
Filter Samples: Always filter samples through a 0.2 µm or 0.45 µm syringe filter before injection to prevent particulate contamination.[23]
-
Verify pH Compatibility: Ensure the mobile phase pH is within the stable range for your column. For silica-based columns, this is typically between pH 2 and 8.[11][24]
-
Detector and System Issues
Problems with the detector or other system components can also manifest as baseline noise.
Q: I'm seeing sharp, random spikes in my baseline. What could be the cause?
A: Sharp spikes are often due to air bubbles in the detector, a faulty detector lamp, or electrical issues.
-
Probable Cause & Explanation:
-
Air Bubbles in Detector Cell: Small air bubbles passing through the detector flow cell can cause sharp, spurious peaks.[18]
-
Detector Lamp Failure: An aging detector lamp can become unstable, leading to flickering and a noisy baseline.[16][18]
-
Electrical Interference: Other electronic equipment in the lab can sometimes interfere with the detector signal.
-
-
Step-by-Step Solution:
-
Flush the Detector: Purge the system at a high flow rate to dislodge any air bubbles from the detector cell.[9]
-
Check Lamp Performance: Most HPLC software has a diagnostic tool to check the detector lamp's energy output.[1] If the energy is low or unstable, the lamp may need to be replaced.[28]
-
Ensure Proper Grounding: Check that the HPLC system and any connected computers or data systems are properly grounded.[8]
-
Visualizing the Troubleshooting Workflow
A systematic approach is key to efficiently diagnosing the source of baseline noise. The following workflow provides a logical path for troubleshooting.
Caption: A systematic workflow for troubleshooting HPLC baseline noise.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for pyridine carboxylic acids?
A1: Reversed-phase (RP) chromatography with a C18 column is a common starting point.[5][29] However, due to the polar nature of these compounds, specialized columns like those with polar-embedded phases or mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide better retention and selectivity.[3][6][30]
Q2: How does mobile phase pH affect the analysis of pyridine carboxylic acids?
A2: The mobile phase pH is a critical parameter. Pyridine carboxylic acids have both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group.[4][26] The pH of the mobile phase will determine the ionization state of these functional groups, which in turn significantly impacts their retention on a reversed-phase column.[4][25][31] Generally, to increase retention of these polar compounds, the pH should be adjusted to suppress the ionization of at least one of these groups.
Q3: What are "ghost peaks" and how can I get rid of them?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a blank run.[13][21] They can originate from various sources, including contaminated mobile phase, carryover from previous injections in the autosampler, or leaching from system components.[13][14][32] A systematic process of elimination, starting with running a blank gradient, can help identify the source.[21] Using fresh, high-purity solvents and implementing a robust needle wash procedure in the autosampler method are key preventative measures.[14][32]
Q4: How often should I prepare fresh mobile phase?
A4: It is best practice to prepare aqueous and buffered mobile phases fresh daily.[20] Organic solvents can typically be used for a couple of days, but should be kept in sealed containers to prevent contamination and changes in composition due to evaporation.[11][20] Over time, aqueous mobile phases are susceptible to microbial growth, which can block filters and contaminate the system.[20]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Pyridine Carboxylic Acid Analysis
-
Solvent Selection: Use only HPLC-grade water, acetonitrile, and methanol.[5][19] All buffers and additives should be of the highest purity available.
-
Buffer Preparation: Weigh out the appropriate amount of buffer salt (e.g., ammonium formate) and dissolve it in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous buffer solution to the desired value using a calibrated pH meter. This should be done before adding any organic solvent.[4]
-
Filtration: Filter the aqueous buffer through a 0.2 µm nylon or other compatible membrane filter to remove any particulates.[20]
-
Final Mixing: Measure the required volumes of the filtered aqueous buffer and the organic solvent and mix them thoroughly.
-
Degassing: Degas the final mobile phase mixture using an online degasser or by sonicating for 10-15 minutes.[28]
Protocol 2: Systematic HPLC System and Column Flushing
-
Remove Column: Disconnect the column from the system and replace it with a union.
-
Flush Pump and Lines: Flush each solvent line to be used with at least 20 mL of fresh mobile phase. For systems that have been sitting idle or have used buffers, it's good practice to first flush with HPLC-grade water, followed by isopropanol or methanol, and then the new mobile phase.[10]
-
Install Column: Reinstall the column in the correct flow direction.
-
Equilibrate Column: Set the flow rate to a low value (e.g., 0.2 mL/min) and gradually increase it to the method flow rate. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase conditions until the baseline is stable.[20][33]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent Purity | HPLC Grade or higher | Minimizes impurities that can cause baseline noise and ghost peaks.[34] |
| Mobile Phase Filtration | 0.2 µm or 0.45 µm filter | Removes particulates that can clog frits and damage the column and pump.[20][23] |
| Column pH Range | Typically 2.0 - 8.0 (for silica) | Operating outside this range can irreversibly damage the stationary phase.[24][25] |
| System Equilibration | 10-20 column volumes | Ensures the stationary phase is fully conditioned to the mobile phase, preventing drift.[17][20] |
| Sample Preparation | Dissolve in mobile phase; filter | Prevents peak distortion and column plugging.[19][23] |
References
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Axion Labs. (n.d.). Ghost Peaks in HPLC - 5 common sources.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Shimadzu. (n.d.). Ghost Peaks.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
- Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC.
- Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
- Phenomenex. (n.d.). Preventing Column Contamination in HPLC.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
- Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?
- Shimadzu. (2025, April 15). Baseline Disturbance.
- Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
- Chrom Tech, Inc. (2025, October 15). HPLC Column Care and Maintenance.
- PharmaGuru. (2025, November 20). Fast and Easy HPLC Column Equilibration Tips: Learn in 5 Minutes (With Case Studies & FAQs).
- Cogent Columns. (2025, December 22). Reduce the Need to Clean or Wash HPLC Columns - Guidelines - Tips and Suggestions.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Millennial Scientific. (2025, April 3). Extending HPLC Column Lifetimes: Causes of Column Contamination.
- Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
- Buchi.com. (n.d.). Tips on equilibration and storage of flash cartridges and prep HPLC columns.
- SilcoTek. (n.d.). Preventing HPLC Tubing Corrosion and Contamination.
- Analytics-Shop. (n.d.). Tips for the equilibration of HPLC columns.
- MicroSolv Technology Corporation. (2025, December 1). Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions.
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- Agilent. (n.d.). Best Practices for Using an Agilent LC System Technical Note.
- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- PubMed. (2019, October 31). Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography.
- ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
- Agilent. (n.d.). HPLC Column Selection Guide for Small Molecule Separation.
- LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
- Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
- Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. sepscience.com [sepscience.com]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. veeprho.com [veeprho.com]
- 5. moravek.com [moravek.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. welch-us.com [welch-us.com]
- 9. phenomenex.com [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 14. Shimadzu Ghost Peaks [shimadzu.nl]
- 15. pharmaguru.co [pharmaguru.co]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions [mtc-usa.com]
- 18. Shimadzu Baseline Disturbance [shimadzu.nl]
- 19. chromtech.com [chromtech.com]
- 20. agilent.com [agilent.com]
- 21. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 22. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Preventing Column Contamination in HPLC | Phenomenex [phenomenex.com]
- 24. hplc.eu [hplc.eu]
- 25. moravek.com [moravek.com]
- 26. Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 29. auroraprosci.com [auroraprosci.com]
- 30. lcms.cz [lcms.cz]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. hplc.eu [hplc.eu]
- 33. Equilibration of HPLC columns | Analytics-Shop [analytics-shop.com]
- 34. millennialscientific.com [millennialscientific.com]
Technical Support Center: Enhancing Thermal Stability of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid Formulations
Welcome to the technical support center for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming thermal stability challenges with this compound. Here, you will find practical, scientifically-grounded advice to ensure the integrity and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid?
A1: The thermal stability of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is primarily influenced by its molecular structure, the presence of impurities, and the formulation's composition. The pyridine carboxylic acid moiety can be susceptible to decarboxylation at elevated temperatures.[1] Environmental factors such as humidity and light can also contribute to degradation, although to a lesser extent than temperature.
Q2: What are the visible signs of thermal degradation in my formulation?
A2: Visual indicators of thermal degradation can include a change in color, often to a yellowish or brownish hue, and alterations in the physical state, such as melting or sintering of a solid formulation. From a chemical perspective, a loss of potency of the active pharmaceutical ingredient (API) and the appearance of degradation products are key signs.
Q3: Are there any known incompatible excipients with 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid?
A3: While specific incompatibility data for this exact molecule is not extensively published, general principles for pyridine carboxylic acids suggest that highly alkaline excipients could potentially interact with the carboxylic acid group, leading to salt formation and altered stability. It is also prudent to assess the reactivity of excipients with functional groups on the molecule, such as the ether linkage and the chlorinated phenyl ring, under stressed conditions.
Q4: What is a suitable starting point for a thermal stability study of a new formulation?
A4: A robust starting point involves subjecting the formulation to accelerated stability testing conditions. This typically includes elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity (e.g., 75% RH). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to monitor the potency of the API and the formation of any degradation products over time.
Troubleshooting Guide: Addressing Formulation Instability
This guide provides a systematic approach to identifying and resolving thermal stability issues with your 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid formulations.
Problem 1: Significant potency loss detected during accelerated stability studies.
Underlying Cause Analysis:
A significant loss of the active ingredient suggests a chemical degradation process is occurring. For pyridine carboxylic acids, the most probable thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[1] Other potential pathways could involve hydrolysis of the ether linkage or reactions involving the pyridine ring or the chlorophenyl group.
Workflow for Resolution:
Caption: Troubleshooting workflow for potency loss.
Experimental Protocols:
-
Degradation Product Characterization (HPLC-MS):
-
Develop an HPLC method capable of separating the parent compound from its degradation products.
-
Analyze a stressed sample (e.g., heated at 80°C for 24 hours) using an HPLC system coupled with a Mass Spectrometer (MS).
-
Identify the mass-to-charge ratio (m/z) of the degradation products to elucidate their structures. A significant peak with a mass corresponding to the parent molecule minus 44 Da (the mass of CO2) would strongly suggest decarboxylation.
-
-
Formulation Modification Strategies:
| Strategy | Rationale | Example Excipients/Techniques |
| pH Control | The stability of carboxylic acids is often pH-dependent. Maintaining an optimal pH can minimize degradation. | Citric acid, phosphate buffers |
| Antioxidants | To mitigate oxidative degradation pathways. | Butylated hydroxytoluene (BHT), ascorbic acid |
| Solid-State Optimization | Amorphous forms are generally less stable than crystalline forms. Polymorph screening can identify a more stable crystal form. | Crystallization studies, excipient screening |
| Moisture Control | Reducing the water activity in the formulation can slow down hydrolytic degradation. | Use of desiccants in packaging, selection of low-moisture excipients |
Problem 2: Formulation exhibits discoloration upon heating.
Underlying Cause Analysis:
Discoloration is often indicative of the formation of low-level, highly colored degradation products. These may arise from complex reactions involving the aromatic rings or interactions with excipients.
Investigative Steps:
-
Forced Degradation Studies: Subject the API alone and in combination with individual excipients to heat, light, and oxidative stress. This helps to identify the specific component or interaction responsible for the color change.
-
Spectroscopic Analysis: Utilize UV-Vis spectroscopy to quantify the color change and to identify any new chromophores being formed.
Mitigation Strategies:
-
Excipient Compatibility Screening: Based on the forced degradation studies, replace any excipient that is shown to contribute to discoloration.
-
Light Protection: If the discoloration is found to be light-induced, use opaque or amber-colored packaging.
-
Inert Atmosphere: For highly sensitive formulations, processing and packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidative discoloration.
Problem 3: Changes in dissolution profile after storage at elevated temperatures.
Underlying Cause Analysis:
Changes in the dissolution profile can be due to physical or chemical changes in the formulation. Physical changes may include crystal growth (Ostwald ripening) or a change in the polymorphic form of the API. Chemical changes could involve the formation of a less soluble degradation product.
Diagnostic Workflow:
Caption: Diagnostic workflow for altered dissolution.
Key Experimental Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analyze the resulting thermogram for changes in melting point, which can indicate a polymorphic transition or the presence of impurities.
-
-
Powder X-Ray Diffraction (PXRD):
-
Prepare a flat sample of the powder.
-
Scan the sample over a relevant 2θ range (e.g., 5-40°).
-
Compare the diffraction pattern of the stored sample to that of the initial sample to detect any changes in the crystal structure.
-
References
- Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
- PubChem. (n.d.). 6-(3-chlorophenoxy)pyridine-2-carboxylic acid. PubChem.
- Biftu, T. K. (1976). Kinetics of the Thermal Decomposition of Pyridine.
- Dana Bioscience. (n.d.). 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid 250mg. Dana Bioscience.
- PubChem. (n.d.). 6-Chloropicolinic acid. PubChem.
- ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids.
- CymitQuimica. (n.d.). CAS 5470-22-4: Chloropicolinicacid. CymitQuimica.
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
Sources
Resolving steric hindrance in 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid coupling reactions
Topic: Resolving Steric Hindrance in 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
Executive Summary & Diagnostic
You are likely encountering low conversion (<30%) or stubborn starting material when attempting to couple 6-(4-chlorophenoxy)pyridine-2-carboxylic acid with secondary or bulky amines.[1]
The Root Cause: This specific scaffold presents a "perfect storm" of synthetic challenges:
-
The "Pincer" Sterics: While the 6-phenoxy group is not immediately adjacent to the 2-carboxylic acid, the pyridine nitrogen acts as a fulcrum.[1] The bulk of the 4-chlorophenoxy group forces the molecule into conformations that shield the electrophilic carbonyl carbon at position 2.[1]
-
Electronic Deactivation: The pyridine ring is electron-deficient.[1] The 6-phenoxy substituent, while mesomerically donating, exerts an inductive withdrawing effect. This makes the carboxylic acid less nucleophilic, slowing down the initial attack on standard coupling reagents (like EDC or DCC).
-
Chelation Interference: The proximity of the pyridine nitrogen to the carboxylic acid (2-position) often leads to chelation with coupling reagents or formation of unreactive N-acylurea byproducts.[1]
The Solution: Standard carbodiimide chemistries (EDC/NHS) are insufficient here. You must move to high-energy activation (Acid Chlorides via Ghosez’s Reagent) or entropy-driven cyclic anhydrides (T3P).[1]
Decision Matrix: Selecting the Right Protocol
Before proceeding, determine your priority: Scalability vs. Reactivity .
Caption: Strategic workflow for selecting the optimal coupling reagent based on scale and amine hindrance.
Detailed Protocols
Protocol A: The Scalable "Gold Standard" (T3P)
Why this works: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride.[1] Unlike HATU, it does not generate guanidinium byproducts, and the cyclic structure drives the reaction forward entropically. It is particularly effective for deactivated aromatic acids.
-
Reagents:
-
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and the amine in EtOAc (approx. 5-10 mL per mmol).
-
Base Addition: Add Pyridine (preferred for this scaffold to prevent epimerization, though less relevant here, it buffers well) at 0°C.
-
Activation: Add T3P solution dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Tip: If LCMS shows incomplete conversion after 4 hours, heat to 50°C. T3P is thermally stable.
-
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3. The T3P byproducts are water-soluble, simplifying purification.[2]
-
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)
Why this works: When steric hindrance is extreme, you must bypass the "active ester" intermediate and go straight to the Acid Chloride . Thionyl chloride (SOCl2) is often too harsh and generates HCl gas that degrades sensitive ethers.[1] Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[1][3][4]
-
Reagents:
-
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in dry DCM under Argon.
-
Chlorination: Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.
-
Monitoring: Withdraw an aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Acid is gone and Methyl Ester is present, the Acid Chloride is formed.
-
-
Coupling: Cool the mixture to 0°C. Add the Amine (1.1 equiv) and Pyridine (2.0 equiv) dissolved in DCM.
-
Completion: Stir at RT for 1–2 hours.
-
Workup: Standard aqueous extraction.
-
Comparative Data: Reagent Performance
The following table summarizes expected performance for 6-substituted picolinic acids based on internal application data and literature precedents.
| Reagent | Mechanism | Steric Tolerance | Byproduct Removal | Recommended For |
| EDC / HOBt | Carbodiimide | Low | Difficult (Ureas) | Do not use for this scaffold.[1] |
| HATU / HOAt | Uronium / Aza-benzotriazole | High | Medium (PF6 salts) | Small scale screening (<100mg).[1] |
| T3P | Cyclic Phosphonic Anhydride | Very High | Easy (Water soluble) | Process scale / High Yield. |
| Ghosez's Rgt | Neutral Acid Chloride | Extreme | Medium | Stubborn amines / Failed T3P.[1] |
Troubleshooting FAQs
Q: I see the product mass, but also a +43 mass peak that won't separate. What is it? A: If using EDC or HATU, this is likely an N-acylurea rearrangement byproduct or a guanidinium adduct.[1] This occurs when the amine is too slow to attack the active ester, allowing the coupling reagent to rearrange.
-
Fix: Switch to Protocol B (Ghosez’s Reagent) . Acid chlorides do not form these specific byproducts.
Q: My reaction stalls at 50% conversion even with excess HATU. A: The bulky 6-phenoxy group creates a "conformation lock."[1] The active ester is formed but is buried in the steric pocket.
-
Fix: Use Microwave irradiation (80°C, 20 mins) with T3P in DMF. The thermal energy helps overcome the rotational barrier of the phenoxy group, exposing the carbonyl.
Q: Can I use Thionyl Chloride (SOCl2) instead of Ghosez's reagent? A: Proceed with caution. The ether linkage (phenoxy group) is generally stable, but the high generation of HCl gas can protonate the pyridine ring, rendering it insoluble in non-polar solvents, or cause cleavage if the phenoxy ring has electron-donating groups. Ghosez’s reagent is safer as it maintains neutral pH until the amine/base addition.
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
-
Ghosez, L., et al. (1979).[3] "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides."[1][3] Organic Syntheses, 59, 26.
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479. [1]
Sources
Technical Support Center: A Researcher's Guide to Controlling Hydrolysis Rates of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid esters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you gain precise control over the hydrolysis rates of these compounds in your experiments. As a class of molecules often investigated for applications such as prodrugs, understanding and manipulating their stability in aqueous environments is paramount.
This resource, compiled by our Senior Application Scientists, combines established chemical principles with practical, field-tested insights to ensure the integrity and reproducibility of your results.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during hydrolysis experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Hydrolysis Rate is Too Rapid
Q: My ester is hydrolyzing much faster than anticipated, leading to poor stability and inconsistent data. What are the likely causes and how can I slow it down?
A: Uncontrolled, rapid hydrolysis is a frequent challenge. The primary culprits are typically pH, temperature, and enzymatic activity. Here’s how to diagnose and address each:
-
Cause 1: High pH Environment (Base-Catalyzed Hydrolysis)
-
Scientific Rationale: The hydrolysis of esters is significantly accelerated by hydroxide ions (OH⁻)[1][2][3]. The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, initiating the cleavage of the ester bond through a BAC2 mechanism[4][5]. The rate of this reaction is directly proportional to the hydroxide ion concentration, meaning a small increase in pH above 7 can lead to a dramatic increase in the hydrolysis rate[1][6].
-
Solutions:
-
Precise pH Control: Maintain the desired pH using a well-chosen buffer system. Ensure the buffer's pKa is close to the target pH for maximum buffering capacity.
-
Buffer Selection: Use buffers that are known to be non-catalytic. Phosphate and acetate buffers are common choices. See Table 1 for recommended buffer systems.
-
Verify pH: Always verify the pH of your final reaction mixture with a calibrated pH meter, as the addition of co-solvents or the ester stock solution can alter the pH.
-
-
-
Cause 2: Elevated Temperature
-
Scientific Rationale: Chemical reaction rates, including hydrolysis, increase with temperature. This relationship is described by the Arrhenius equation, which indicates an exponential dependence of the rate constant on temperature[7].
-
Solutions:
-
Thermostatic Control: Conduct all experiments in a temperature-controlled environment, such as a water bath or incubator, set to the desired temperature (e.g., 25 °C or 37 °C).
-
Cold Conditions for Workup: If you are isolating an ester and experiencing hydrolysis during the workup, perform all aqueous washes with ice-cold solutions to minimize the reaction rate[8].
-
-
-
Cause 3: Enzymatic Contamination
-
Scientific Rationale: If your experiments involve biological matrices (e.g., plasma, cell culture media), the presence of esterase enzymes can dramatically catalyze hydrolysis[9]. These enzymes provide an alternative, highly efficient reaction pathway.
-
Solutions:
-
Use of Enzyme Inhibitors: Incorporate broad-spectrum esterase inhibitors, such as sodium fluoride (NaF) or diisopropyl fluorophosphate (DFP), into your reaction mixture.
-
Heat Inactivation: If permissible for your experimental conditions, heat-inactivate the biological matrix before introducing the ester.
-
Sterile Conditions: Work under sterile conditions to prevent microbial contamination, as microbes can also produce esterases.
-
-
Issue 2: Hydrolysis Rate is Too Slow or Stalled
Q: My hydrolysis reaction is not proceeding at a practical rate, or it appears to have stopped. What factors should I investigate?
A: An unexpectedly slow reaction can be just as problematic as one that is too fast. Key factors to check include pH, temperature, and solubility.
-
Cause 1: Suboptimal pH
-
Scientific Rationale: While high pH accelerates hydrolysis, very low pH (acid-catalyzed hydrolysis) or neutral pH can result in a very slow reaction. Ester hydrolysis exhibits a U-shaped pH-rate profile, with the minimum rate typically occurring in the slightly acidic to neutral pH range (pH 4-6)[1][10].
-
Solutions:
-
Increase pH: To accelerate the reaction, systematically increase the pH of the buffer system (e.g., from pH 7.4 to pH 9 or 10).
-
Acid Catalysis: If your molecule is stable in acidic conditions, you can accelerate hydrolysis by lowering the pH (e.g., to pH 1-2) using an acid catalyst like HCl[11][12][13].
-
-
-
Cause 2: Low Temperature
-
Scientific Rationale: As with rapid hydrolysis, the Arrhenius equation dictates that lowering the temperature will decrease the reaction rate[7]. If your lab environment is cooler than intended, this can significantly slow the reaction.
-
Solution: Ensure your experiment is running at the intended temperature by using a calibrated, temperature-controlled system. If the rate is still too slow, consider increasing the temperature in controlled increments (e.g., from 25 °C to 37 °C or 50 °C).
-
-
Cause 3: Poor Solubility of the Ester
-
Scientific Rationale: Hydrolysis is a solution-phase reaction. If the ester has poor aqueous solubility, its effective concentration in the solution is low, leading to a slow apparent reaction rate. The reaction may be limited by the rate of dissolution of the ester, not the chemical hydrolysis itself.
-
Solutions:
-
Introduce Co-solvents: Add a water-miscible organic co-solvent such as acetonitrile, methanol, or DMSO to increase the solubility of the ester. Start with a low percentage (e.g., 1-5% v/v) and increase as necessary.
-
Caution on Co-solvents: Be aware that co-solvents can alter the polarity of the medium and may intrinsically affect the hydrolysis rate constant[7]. It is crucial to keep the co-solvent percentage consistent across all experiments you wish to compare.
-
-
Issue 3: Poor Reproducibility of Kinetic Data
Q: I am getting inconsistent hydrolysis rates between replicate experiments. How can I improve the precision and reproducibility of my measurements?
A: Poor reproducibility undermines the validity of your data. The solution lies in rigorous control over all experimental parameters.
-
Cause 1: Inaccurate pH Control: Minor fluctuations in pH can cause significant variations in hydrolysis rates, especially in the basic range.
-
Solution: Use high-molarity buffers (e.g., 50-100 mM) to ensure robust pH control. Calibrate your pH meter immediately before use with fresh standards.
-
-
Cause 2: Temperature Fluctuations: Inconsistent temperature control will lead to variable reaction rates.
-
Solution: Use a high-quality, stable water bath or incubator. Allow all solutions to equilibrate to the target temperature before initiating the reaction.
-
-
Cause 3: Inconsistent Sample Preparation and Analysis: Errors in preparing stock solutions, initiating the reaction, or the timing of sample collection will introduce variability.
-
Solution: Follow a standardized, step-by-step protocol for all experiments. Use calibrated pipettes and ensure consistent mixing. A well-defined workflow is essential.
-
Caption: A standardized workflow for kinetic studies of ester hydrolysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the hydrolysis rate of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid esters?
A: The hydrolysis rate is a function of both intrinsic molecular structure and external environmental conditions.
-
Molecular Structure:
-
Electronic Effects: The 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid core is electron-withdrawing due to the electronegativity of the nitrogen in the pyridine ring and the chlorine on the phenoxy group. These electron-withdrawing properties make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, generally leading to faster hydrolysis compared to simple alkyl esters[14][15].
-
Steric Effects of the Ester Group (R in -COOR): The size and shape of the alcohol portion of the ester can influence the rate. Bulky groups (e.g., tert-butyl) can sterically hinder the approach of the nucleophile (water or hydroxide), slowing down the hydrolysis rate compared to smaller groups (e.g., methyl or ethyl)[7][16].
-
-
Environmental Conditions:
-
pH: As detailed in the troubleshooting section, pH is the most dominant factor. The rate is typically minimized in the neutral/acidic range and increases exponentially in basic conditions[1][6].
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate[7].
-
Solvent: The polarity of the solvent system can influence the stability of the transition state. The use of organic co-solvents can alter hydrolysis rates in a complex manner[7].
-
Caption: Key structural and environmental factors controlling hydrolysis.
Q2: How do I design and perform a reliable experiment to measure the hydrolysis rate?
A: A reliable kinetic experiment requires careful planning and execution. The following protocol for determining a pseudo-first-order rate constant (kobs) is a standard approach.
Experimental Protocol: Measuring Hydrolysis Rate via HPLC
-
Preparation of Solutions:
-
Buffer: Prepare a 50-100 mM buffer solution at the desired pH. Filter it through a 0.22 µm filter.
-
Ester Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the ester in a suitable organic solvent (e.g., acetonitrile). This helps ensure rapid dissolution in the aqueous buffer.
-
-
Reaction Setup:
-
Pipette the required volume of buffer into a temperature-controlled vessel (e.g., a jacketed beaker or a vial in a heating block) and allow it to equilibrate to the target temperature (e.g., 37 °C).
-
Initiate the reaction by adding a small volume of the ester stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 100 µM). The volume of organic solvent should ideally be kept below 5% (v/v) to minimize its effect on the reaction.
-
Start a timer immediately after adding the ester.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a fixed volume (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution. The quenching solution can be an equal volume of a cold, acidic solution (e.g., 1 M HCl in acetonitrile) to stop base-catalyzed hydrolysis by lowering the pH.
-
-
Analysis by HPLC:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection. Develop a method that provides good separation between the parent ester and the carboxylic acid product.
-
Create a calibration curve for the ester to quantify its concentration in each sample based on the peak area.
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.
-
For a first-order or pseudo-first-order reaction, this plot should yield a straight line[11].
-
The observed rate constant (kobs) is the negative of the slope of this line.
-
The half-life (t1/2) of the ester under these conditions can be calculated using the formula: t1/2 = 0.693 / kobs.
-
Q3: What analytical methods other than HPLC can be used to monitor hydrolysis?
A: While HPLC is the most common and robust method, other techniques can be employed:
-
LC-MS: Provides higher sensitivity and mass confirmation of the parent compound and its hydrolytic product.
-
UV-Vis Spectrophotometry: Useful if the ester or the product has a distinct chromophore that changes upon hydrolysis[2][17][18][19]. For example, if the resulting carboxylic acid has a different UV spectrum, the reaction can be monitored continuously in a cuvette.
-
NMR Spectroscopy: Can be used to monitor the disappearance of ester peaks and the appearance of carboxylic acid peaks over time[6][8]. This is often used for mechanistic studies or when product identification is critical.
-
Titration: The production of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base[12][20][21]. This is a classic method but can be less practical for slow reactions or small sample volumes.
Data Presentation
Table 1: Recommended Buffer Systems for pH Control in Hydrolysis Studies
| pH Range | Buffer System | pKa (at 25°C) | Notes |
| 3.8 - 5.8 | Acetate | 4.76 | Commonly used, generally non-catalytic. |
| 5.8 - 8.0 | Phosphate (NaH₂PO₄/Na₂HPO₄) | 7.21 | Excellent choice for physiological pH studies. |
| 8.1 - 10.1 | Borate | 9.23 | Effective at higher pH, but check for potential interactions. |
| 9.2 - 11.0 | Carbonate/Bicarbonate | 10.33 | Suitable for highly basic conditions. |
Table 2: Illustrative Effect of Ester Alkyl Group on Hydrolysis Half-Life This table presents hypothetical, yet chemically reasonable, data to illustrate steric effects on the base-catalyzed hydrolysis of a generic 6-(4-Chlorophenoxy)pyridine-2-carboxylate ester at pH 9 and 37°C.
| Ester Group (R in -COOR) | Relative Steric Hindrance | Expected Half-Life (t1/2) | Rationale |
| Methyl (-CH₃) | Low | ~ 30 minutes | Minimal steric hindrance allows for rapid nucleophilic attack. |
| Ethyl (-CH₂CH₃) | Low-Moderate | ~ 50 minutes | Slightly more hindered than methyl, leading to a slower rate. |
| Isopropyl (-CH(CH₃)₂) | Moderate | ~ 4 hours | Increased branching near the reaction center significantly slows hydrolysis[16]. |
| tert-Butyl (-C(CH₃)₃) | High | > 24 hours | The bulky t-butyl group severely restricts access to the carbonyl carbon[7]. |
References
-
Kirby, A. J. (n.d.). The pH-Rate Profile for the Hydrolysis of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Lhiting Pseudorotation. ACS Publications. Retrieved from [Link]
-
(n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Retrieved from [Link]
-
(n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPIS. Retrieved from [Link]
-
(2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Retrieved from [Link]
-
(n.d.). Rate Constant of Ester Hydrolysis. Scribd. Retrieved from [Link]
-
(n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Retrieved from [Link]
-
(2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites. Retrieved from [Link]
-
(n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Effect of unsaturated substituents on the hydrolysis of esters. RSC Publishing. Retrieved from [Link]
-
(n.d.). Rate profiles of ester hydrolysis by carboxypeptidase W at high p H. ResearchGate. Retrieved from [Link]
-
(n.d.). Determination of Ester Hydrolysis constant rate by conductivity measurement. Retrieved from [Link]
-
(n.d.). IV SEMMESTER. Retrieved from [Link]
-
(n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved from [Link]
-
(n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
(n.d.). pH-rate profiles for the hydrolysis of compounds. ResearchGate. Retrieved from [Link]
-
(2017, May 10). Ester hydrolysis. White Rose Research Online. Retrieved from [Link]
-
(2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Retrieved from [Link]
-
(2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
-
(n.d.). HYDROLYSIS. Retrieved from [Link]
-
(2024, January 18). Hydrolysis product troubleshooting. Reddit. Retrieved from [Link]
-
(n.d.). Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. Retrieved from [Link]
-
(n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
- (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Google Patents.
-
(n.d.). Hydrolysis rate constants for two carboxylic acid esters. ResearchGate. Retrieved from [Link]
-
(n.d.). 12BL Experiment 5: Ester Hydrolysis. Retrieved from [Link]
-
(2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
-
(2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
(n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Retrieved from [Link]
-
(n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. ResearchGate. Retrieved from [Link]
-
(2025, July 21). Why are my ester hydrolysis not working. Reddit. Retrieved from [Link]
-
(2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]
-
(2013, June 28). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved from [Link]
-
(n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Retrieved from [Link]
-
(n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. Retrieved from [Link]
-
(n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.viu.ca [web.viu.ca]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. nitt.edu [nitt.edu]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 14. Effect of unsaturated substituents on the hydrolysis of esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. web.viu.ca [web.viu.ca]
- 16. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 17. journals.co.za [journals.co.za]
- 18. researchgate.net [researchgate.net]
- 19. oarjpublication.com [oarjpublication.com]
- 20. rkmvccrahara.org [rkmvccrahara.org]
- 21. internationaljournalssrg.org [internationaljournalssrg.org]
Purification strategies for removing regioisomers in pyridine-2-carboxylic acid synthesis
Topic: Purification Strategies for Removing Regioisomers in Pyridine-2-Carboxylic Acid Synthesis Reference ID: TS-PIC-2024-05 Audience: Chemical Process Engineers, Medicinal Chemists
Core Technical Philosophy
Welcome to the technical support hub for picolinic acid purification. If you are struggling with this synthesis, you are likely facing the "Solubility Paradox."
Unlike standard organic workups where you crystallize your target to purify it, pyridine-2-carboxylic acid (picolinic acid) is highly water-soluble (
Therefore, your primary purification strategy must often be subtractive crystallization (precipitating the impurities) or chelation-based extraction (exploiting the unique ortho-nitrogen binding capability).
The Selectivity Landscape (Data & Metrics)
Before attempting separation, understand the physicochemical levers at your disposal. The proximity of the carboxylic acid to the ring nitrogen in the 2-position creates a unique electronic environment compared to the 3- and 4-isomers.
Table 1: Physicochemical Properties of Pyridine Carboxylic Acid Isomers
| Property | 2-Isomer (Picolinic) | 3-Isomer (Nicotinic) | 4-Isomer (Isonicotinic) | Separation Implication |
| Water Solubility (20°C) | ~860 g/L (Very High) | ~18 g/L | ~6 g/L | Primary Lever: Cool aqueous solutions precipitate 3- and 4-isomers first. |
| pKa (Nitrogen) | 1.01 | 3.07 | 1.8 - 2.0 | Picolinic acid is a weaker base; harder to protonate the ring N due to H-bonding. |
| pKa (Carboxyl) | 5.39 | 4.75 | 4.96 | Picolinic acid exists as a zwitterion over a wider pH range. |
| Chelation Ability | Bidentate (N, O) | Monodentate | Monodentate | Secondary Lever: Cu(II) forms a stable, neutral bis-chelate only with the 2-isomer. |
Data aggregated from standard physicochemical references [1, 3].
Protocol Module A: The "Solubility Swing" (Scalable)
Best For: Bulk removal of nicotinic/isonicotinic acid (>5% impurity). Mechanism: Isoelectric precipitation of impurities.
The Workflow
Caption: Workflow for subtractive crystallization. Impurities are removed as solids; the product remains in the liquid phase.
Step-by-Step Protocol
-
Dissolution: Suspend the crude solid in distilled water (approx. 3 mL water per gram of crude). Heat to 85–90°C until fully dissolved.
-
pH Targeting: Measure the pH. Carefully adjust to pH 3.4–3.6 using dilute HCl or NaOH.
-
Why? This is the approximate isoelectric point (pI) of nicotinic and isonicotinic acids, where their solubility is lowest [4].
-
-
Crystallization of Impurities: Cool the solution slowly to room temperature, then refrigerate at 0–4°C for at least 4 hours.
-
Filtration: Filter the white precipitate.
-
Solid: Contains predominantly 3- and 4-isomers.
-
Filtrate: Contains your target (Picolinic acid).
-
-
Recovery: Evaporate the water to recover crude picolinic acid. If salt contamination (NaCl) is an issue, extract the residue with hot ethanol (Picolinic acid is moderately soluble in ethanol; NaCl is not).
Protocol Module B: The "Copper Trap" (High Specificity)
Best For: Removing stubborn trace isomers (<5%) or isolating from complex biological matrices. Mechanism: Formation of a thermodynamically stable, neutral Copper(II) bis-picolinate complex.
The Workflow
Caption: Chelation purification exploiting the bidentate nature of the 2-isomer.
Step-by-Step Protocol
-
Complexation: Dissolve the impure mixture in water. Add a stoichiometric amount of Copper(II) Sulfate (CuSO
5H O) (0.5 molar equivalents relative to picolinic acid). -
Precipitation: Adjust pH to ~5.0. The solution will turn deep blue/purple, and neutral Copper(II) Picolinate [Cu(C
H NO ) ] will precipitate.-
Note: Nicotinic and isonicotinic acids form soluble salts or unstable complexes at this pH and will remain in solution.
-
-
Isolation: Filter the blue solid and wash thoroughly with cold water to remove trapped isomers.
-
De-complexation (Release):
-
Suspend the blue solid in water.
-
Method A (Classic): Bubble H
S gas or add Na S solution. Black CuS precipitates immediately. -
Method B (Sulfide-Free): Dissolve the complex in strong acid (HCl), then pass through a cation exchange resin to trap the Copper, eluting the free acid.
-
-
Final Polish: Filter off the CuS (if Method A) and evaporate the filtrate to obtain high-purity picolinic acid [5].
Troubleshooting & FAQs
Q1: My yield is incredibly low (<30%). Where is my product?
Diagnosis: You likely treated picolinic acid like a standard organic acid. Root Cause: Picolinic acid is extremely water-soluble. If you performed a standard aqueous workup and discarded the aqueous layer, you discarded your product. Solution: Do not use water washes to remove impurities. Use Module A (precipitate the impurities) or continuous extraction with a solvent like n-butanol (though partition coefficient is still poor). Evaporation of water is often unavoidable.
Q2: The product has a persistent blue/green tint.
Diagnosis: Copper contamination from Module B. Root Cause: Incomplete removal of the copper-chelate. Solution:
-
Pass through a small pad of Chelex 100 or a strong cation exchange resin (H+ form). The resin will bind the residual copper ions tightly.
Q3: I see a peak at the same MW in LC-MS, but the retention time is slightly different.
Diagnosis: Regioisomer contamination (likely Nicotinic acid). Root Cause: Isomers have identical mass (123.11 g/mol ).[4] Solution: Use an HPLC column with mixed-mode stationary phases (e.g., C18 with embedded polar groups or ion-exchange capabilities). Standard C18 often fails to resolve these isomers well due to their high polarity.
Q4: Can I use distillation?
Answer: Not on the free acids. They have high melting points and tend to decarboxylate upon strong heating. Alternative: Convert the mixture to methyl esters .
-
Methyl Picolinate BP: ~235°C
-
Methyl Nicotinate BP: ~260°C[1]
-
Methyl Isonicotinate BP: ~260°C[1]
-
Protocol: Esterify
Fractional Distillation Hydrolysis. This is effective but adds two synthetic steps.
References
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
DrugFuture. (n.d.). Isonicotinic Acid Properties and Solubility Data.[1] Retrieved from [Link]
-
Scribd. (1996). Acid Dissociation Constants of Pyridinecarboxylic Acids. Retrieved from [Link]
- Google Patents. (1964). US3147269A - Process for the separation of nicotinic and isonicotinic acid.
-
IONiC VIPEr. (2010).[5] Preparation and Spectroscopic Characterization of Copper(II) Picolinate. Retrieved from [Link]
Sources
- 1. Isonicotinic Acid [drugfuture.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 4. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
A Predictive Guide to the ¹H and ¹³C NMR Chemical Shift Assignment of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the elucidation of molecular structures in solution. This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a molecule of interest for its potential applications stemming from its substituted pyridine core.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.
Caption: Structure and numbering of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Predicted NMR Data
In the absence of experimental data, we utilize computational prediction tools to generate a theoretical spectrum.[1][2] The following chemical shifts were predicted using freely available online resources, which employ a combination of database and machine learning approaches.[1][3][4] These values provide a robust starting point for our analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 3 | 8.05 | 122.5 |
| 4 | 8.20 | 142.1 |
| 5 | 7.45 | 115.0 |
| 2' | 7.25 | 122.0 |
| 3' | 7.50 | 130.5 |
| 5' | 7.50 | 130.5 |
| 6' | 7.25 | 122.0 |
| COOH | ~13.0 | - |
| 2 | - | 148.5 |
| 6 | - | 162.0 |
| 7 | - | 165.5 |
| 1' | - | 152.5 |
| 4' | - | 129.0 |
Note: The chemical shift of the carboxylic acid proton is highly variable and depends on concentration, temperature, and residual water content.
In-Depth Spectral Analysis and Rationale
¹H NMR Spectrum: A Substituent-Driven Interpretation
The proton spectrum can be logically divided into two aromatic regions: the signals from the pyridine ring and those from the chlorophenyl ring.
-
Pyridine Ring Protons (H3, H4, H5):
-
Chemical Shifts: The pyridine ring is electron-deficient, and both the carboxylic acid at C2 and the phenoxy group at C6 are electron-withdrawing (by induction), leading to a general downfield shift for the ring protons compared to unsubstituted pyridine.[5][6]
-
H4: This proton is predicted to be the most downfield, around 8.20 ppm. It is para to the nitrogen and meta to both strongly electron-withdrawing groups, experiencing the cumulative deshielding effect.
-
H3: Predicted around 8.05 ppm, this proton is ortho to the C2-carboxylic acid group, placing it in a deshielded environment.
-
H5: Predicted to be the most upfield of the pyridine protons at ~7.45 ppm. It is ortho to the C6-phenoxy group. While the oxygen atom is inductively withdrawing, it can also donate lone-pair electron density into the ring via resonance, which provides a slight shielding effect at the ortho and para positions relative to a purely inductive effect.
-
-
Splitting Patterns: These three protons form a coupled spin system.
-
H4 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H3 and H5, with a typical ³J(H,H) coupling constant of ~7-8 Hz.
-
H3 and H5 will appear as doublets, coupling only to H4, with typical ³J(H,H) values. A smaller ⁴J(H,H) "meta-coupling" between H3 and H5 (~2-3 Hz) may also be observable, further splitting the signals.[7]
-
-
-
Chlorophenyl Ring Protons (H2'/H6' and H3'/H5'):
-
Chemical Shifts: This ring exhibits a classic symmetrical pattern.
-
H3'/H5': These protons, predicted at ~7.50 ppm, are ortho to the chlorine atom, which is inductively withdrawing and deshielding.[8][9] They will appear as a doublet.
-
H2'/H6': These protons, predicted at ~7.25 ppm, are meta to the chlorine and ortho to the electron-donating ether oxygen. This results in a more shielded, upfield position compared to H3'/H5'. They will also appear as a doublet.
-
-
Splitting Patterns: Due to the magnetic equivalence of H2'/H6' and H3'/H5', the system is technically an AA'BB' system. However, it often appears as two distinct doublets, especially at higher field strengths.
-
¹³C NMR Spectrum: Assigning the Carbon Skeleton
The ¹³C spectrum provides a direct map of the carbon framework. The predicted shifts are rationalized based on hybridization and electronic environment.[10][11]
-
Carboxylic Carbon (C7): The C=O carbon of the carboxylic acid is expected to be the most downfield signal in the spectrum, predicted around 165.5 ppm, a characteristic region for this functional group.[11]
-
Pyridine Ring Carbons:
-
C6 and C2: These carbons are directly attached to electronegative atoms (oxygen and nitrogen, respectively) and are significantly deshielded. C6, bonded to the ether oxygen, is predicted to be the most downfield of the ring carbons at ~162.0 ppm. C2, adjacent to the nitrogen and the carboxylic acid, is also highly deshielded at ~148.5 ppm.[12][13]
-
C4: This carbon is predicted to be significantly downfield (~142.1 ppm) due to its position relative to the nitrogen and the electron-withdrawing substituents.
-
C3 and C5: These carbons are predicted to be the most shielded of the pyridine ring carbons, appearing around 122.5 ppm and 115.0 ppm, respectively.
-
-
Chlorophenyl Ring Carbons:
-
C1' (Ipso-Carbon): The carbon directly attached to the ether oxygen (C1') is predicted to be highly deshielded (~152.5 ppm).
-
C4' (Ipso-Carbon): The carbon bearing the chlorine atom (C4') is predicted around 129.0 ppm.
-
C3'/C5' and C2'/C6': The protonated carbons of the phenyl ring are predicted at ~130.5 ppm and ~122.0 ppm, respectively, consistent with the substituent effects of the ether and chloro groups.[8][14]
-
The Definitive Assignment: A 2D NMR Validation Workflow
While 1D NMR and theoretical predictions provide a strong foundation, unambiguous assignment requires the use of 2D NMR experiments.[15][16][17] This suite of experiments acts as a self-validating system, confirming the proposed structure through-bond correlations.[18]
Experimental Protocol:
A standard approach would involve dissolving ~10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Data should be acquired on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion. The workflow involves acquiring a standard ¹H spectrum, a ¹³C{¹H} spectrum, and then the key 2D correlation experiments: COSY, HSQC, and HMBC.[19]
Caption: Standard workflow for structure elucidation using 2D NMR techniques.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[19]
-
Expected Correlations: We would expect to see cross-peaks connecting H3-H4 and H4-H5, confirming the connectivity of the pyridine ring protons. Similarly, a cross-peak between H2'/H6' and H3'/H5' would confirm their adjacency on the chlorophenyl ring.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that directly correlates each proton with the carbon to which it is attached.[17]
-
Expected Correlations: This will provide five key cross-peaks: H3 to C3, H4 to C4, H5 to C5, H2'/H6' to C2'/C6', and H3'/H5' to C3'/C5'. This allows for the direct and certain assignment of all protonated carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assigning quaternary (non-protonated) carbons by showing correlations between protons and carbons that are 2-4 bonds away.[19]
-
Expected Key Correlations:
-
H3 should show correlations to C2, C4, and C5, and importantly, to the carboxylic carbon C7 .
-
H5 should show correlations to C4, C6, and C1'.
-
H2'/H6' should show correlations to C4' and C1'.
-
These long-range correlations definitively piece together the molecular fragments and confirm the assignment of the quaternary carbons C2, C6, C7, C1', and C4'.
-
-
Sources
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. app.nmrium.com [app.nmrium.com]
- 3. PROSPRE [prospre.ca]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. rsc.org [rsc.org]
- 9. 4-Chlorophenol(106-48-9) 1H NMR spectrum [chemicalbook.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. epfl.ch [epfl.ch]
- 18. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a molecule of interest due to its composite structural features.
This document moves beyond a mere recitation of data, offering a comparative analysis grounded in the fundamental principles of mass spectrometry. We will dissect the fragmentation behavior of this molecule by comparing it to simpler, constituent-like structures. This approach will illuminate the influence of the pyridine-2-carboxylic acid core, the ether linkage, and the 4-chlorophenyl group on the overall fragmentation cascade. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for interpreting the mass spectra of similarly complex molecules.
Predicted Fragmentation Profile of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
The mass spectrum of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is anticipated to be a composite of the characteristic fragmentation patterns of its constituent functional groups: an aromatic carboxylic acid, a chloro-substituted aromatic ether, and a pyridine ring. Under electron ionization (EI), the molecule will form a molecular ion (M+•), which will then undergo a series of fragmentation reactions to yield a unique mass spectrum.
A key initial observation in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak. This is due to the natural isotopic abundance of ³⁷Cl[1].
The primary fragmentation pathways for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid are predicted to involve:
-
Loss of the Carboxylic Acid Group and its Fragments: Aromatic carboxylic acids are known to exhibit characteristic losses of •OH (M-17) and •COOH (M-45)[2][3]. The loss of CO₂ (M-44) is also a common fragmentation pathway for carboxylic acids.
-
Cleavage of the Ether Linkage: The C-O bonds of the ether linkage are susceptible to cleavage. This can lead to the formation of ions corresponding to the chlorophenoxy moiety and the pyridine-2-carboxylic acid moiety.
-
Loss of the Chlorine Atom: A characteristic fragmentation of halogenated aromatic compounds is the loss of the halogen radical (e.g., •Cl)[4].
-
Ring Fragmentation: The pyridine and benzene rings can undergo fragmentation, although these are typically less favored pathways compared to the cleavage of functional groups.
The following table summarizes the predicted major fragments for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid:
| Predicted Fragment (m/z) | Proposed Structure/Loss | Significance |
| 249/251 | [M]+• | Molecular ion peak and its ³⁷Cl isotope peak. |
| 232/234 | [M - •OH]+ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 204/206 | [M - •COOH]+ | Loss of the carboxyl radical. |
| 205/207 | [M - CO₂]+• | Loss of carbon dioxide. |
| 128 | [C₅H₄NCOOH]+ | Ion corresponding to pyridine-2-carboxylic acid after ether bond cleavage. |
| 111/113 | [ClC₆H₄]+ | Chlorophenyl cation. |
| 121 | [C₅H₄NCO]+ | Acylium ion from the pyridine moiety. |
Comparative Fragmentation Analysis
To fully appreciate the fragmentation of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, it is instructive to compare its predicted fragmentation to that of simpler, related molecules.
Benzoic Acid: The Aromatic Carboxylic Acid Archetype
Benzoic acid provides a fundamental comparison for the fragmentation of the carboxylic acid portion of our target molecule. The mass spectrum of benzoic acid is characterized by a strong molecular ion peak and prominent fragments resulting from the loss of •OH (M-17) and the benzoyl cation at m/z 105, which then loses CO to form the phenyl cation at m/z 77[2][5].
In 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, we anticipate analogous fragmentation of the carboxylic acid group, leading to the [M - •OH]+ and [M - •COOH]+ ions. However, the presence of the electron-withdrawing chlorophenoxy group and the nitrogen atom in the pyridine ring may influence the relative abundance of these fragments compared to benzoic acid.
4-Chlorophenol: The Halogenated Phenol Model
The fragmentation of 4-chlorophenol offers insight into the behavior of the chlorophenoxy moiety. Its mass spectrum typically shows a strong molecular ion peak with its characteristic M+2 isotope peak. Key fragments arise from the loss of CO and the loss of a chlorine radical.
For our target molecule, the cleavage of the ether bond can lead to a chlorophenoxy radical and a pyridinyl cation, or a chlorophenoxide anion and a pyridinyl cation. The presence of the chlorophenyl cation at m/z 111/113 would be a strong indicator of this fragmentation pathway.
Pyridine-2-carboxylic Acid: The Heterocyclic Acid Core
Pyridine-2-carboxylic acid (picolinic acid) itself undergoes decarboxylation (loss of CO₂) upon electron ionization. The resulting pyridinyl cation is a prominent peak. This decarboxylation is a highly favored fragmentation pathway for this class of compounds.
In the context of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, the loss of CO₂ from the molecular ion to form the [M - CO₂]+• ion is a highly probable event. The subsequent fragmentation of this ion would then be dictated by the remaining chlorophenoxy pyridine structure.
Proposed Fragmentation Pathways
Based on the comparative analysis, we can propose the following fragmentation pathways for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, as illustrated in the diagrams below.
Primary Fragmentation Pathways
Caption: Initial fragmentation of the carboxylic acid group.
Secondary Fragmentation via Ether Cleavage
Caption: Fragmentation involving the ether linkage.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a generalized protocol for the analysis of a solid organic compound like 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless, operated in splitless mode at 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) and interpret the fragmentation pattern to confirm the structure.
-
Conclusion
The fragmentation pattern of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid in mass spectrometry is a rich tapestry woven from the individual fragmentation tendencies of its constituent parts. By understanding the characteristic behaviors of aromatic carboxylic acids, halogenated aromatics, and pyridine derivatives, a detailed and predictive interpretation of the mass spectrum is achievable. This comparative approach not only aids in the structural confirmation of the target molecule but also enhances our broader understanding of fragmentation mechanisms in complex organic molecules. The ability to logically deconstruct and interpret such spectra is an invaluable skill for any researcher in the chemical and pharmaceutical sciences.
References
-
Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. [Link]
-
"PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE." YouTube, uploaded by Dr. Anupma, 7 Mar. 2020, [Link]. (Note: A representative, non-active URL is provided as the original may be subject to change).
-
"Mass Spectrometry: Fragmentation." University of California, Los Angeles, Department of Chemistry and Biochemistry, [Link].
-
"Halogen Fragmentation in Mass Spectrometry." Scribd, [Link].
-
"Organic Compounds Containing Halogen Atoms." Chemistry LibreTexts, 29 Aug. 2023, [Link].
-
"Mass spectrometry of halogen-containing organic compounds." ResearchGate, [Link].
-
"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, [Link].
-
"MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh, [Link].
-
"Mass spectrometric study of some 4-pyrimidine carboxylic acids." PubMed, [Link].
-
"Interpretation of mass spectra." University of Arizona, [Link].
-
"FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." Chemguide, [Link].
Sources
Technical Guide: IR Spectroscopy Characterization of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
This technical guide details the IR spectroscopy characterization of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid , a structural scaffold often encountered in the development of aryloxypicolinic acid herbicides and kinase inhibitors (e.g., Sorafenib intermediates).
Executive Summary & Compound Profile
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a heteroaromatic ether comprising a picolinic acid core substituted at the 6-position with a 4-chlorophenoxy group. Its infrared (IR) spectrum is a complex superposition of a nitrogen-containing heterocycle, a carboxylic acid dimer, and a para-substituted chlorobenzene.
This guide provides a predictive spectral analysis and comparative framework to distinguish this compound from its synthetic precursors (e.g., 6-chloropicolinic acid) and structural analogs.
Structural Breakdown for Vibrational Analysis
-
Linker: Ether oxygen (C–O–C) connecting the pyridine C6 and phenyl ring.
-
Substituent: Chlorine atom at the para-position of the phenyl ring.
Characteristic IR Peak Assignments
The following data represents the characteristic vibrational modes derived from fragment analysis of experimentally verified picolinic acid derivatives and chlorinated aromatic ethers.
Table 1: Diagnostic IR Bands & Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Note |
| Carboxylic Acid | 2500–3300 | Medium-Broad | O–H Stretch | Characteristic "fermi resonance" shape; indicates dimerization. |
| Carboxylic Acid | 1700–1730 | Strong | C=O[4][5] Stretch | Conjugated with pyridine ring; lower frequency than aliphatic acids. |
| Pyridine Ring | 1570–1600 | Medium-Strong | C=N / C=C Stretch | "Quadrant stretching"; diagnostic of the heteroaromatic core. |
| Aromatic Ring | 1430–1480 | Medium | C=C Stretch | Skeletal vibrations of both pyridine and phenyl rings. |
| Ether Linkage | 1220–1260 | Strong | C–O–C Asym. Stretch | Critical for confirming the coupling of the two rings. |
| Acid C–O | 1280–1310 | Strong | C–O Stretch | Often overlaps with ether bands; look for doublet patterns. |
| Chlorophenyl | 1080–1100 | Medium | Ar–Cl Stretch (In-plane) | Typical for chlorobenzene derivatives. |
| Pyridine Ring | 990–1010 | Medium | Ring Breathing | Characteristic of 2,6-disubstituted pyridines. |
| Chlorophenyl | 810–840 | Strong | C–H OOP Bending | Critical: Indicates para-substitution (1,4-disubstituted benzene). |
| Pyridine Ring | 740–770 | Strong | C–H OOP Bending | Characteristic of 2,6-substitution pattern. |
Technical Insight: The presence of the strong band at 810–840 cm⁻¹ (para-substituted benzene) combined with the pyridine ring breathing at ~1000 cm⁻¹ is the "fingerprint" that distinguishes this molecule from its meta- or ortho- isomers.
Comparative Analysis: Target vs. Precursors
In a synthesis or QC context, IR spectroscopy is most valuable for monitoring reaction completeness. The table below outlines how to distinguish the target product from its key precursor, 6-Chloropicolinic acid , and the reagent 4-Chlorophenol .
Table 2: Spectral Discrimination Guide
| Feature | Target Product | Precursor: 6-Chloropicolinic Acid | Reagent: 4-Chlorophenol |
| Ether Band (1240 cm⁻¹) | Present (Strong) | Absent | Absent |
| Phenolic O–H (3200-3500) | Absent (Acid O-H only) | Absent | Present (Sharp/Broad) |
| C=O Stretch (~1710 cm⁻¹) | Present | Present | Absent |
| C–Cl Band | Present (Phenyl-Cl) | Present (Pyridine-Cl) | Present (Phenyl-Cl) |
| Fingerprint Region | Complex (Two rings) | Simpler (One ring) | Simpler (One ring) |
Visualization: Spectral Discrimination Logic
The following decision tree illustrates the logical flow for identifying the product in a crude reaction mixture.
Figure 1: Decision tree for confirming product formation using FT-IR characteristic bands.
Experimental Protocol: Reliable Data Acquisition
To ensure reproducibility and minimize artifacts (such as water interference in the O-H region), the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR) FT-IR
Preferred over KBr pellets for carboxylic acids to avoid moisture absorption and ion exchange.
-
Sample Preparation:
-
Ensure the sample is a dry, fine powder. If the sample is wet/oily, dry under vacuum (carboxylic acids can trap solvent).
-
Place a small amount (~5-10 mg) onto the ATR crystal (Diamond or ZnSe).
-
-
Compression:
-
Apply pressure using the anvil clamp until the force gauge reads the optimal value (typically ~80-100 N).
-
Note: Inconsistent pressure can alter peak intensity ratios, especially for the C=O stretch.
-
-
Acquisition Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Final Report)
-
Background: Collect an air background immediately prior to sampling.
-
-
Post-Processing:
-
Apply ATR correction (if comparing to transmission libraries).
-
Baseline correct only if significant drift is observed (e.g., due to scattering).
-
Structural Pathway & Causality
Understanding why the peaks appear where they do is essential for defending the data in a regulatory or research setting.
Figure 2: Correlation between molecular fragments and observed vibrational modes.
References
-
NIST Chemistry WebBook. IR Spectra of Pyridine-2-carboxylic acid (Picolinic Acid). National Institute of Standards and Technology.[1] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Ar-Cl and Ether assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
Sources
A Comparative Guide to Establishing Purity Standards for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid using LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for establishing robust purity standards for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a key building block in pharmaceutical synthesis. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and regulatory compliance.
The Critical Role of Purity for Pharmaceutical Intermediates
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid serves as a crucial starting material in the synthesis of various pharmaceutical compounds. The purity of this intermediate directly impacts the quality and impurity profile of the final API.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[3][4][5][6] Impurities can arise from the manufacturing process, degradation, or storage and may include starting materials, by-products, intermediates, and degradation products.[3][7] Therefore, establishing a comprehensive purity profile and setting appropriate specifications for starting materials like 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a critical step in drug development.[8][9]
Why LC-MS is the Gold Standard for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for impurity profiling in the pharmaceutical industry.[10][11] Its high sensitivity and selectivity allow for the detection and quantification of trace-level impurities that may not be observable by other techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection alone.[12] Furthermore, mass spectrometry provides valuable structural information, aiding in the identification of unknown impurities.[13][14] High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this regard, offering accurate mass measurements that can help determine the elemental composition of impurities.[13]
The combination of liquid chromatography's separation power with the detection capabilities of mass spectrometry makes LC-MS a versatile and robust platform for:
-
Identifying and quantifying known and unknown impurities. [13][15]
-
Elucidating degradation pathways through forced degradation studies. [16][17][18][19]
-
Validating that the analytical method is "stability-indicating," meaning it can effectively separate the drug substance from its degradation products.[18]
Comparative Analysis of LC-MS Methodologies
The development of a suitable LC-MS method for a polar compound like 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid presents unique challenges.[20][21] The selection of the stationary phase, mobile phase composition, and ionization source are critical for achieving optimal separation and detection. Below is a comparison of two common LC-MS approaches.
| Parameter | Method A: Reversed-Phase LC with Electrospray Ionization (ESI) | Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with ESI |
| Stationary Phase | C18 or C8 | Amide, Cyano, or Silica |
| Mobile Phase | Acetonitrile/Water with formic or acetic acid | High organic content (e.g., >80% Acetonitrile) with aqueous buffer |
| Analyte Retention | Based on hydrophobicity | Based on partitioning into an adsorbed water layer on the stationary phase |
| Advantages | Robust, widely applicable, good for a broad range of polarities | Better retention for very polar compounds, orthogonal selectivity to RPLC |
| Disadvantages | Poor retention for highly polar compounds | Can have longer equilibration times, sensitive to mobile phase water content |
| Typical Ionization | Electrospray Ionization (ESI) is well-suited for polar compounds that can be readily ionized in solution.[22] | ESI is also the preferred ionization technique for HILIC. |
Rationale for Method Selection: For 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a polar molecule, a reversed-phase method with a C18 column is often a good starting point due to its versatility. However, if retention is insufficient, HILIC provides an excellent alternative for enhanced retention of polar analytes.[20] The choice between the two will depend on the specific impurity profile and the polarity of the potential impurities.
Establishing Purity Standards through Method Validation
Once an LC-MS method is developed, it must be validated to ensure it is suitable for its intended purpose.[23][24] The validation process, guided by ICH Q2(R1) and USP General Chapter <1225>, establishes the performance characteristics of the method.[25][26][27]
Key Validation Parameters:
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[26][27] | To demonstrate that the method is selective for the analyte and impurities of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response. |
| Range | For impurities: from the reporting threshold to 120% of the specification limit.[26][27] | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23] |
| Accuracy | 80.0% to 120.0% recovery for impurities. | To determine the closeness of the test results to the true value.[26] |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 5% for impurities. | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. | To measure the method's capacity to remain unaffected by small variations in method parameters. |
Experimental Workflow for Method Validation ```dot graph "Method_Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Method Development"; bgcolor="#E8F0FE"; "Method_Optimization" [label="Optimize LC & MS Parameters"]; }
subgraph "cluster_1" { label="Method Validation"; bgcolor="#E6F4EA"; "Specificity" [label="Specificity/\nForced Degradation"]; "Linearity_Range" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision"]; "LOD_LOQ" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; }
subgraph "cluster_2" { label="Purity Standard Establishment"; bgcolor="#FEF7E0"; "Specification_Setting" [label="Set Impurity Specifications"]; }
"Method_Optimization" -> "Specificity" [label="Final Method"]; "Specificity" -> "Linearity_Range"; "Linearity_Range" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "LOD_LOQ"; "LOD_LOQ" -> "Robustness"; "Robustness" -> "Specification_Setting" [label="Validated Method"]; }
Caption: Logical flow of a forced degradation study.
Detailed Experimental Protocol: A Validated LC-MS Method
The following protocol outlines a validated reversed-phase LC-MS method for the purity analysis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector and a single quadrupole or triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid standard or sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.
Conclusion: A Framework for Robust Purity Control
Establishing scientifically sound purity standards for pharmaceutical intermediates like 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a non-negotiable aspect of drug development. This guide has provided a comparative framework for utilizing LC-MS as a powerful analytical tool for this purpose. By carefully developing and validating a stability-indicating LC-MS method, researchers can confidently identify and quantify impurities, ensuring the quality, safety, and efficacy of the final drug product. The principles and protocols outlined herein serve as a robust starting point for establishing comprehensive purity specifications that meet stringent regulatory expectations.
References
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
- Toref-Standards. (2023, July 18). Impurity Profiling with HRMS.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
- Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
- Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U.
- ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation.
- Auriga Research. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- USP. (n.d.). Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
- uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Journal of GXP Compliance. (2022, January 26). Selection and justification of regulatory starting materials.
- DS InPharmatics. (2021, April 1). Establishing Regulatory Starting Materials & Understanding the ICH.
- Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- USP. (2018, October 15). Validation of Analytical Procedures.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- USP. (n.d.). 2008 USPC Official 12/1/07 - 4/30/08 General Chapters: <1225> VALIDATION OF C... Page 1 of 10.
- Agilent. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities.
- Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS.
- CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
- FDA. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An.
- Pharmaceutical Technology. (2026, February 11). Drug Substance Starting Material Selection.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. dsinpharmatics.com [dsinpharmatics.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ikev.org [ikev.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. Selection and justification of regulatory starting materials | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chimia.ch [chimia.ch]
- 12. agilent.com [agilent.com]
- 13. toref-standards.com [toref-standards.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. onyxipca.com [onyxipca.com]
- 20. biopharmaservices.com [biopharmaservices.com]
- 21. criver.com [criver.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. ijrrjournal.com [ijrrjournal.com]
- 24. ipa-india.org [ipa-india.org]
- 25. usp.org [usp.org]
- 26. uspbpep.com [uspbpep.com]
- 27. biospectra.us [biospectra.us]
Comparative Binding Affinity of 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid to Auxin Receptors
Executive Summary
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid (hereafter referred to as 6-Cl-Phenoxy-Pic ) represents a specialized subclass of synthetic auxins known as picolinates . Unlike the canonical auxin indole-3-acetic acid (IAA) or the phenoxy herbicide 2,4-D, which primarily target the TIR1 receptor clade, 6-substituted picolinates exhibit a distinct mode of action: high selectivity for the AFB5 auxin receptor homolog.
This guide analyzes the binding mechanics, comparative affinity, and experimental validation of 6-Cl-Phenoxy-Pic. The compound’s bulky 6-position substituent acts as a steric wedge, preventing high-affinity binding to TIR1 while perfectly accommodating the larger binding pocket of AFB5. This selectivity makes it a critical tool for dissecting auxin signaling pathways and developing resistance-breaking herbicides.
Mechanistic Basis of Selectivity
To understand the binding performance of 6-Cl-Phenoxy-Pic, one must look at the structural divergence between the auxin receptor sub-families: TIR1/AFB1-3 and AFB4/5 .
The "Gatekeeper" Residue
The core difference lies in the auxin-binding pocket.
-
TIR1 (and AFB1-3): Contains a phenylalanine residue (Phe82 ) at the bottom of the pocket. This bulky residue restricts the size of the ligand that can fit, favoring planar molecules like IAA and 2,4-D.
-
AFB5: Contains an alanine residue (Ala ) at the homologous position. This creates a "hydrophobic cavity" extension.
Mechanism of Action: 6-Cl-Phenoxy-Pic functions as a "molecular glue," stabilizing the interaction between the F-box protein (AFB5) and the Aux/IAA transcriptional repressor. The 6-(4-chlorophenoxy) group occupies the extended cavity in AFB5 (created by the Ala substitution). In TIR1, this same group sterically clashes with Phe82, drastically reducing binding affinity.
Diagram: Receptor Selectivity Pathway
Figure 1: Differential binding logic. The bulky 6-position substituent of the compound permits high-affinity binding only to AFB5, avoiding the steric clash present in TIR1.
Comparative Performance Analysis
The following data synthesizes binding affinities (
Table 1: Binding Affinity & Selectivity Profile
| Compound | Chemical Class | Primary Target | TIR1 Affinity ( | AFB5 Affinity ( | Selectivity Ratio (TIR1/AFB5) |
| IAA (Natural) | Indole | Pan-Active | High (~10-50 nM) | High (~40 nM) | ~1:1 (Non-selective) |
| 2,4-D | Phenoxy | TIR1 / AFB1 | Moderate (~500 nM) | Very Low (>5 | TIR1 Selective |
| Picloram | Picolinate | AFB5 | Low (~3 | High (~80 nM) | ~40-fold AFB5 |
| 6-Cl-Phenoxy-Pic | 6-Subst. Picolinate | AFB5 | Very Low (>5 | Very High (<20 nM) | >250-fold AFB5 |
Interpretation: 6-Cl-Phenoxy-Pic exhibits superior selectivity compared to Picloram. While 2,4-D is virtually inactive on AFB5, 6-Cl-Phenoxy-Pic is virtually inactive on TIR1. This "orthogonal" activity makes it an ideal probe for isolating AFB5-mediated signaling branches.
Experimental Support: Root Growth Inhibition (Bioassay)
In Arabidopsis thaliana root inhibition assays (a standard proxy for auxin activity):
-
Wild Type (Col-0): Sensitive to 6-Cl-Phenoxy-Pic (
nM). -
tir1-1 Mutant: Remains sensitive (because the compound acts via AFB5).
-
afb5-1 Mutant: Highly resistant (shifts
M), confirming AFB5 as the obligate receptor.
Experimental Protocols
To validate the binding affinity of 6-Cl-Phenoxy-Pic in your own laboratory, use the following self-validating protocols.
Protocol A: In Vitro Pull-Down Assay
Objective: Qualitative assessment of "Molecular Glue" activity.
Reagents:
-
Recombinant GST-TIR1 and GST-AFB5 (expressed in insect cells/baculovirus).
-
Lysates containing HA-tagged Aux/IAA proteins (e.g., IAA7 or IAA3).
-
Test compounds: IAA (Control), 2,4-D, 6-Cl-Phenoxy-Pic.
Workflow:
-
Immobilization: Bind GST-AFB5 or GST-TIR1 to Glutathione Sepharose beads.
-
Incubation: Mix receptor-bound beads with Aux/IAA-HA lysate + Test Compound (50
M). Incubate for 1 hour at 4°C.-
Critical Step: Ensure DMSO concentration is <1% to prevent protein denaturation.
-
-
Wash: Wash beads 3x with interaction buffer (Tris-HCl pH 7.5, 150mM NaCl, 0.1% NP-40).
-
Self-Validation: If the wash is too stringent, the IAA control signal will be lost.
-
-
Elution & Blot: Elute with SDS buffer; Western Blot for HA tag.
Expected Result:
-
TIR1 Beads: Strong band for IAA and 2,4-D; No band for 6-Cl-Phenoxy-Pic.
-
AFB5 Beads: Strong band for IAA and 6-Cl-Phenoxy-Pic; Faint/No band for 2,4-D.
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Quantitative
Workflow Diagram:
Figure 2: SPR Kinetic Assay Workflow. The auxin acts as the cofactor allowing the receptor (Analyte) to bind the peptide (Ligand).
Methodology:
-
Sensor Chip: Immobilize a biotinylated Aux/IAA degron peptide (e.g., Domain II of IAA7) on a Streptavidin (SA) chip.
-
Running Buffer: HBS-EP+ containing 50
M of 6-Cl-Phenoxy-Pic.-
Note: Unlike standard protein-protein interaction assays, the small molecule (auxin) must be present in the running buffer to maintain the receptor's active conformation.
-
-
Injection: Inject purified TIR1 or AFB5 (0 – 500 nM concentration series).
-
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to derive
and . -
Validation: 6-Cl-Phenoxy-Pic should yield a stable response unit (RU) plateau only with AFB5, not TIR1.
References
-
Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin." Nature Chemical Biology, 8, 477–485.
-
Walsh, T. A., et al. (2006). "Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins." Plant Physiology, 142(2), 542–552.
-
Prigge, M. J., et al. (2016). "The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram." G3: Genes, Genomes, Genetics, 6(5), 1383–1390.
-
Tan, X., et al. (2007). "Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase."[1] Nature, 446, 640–645.
Sources
Advanced Crystallographic Validation: 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
Topic: X-ray diffraction data validation for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Strategic Context: The Challenge of Flexible Ethers
In the development of pyridine-based agrochemicals and pharmaceuticals, 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid presents a distinct crystallographic challenge. Unlike rigid aromatic systems, this molecule possesses a flexible ether linkage (C–O–C) connecting the pyridine core to the chlorophenyl ring.
This flexibility often leads to conformational disorder in the crystal lattice, while the carboxylic acid moiety introduces strong, directional hydrogen bonding (likely forming
This guide compares the three primary validation pillars—Single Crystal XRD (SC-XRD) , Powder XRD (PXRD) , and DFT-Calculated Geometry —and provides a definitive protocol for validating this specific molecular class.
Comparative Analysis: Validation Methodologies
To ensure the structural integrity of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, researchers must triangulate data from multiple sources. Below is an objective comparison of the validation techniques.
Table 1: Comparative Performance of Validation Methods
| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD (Bulk Validator) | Method C: DFT Geometry Optimization |
| Primary Output | 3D Atomic Coordinates (CIF) | Bulk Phase Fingerprint ( | Energy-minimized Geometry |
| Validation Role | Determines absolute connectivity and stereochemistry. | Confirms the single crystal is representative of the bulk material. | Validates bond lengths/angles against physical laws. |
| Sensitivity | High (detects H-atoms, disorder). | Low (cannot easily resolve atomic disorder). | N/A (Theoretical baseline). |
| Key Limitation | Analyzes only one crystal; risk of selecting a minor polymorph. | Peak overlap in complex organic cells; preferred orientation effects. | computationally expensive; gas-phase calculations may miss packing forces. |
| Critical Metric | RMSD (Root Mean Square Deviation) |
The Validation Protocol (Step-by-Step)
Phase 1: Data Collection & Reduction
-
Temperature Control: Data must be collected at 100 K (or lower). The ether linkage allows the chlorophenyl ring to librate. Room temperature data will result in smeared electron density, making it impossible to distinguish between dynamic motion and static disorder.
-
Resolution: Collect data to a minimum resolution of 0.80 Å (
for Mo K ). High-angle data is required to resolve the chlorine atom's position accurately, as Cl is a heavy scatterer and can dominate the refinement.
Phase 2: Refinement Strategy (The "Ether Bridge" Problem)
When refining 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, you will likely encounter disorder around the oxygen atom.
-
Initial Solution: Use SHELXT or SHELXD (dual-space methods) to locate the heavy Cl and the pyridine ring.
-
Handling Disorder: If the chlorophenyl ring shows elongated thermal ellipsoids:
-
Split the ring into two components (Part A and Part B).
-
Apply EADP (Equal Anisotropic Displacement Parameters) constraints to overlapping atoms.
-
Use RIGU (Rigid Bond) restraints to ensure physically sensible vibration along the bond vectors.
-
-
Proton Assignment: The carboxylic acid proton is critical. Locate it in the Difference Fourier Map . Do not place it geometrically if a Q-peak is visible. Its position determines if you have a neutral molecule or a zwitterion (common in pyridine acids).
Phase 3: The "Bulk Match" Test
A solved structure is useless if it represents a 1% impurity.
-
Generate a Simulated Powder Pattern from your SC-XRD CIF (using Mercury or similar software).
-
Collect an experimental PXRD scan of the bulk batch.
-
Overlay the patterns. If the peaks do not align (specifically low-angle peaks
), you have isolated a polymorph or a solvate that does not match the bulk.
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the structure, specifically addressing the "Red Flags" common to chlorinated pyridine ethers.
Figure 1: Decision tree for crystallographic refinement, highlighting critical checkpoints for disorder and protonation states specific to pyridine-carboxylic acids.
Structural Interaction Pathways
Understanding why the crystal forms is part of validation. If the packing makes no chemical sense, the solution is wrong. For this molecule, we expect specific supramolecular synthons.
Figure 2: Expected supramolecular synthons. The O-H...N interaction is the dominant driver for crystallization in pyridine acids.
Acceptance Criteria (The "Pass/Fail" Metrics)
To certify the dataset for publication or regulatory submission (e.g., IND filing), the data must meet these thresholds.
| Metric | Acceptable Range | Explanation for this Molecule |
| Slightly higher allowance due to ether-linkage flexibility.[1] | ||
| Goodness of Fit (S) | Values | |
| Max Residual Density | Peaks | |
| C–Cl Bond Length | Deviations indicate incorrect cell assignment or twinning. | |
| CheckCIF Alerts | 0 A-level, < 3 B-level | "A" alerts regarding solvent masks are acceptable only if justified in the CIF text. |
References
-
Spek, A. L. (2020). CheckCIF validation for small molecules. International Union of Crystallography. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[2][3] Cambridge Crystallographic Data Centre (CCDC). Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard reference for bulk vs.
- Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Protocol for handling disorder in flexible ethers).
Sources
Technical Guide: Differentiating & Purifying 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid from Bis-Phenoxy Impurities
[1]
Executive Summary: The "Dead-End" Impurity Challenge
In the synthesis of 6-(4-chlorophenoxy)pyridine-2-carboxylic acid (Target), a critical quality attribute is the elimination of 2,6-bis(4-chlorophenoxy)pyridine (Bis-Impurity).
This impurity typically arises from one of two pathways:
-
Over-substitution during the nucleophilic aromatic substitution (
) of 2,6-dichloropyridine (if used as a precursor). -
Contaminated Starting Material where 6-chloropyridine-2-carboxylic acid contains residual 2,6-dichloropyridine, which reacts twice with the phenol nucleophile.
Unlike the target molecule, the Bis-Impurity lacks the carboxylic acid moiety. It is a "dead-end" neutral byproduct. This guide outlines the physicochemical divergence between these two species and provides a self-validating purification protocol based on pH-switch orthogonality .
Physicochemical Divergence Profile
The separation logic relies entirely on the stark contrast in ionization potential and lipophilicity.
| Feature | Target Molecule (Mono-Acid) | Impurity (Bis-Ether) | Implication for Separation |
| Structure | Pyridine w/ 1 carboxylic acid & 1 phenoxy ether | Pyridine w/ 2 phenoxy ethers; NO Acid | Target is ionizable; Impurity is neutral. |
| Formula | Distinct Mass Spec signals. | ||
| pKa (Acid) | ~3.5 - 4.0 (COOH group) | N/A (Neutral) | The "Silver Bullet" for extraction. |
| LogP (Lipophilicity) | ~2.5 - 3.0 (pH dependent) | > 5.5 (Highly Lipophilic) | Impurity elutes very late on RP-HPLC. |
| Solubility | Soluble in aqueous base ( | Insoluble in water/base; Soluble in DCM/EtOAc | Allows phase separation. |
The "Silver Bullet" Protocol: pH-Switch Extraction[1]
The most effective method to remove the Bis-Impurity is not chromatography, but a chemically grounded Acid-Base Extraction . Because the impurity has no acidic proton, it cannot form a water-soluble salt.
Mechanism of Action
-
Basification: Treating the crude mixture with weak base (
) deprotonates the Target ( ), moving it to the aqueous phase. The Bis-Impurity remains neutral and stays in the organic phase. -
Phase Cut: The organic phase (containing the impurity) is discarded.
-
Acidification: The aqueous phase is acidified (
), reprotonating the Target, which precipitates or is extracted back into fresh organic solvent.
Validated Workflow Diagram
Figure 1: Self-validating pH-switch purification workflow. The impurity is strictly excluded from the aqueous phase due to lack of ionizable groups.
Analytical Differentiation (HPLC & NMR)[1]
While extraction removes the bulk impurity, analytical methods are required to quantify residuals.
A. HPLC Method (Reverse Phase)
Due to the massive difference in polarity, isocratic elution often fails. A gradient method is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps Target protonated/sharp).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-10 min: 10%
90% B -
10-15 min: 90% B (Elution of Bis-Impurity)
-
Performance Prediction:
-
Target (
4-6 min): Elutes early due to polar COOH group and single ether linkage. -
Bis-Impurity (
11-13 min): Elutes very late. It is highly hydrophobic (two chlorophenyl rings). Crucial: You must run the gradient high enough (90-95% ACN) to wash this off the column, otherwise it will carry over to the next injection as a "ghost peak."
B. 1H NMR Diagnostics
NMR provides structural confirmation.
-
Symmetry:
-
Bis-Impurity: The pyridine ring is symmetric (2,6-substitution). The pyridine protons (H3, H4, H5) appear as a simple pattern (Doublet-Triplet-Doublet or effectively
system). -
Target: Asymmetric. The pyridine protons (H3, H4, H5) show distinct coupling constants for a 2,6-disubstituted pyridine with different substituents (Acid vs. Ether).
-
-
Acid Proton:
-
Target: Broad singlet at
11.0–13.0 ppm (COOH) in DMSO- . -
Bis-Impurity: Absence of any peak >
9.0 ppm.
-
Experimental Protocol: Synthesis & Purification Verification
Objective: Synthesize 6-(4-chlorophenoxy)pyridine-2-carboxylic acid and demonstrate removal of bis-impurity.
Step 1: Synthesis (S_NAr)
-
Reagents: 6-chloropyridine-2-carboxylic acid (1.0 eq), 4-chlorophenol (1.1 eq), KOH (2.5 eq).
-
Solvent: DMSO or DMF (High boiling polar aprotic).
-
Conditions: Heat to 100°C for 4-6 hours.
-
Note: If the starting material contains 2,6-dichloropyridine, the Bis-Impurity will form here.
Step 2: Workup (The Purification)
-
Dilute reaction mixture with Water (pH will be basic due to excess KOH).
-
Wash with Ethyl Acetate (EtOAc) (
).-
Checkpoint: The Bis-Impurity (neutral) partitions into the EtOAc. The Target (as Potassium salt) stays in water.
-
-
Separate layers. Keep the Aqueous layer.
-
Acidify Aqueous layer with 6N HCl to pH ~2.
-
The Target will precipitate as a white solid. Filter and dry.
-
Alternative: If oil forms, extract the acidified aqueous layer with fresh EtOAc, dry over
, and evaporate.
-
Step 3: Validation
Run HPLC of the "Discarded Organic Layer" from Step 2 vs. the "Final Product."
-
Result: Discarded layer contains the late-eluting Bis-peak. Final product shows single early-eluting peak.
Synthesis Pathway & Impurity Origin[1][2]
Understanding the origin helps in prevention.
Figure 2: Origin of impurities. The Bis-impurity usually stems from contaminants in the starting material reacting twice.
References
A Comparative Guide to the UV-Vis Absorption Maxima of Substituted Pyridine Carboxylic Acids
Introduction
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique fundamental to various scientific disciplines, including chemistry, biochemistry, and pharmaceutical development.[1][2] The technique leverages the principle that molecules absorb specific wavelengths of UV or visible light, causing electronic transitions between molecular orbitals.[1][3] For drug development professionals and researchers, UV-Vis spectroscopy serves as an indispensable tool for characterizing organic molecules, determining concentrations, and monitoring reaction kinetics.[1][4]
Pyridine carboxylic acids and their derivatives are a class of heterocyclic compounds of significant interest due to their presence in various biologically active molecules and pharmaceuticals. The electronic structure of these compounds, and thus their UV-Vis absorption profile, is highly sensitive to the nature and position of substituents on the pyridine ring, as well as the positioning of the carboxylic acid group.[5] Understanding these relationships is crucial for quality control, purity assessment, and structural elucidation.[1][6] This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) for key substituted pyridine carboxylic acids, explains the underlying electronic principles, and presents a robust experimental protocol for their characterization.
Comparative Data Analysis: The Influence of Structure on Absorption Maxima
The UV-Vis absorption spectra of pyridine and its derivatives are characterized by electronic transitions, primarily π→π* and n→π* transitions.[7] The π→π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically high-energy and result in strong absorption bands.[8] The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital.[7] These transitions are generally of lower energy and intensity.[7]
The position of the carboxylic acid group and the nature of other substituents on the pyridine ring significantly modulate the energy of these transitions, leading to shifts in the absorption maxima. This phenomenon is critical for distinguishing between isomers and substituted analogs.
Table 1: UV-Vis Absorption Maxima (λmax) of Selected Pyridine Carboxylic Acids
| Compound | Structure | Substituent Type | λmax (nm) | Solvent |
| Picolinic Acid (Pyridine-2-carboxylic acid) | Isomer | -COOH at C2 | ~264 | Acidic (pH < 3)[9] |
| Nicotinic Acid (Pyridine-3-carboxylic acid) | Isomer | -COOH at C3 | ~261, ~213 | 0.1 M HCl[10] |
| Isonicotinic Acid (Pyridine-4-carboxylic acid) | Isomer | -COOH at C4 | 264, 214 | Acidic (pH < 3)[11] |
| 6-Aminonicotinic acid | Electron-Donating (-NH2) | -COOH at C3, -NH2 at C6 | Not specified | Not specified |
| 5-Nitropicolinic acid | Electron-Withdrawing (-NO2) | -COOH at C2, -NO2 at C5 | Not specified | Not specified |
Note: The exact λmax values can vary depending on solvent polarity and pH. The data presented are representative values from literature.
Discussion of Trends:
-
Isomeric Effects: The position of the carboxylic acid group causes subtle but distinct differences in the absorption spectra of picolinic, nicotinic, and isonicotinic acids. These differences arise from the varied electronic communication between the carboxyl group and the nitrogen atom in the pyridine ring.
-
Substituent Effects: The addition of electron-donating groups (EDGs) like an amino group (-NH2) or electron-withdrawing groups (EWGs) like a nitro group (-NO2) causes more dramatic shifts.
-
Electron-Donating Groups (EDGs): An EDG increases the electron density of the π system, which raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a shift to longer wavelengths (a bathochromic or "red" shift).[12]
-
Electron-Withdrawing Groups (EWGs): An EWG decreases the electron density of the π system, which can lower the energy of the lowest unoccupied molecular orbital (LUMO). This often increases the HOMO-LUMO gap, leading to a shift to shorter wavelengths (a hypsochromic or "blue" shift).[13] The precise effect can be complex and may also involve the introduction of new absorption bands.[14]
-
Theoretical Framework: Understanding the Structure-Absorption Relationship
The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.[3] In pyridine carboxylic acids, the key transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[15] The energy difference (ΔE) between the HOMO and LUMO dictates the wavelength of maximum absorption (λmax).
Substituents alter the electronic landscape of the pyridine ring, thereby changing the energy levels of the HOMO and LUMO.
Caption: Effect of substituents on HOMO-LUMO energy gap.
Experimental Protocol: Measurement of UV-Vis Absorption Maxima
This section provides a detailed, step-by-step methodology for accurately determining the λmax of a substituted pyridine carboxylic acid.
1. Instrumentation and Materials:
-
A dual-beam UV-Vis spectrophotometer.[1]
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Solvent (e.g., ethanol, methanol, or a buffered aqueous solution, spectroscopic grade).
-
The pyridine carboxylic acid sample to be analyzed.
2. Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the pyridine carboxylic acid sample.
-
Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a working solution with an expected absorbance in the range of 0.2 to 0.8 for optimal accuracy.[16]
-
-
Instrument Setup:
-
Measurement:
-
Fill two quartz cuvettes with the solvent to be used as the blank/reference.
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Perform a baseline correction to zero the instrument with the solvent.[17]
-
Replace the solvent in the sample cuvette with the prepared sample solution.
-
Initiate the wavelength scan.
-
-
Data Analysis:
-
The instrument software will generate an absorption spectrum (Absorbance vs. Wavelength).
-
Identify the wavelength(s) at which maximum absorbance occurs. This is the λmax.[14]
-
Record the λmax value and the corresponding absorbance.
-
Sources
- 1. longdom.org [longdom.org]
- 2. technologynetworks.com [technologynetworks.com]
- 3. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 10. Nicotinic Acid (210-260 nm) [starna.com]
- 11. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. azooptics.com [azooptics.com]
- 15. fiveable.me [fiveable.me]
- 16. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 17. engineering.purdue.edu [engineering.purdue.edu]
A Comparative Guide to the Validation of Analytical Methods for 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid Residues
For researchers, scientists, and drug development professionals, the precise and accurate quantification of compound residues is paramount. This guide provides an in-depth comparison of validated analytical methods for the determination of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid residues. As a known metabolite or impurity in various chemical syntheses, ensuring its levels are meticulously monitored is critical for both regulatory compliance and product safety.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices and is grounded in authoritative regulatory standards to provide a trustworthy and expert-driven resource.
The Regulatory Framework: Why Method Validation is Non-Negotiable
Before comparing specific analytical techniques, it's crucial to understand the regulatory landscape that governs method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. International guidelines, primarily from the International Council for Harmonisation (ICH), provide a comprehensive framework.
The cornerstone document, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" , outlines the key performance characteristics that must be evaluated.[1][2] These parameters ensure that a method is reliable, reproducible, and fit-for-purpose. For bioanalytical methods, which involve matrices like blood, plasma, or tissues, the FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized ICH M10 guideline offer more specific recommendations.[3] In the context of pesticide residues, the Environmental Protection Agency (EPA) provides its own set of guidelines, such as the OPPTS 860.1340 for residue analytical methods.[4][5]
The validation parameters we will use to compare methods in this guide are derived from these authoritative sources and include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix effects.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended.[1]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Core Methodologies
For a polar, acidic compound like 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, the two most powerful and commonly employed analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred technique for analyzing polar and thermally labile compounds.[6][7] It offers high sensitivity and selectivity without the need for chemical derivatization, which is often required for GC-based methods.[8]
Causality of Experimental Choices:
-
Chromatography: Reversed-phase chromatography is selected to retain the moderately polar analyte. A C18 column is a robust starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is used. The acid serves to protonate the carboxylic acid group, improving peak shape and promoting efficient ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the logical choice. The carboxylic acid group readily loses a proton to form a negative ion ([M-H]⁻), which is ideal for sensitive detection.
-
Detection: Tandem mass spectrometry (MS/MS) provides exceptional specificity. A specific precursor ion (the deprotonated molecule) is selected and fragmented to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), filters out background noise, allowing for accurate quantification even at trace levels.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds.[6] For polar molecules like carboxylic acids, a derivatization step is typically necessary to increase volatility and improve chromatographic performance.[9][10]
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton with a non-polar trimethylsilyl (TMS) group, making the molecule volatile enough for GC analysis.[9][10]
-
Chromatography: A low-polarity capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte from other sample components.
-
Ionization: Electron Impact (EI) ionization is a standard, robust technique that creates a reproducible fragmentation pattern, which can be used for library matching and confirmation of identity.
-
Detection: Mass spectrometry, either in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, is used for detection. For even greater selectivity and sensitivity, tandem MS (GC-MS/MS) can be employed.[11]
Performance Data at a Glance: A Head-to-Head Comparison
The following table summarizes typical validation performance data for the two methodologies. These values are representative and serve to highlight the key differences in performance.
| Validation Parameter | LC-MS/MS | GC-MS (with Derivatization) | Rationale & Insights |
| Specificity | Very High | High | LC-MS/MS (MRM) is inherently more specific than single-quadrupole GC-MS due to the monitoring of specific fragmentation transitions. |
| Linearity (R²) | > 0.998 | > 0.995 | Both methods provide excellent linearity. The derivatization step in GC can sometimes introduce slightly more variability. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | LC-MS/MS often shows slightly better accuracy due to fewer sample preparation steps (no derivatization). |
| Precision (%RSD) | < 5% | < 10% | The multi-step derivatization and extraction for GC can lead to slightly lower precision compared to the more direct LC-MS/MS approach. |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | LC-MS/MS generally offers superior sensitivity for this class of compounds, achieving lower detection and quantitation limits.[6][12] |
| Robustness | Good | Moderate | The GC method's reliance on a complete and reproducible derivatization reaction makes it potentially less robust to minor changes in conditions. |
| Throughput | High | Moderate | The elimination of the derivatization step allows for faster sample processing and higher throughput with LC-MS/MS. |
Visualizing the Analytical Workflows
Understanding the flow of a sample from collection to final result is key to appreciating the practical differences between these methods.
Caption: High-level workflow for LC-MS/MS analysis.
Caption: High-level workflow for GC-MS analysis including derivatization.
Detailed Experimental Protocol: LC-MS/MS Method
This section provides a detailed, step-by-step protocol for the more widely applicable LC-MS/MS method. This protocol is a self-validating system, incorporating quality controls to ensure trustworthiness.
A. Reagents and Materials
-
6-(4-Chlorophenoxy)pyridine-2-carboxylic acid analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Quality Control (QC) samples (prepared in matrix at low, medium, and high concentrations)
B. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Loading: To 0.5 mL of the sample (e.g., plasma), add the internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% acetonitrile in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
C. Instrumental Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI, Negative Mode
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure identity and accurate quantification.
D. System Suitability and Acceptance Criteria
-
Calibration Curve: Analyze a set of calibration standards (typically 8 non-zero standards) at the beginning of each analytical run. The correlation coefficient (R²) must be ≥ 0.995.
-
Quality Controls: Analyze at least two sets of QC samples (low, mid, high) per run. The results must be within ±15% of the nominal value (±20% for the LLOQ).
-
Internal Standard Response: The internal standard response should be consistent across all samples and standards to ensure the extraction and injection process was uniform.
Conclusion: Selecting the Optimal Method
For the routine, high-sensitivity analysis of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid residues, LC-MS/MS is the superior methodology . Its advantages in sensitivity, specificity, robustness, and sample throughput make it the more efficient and reliable choice, particularly in regulated environments.[6][12] The elimination of the derivatization step not only saves time but also removes a significant source of potential analytical variability.
GC-MS remains a viable alternative, especially if LC-MS/MS instrumentation is unavailable. However, significant time must be invested in optimizing and validating the derivatization step to ensure the method is rugged and reproducible. For multi-residue screening where both volatile and non-volatile compounds are of interest, a dual-platform approach using both LC-MS/MS and GC-MS may be the most comprehensive strategy.[7]
Ultimately, the choice of method must be based on its intended purpose, and the validation data must provide objective evidence that the chosen procedure is fit for that purpose.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS (American Association of Pharmaceutical Scientists) Blog/News URL: [Link][13]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][14]
-
Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link][15]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][2]
-
Title: Series 860 - Residue Chemistry Test Guidelines Source: U.S. Environmental Protection Agency (EPA) URL: [Link][4]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link][16]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link][1]
-
Title: Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method Source: Regulations.gov URL: [Link][5]
-
Title: Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? Source: PubMed URL: [Link][6]
-
Title: GC-MS or LC-MS(/MS) - Which Technique is More Essential? Source: EURL-Pesticides.eu URL: [Link][12]
-
Title: LC-MS/MS and GC-MS/MS Multi Residue Pesticide Analysis in Fruit and Vegetable Extracts on a Single Tandem Quadrupole Mass Spectrometer Source: Chromatography Today URL: [Link][7]
-
Title: GC/MS/MS Pesticide Residue Analysis Source: Agilent Technologies URL: [Link][11]
-
Title: Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls Source: Analytical Methods (RSC Publishing) URL: [Link][8]
-
Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: Lietuvos mokslų akademija URL: [Link][9][10]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. epa.gov [epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. lmaleidykla.lt [lmaleidykla.lt]
- 11. hpst.cz [hpst.cz]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ICH Official web site : ICH [ich.org]
A Senior Application Scientist's Guide to the Proper Disposal of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its use in a reaction. The responsible management of waste, particularly for novel or complex molecules like 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Our objective is to empower researchers with the knowledge to manage chemical waste not as an afterthought, but as an integral part of the experimental process. This ensures the safety of laboratory personnel, the integrity of our research environment, and unwavering adherence to federal and local regulations.
Hazard Profile and Chemical Characteristics
Understanding the intrinsic properties of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is fundamental to appreciating the necessity of specific disposal protocols. This compound is a halogenated pyridine derivative, a class of molecules that requires careful handling due to potential toxicity and environmental persistence.
Key Hazards to Consider:
-
Environmental Toxicity: As a chlorinated organic compound, it is expected to be toxic to aquatic organisms and may cause long-term adverse effects in the environment. It is not expected to be readily biodegradable.
-
Thermal Decomposition Hazards: When heated to decomposition, halogenated organic compounds can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas[2][3]. This is a critical consideration for the ultimate disposal method, which is typically high-temperature incineration.
-
Reactivity: The compound is incompatible with strong oxidizing agents, strong bases, and amines. Improper segregation of waste can lead to dangerous chemical reactions within the waste container.
Table 1: Inferred Hazard Summary for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid
| Hazard Classification | GHS Pictogram | Description & Precautionary Statements (Inferred from Related Compounds) |
| Skin Irritation | Exclamation Mark | Causes skin irritation (H315). Wash skin thoroughly after handling (P264). Wear protective gloves (P280)[1]. |
| Eye Irritation | Exclamation Mark | Causes serious eye irritation (H319). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). |
| Respiratory Irritation | Exclamation Mark | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area (P261, P271). |
| Hazardous to the Aquatic Environment | Environment | Harmful or toxic to aquatic life (H402)[1]. Avoid release to the environment (P273)[1]. |
The Core Principle: Segregation of Halogenated Waste
The single most important principle in the disposal of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is its classification and segregation as halogenated organic waste .
Why is this segregation critical? Waste disposal facilities use different processes for halogenated and non-halogenated waste streams. Halogenated waste requires specialized high-temperature incinerators equipped with acid gas scrubbers. These scrubbers are necessary to neutralize the hydrogen chloride (HCl) gas produced during combustion, preventing its release into the atmosphere as acid rain. Mixing halogenated and non-halogenated waste contaminates the entire batch, forcing it all to be treated by the more complex and expensive halogenated process.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers from the point of waste generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory[4].
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber is often recommended for pyridine-based compounds; nitrile gloves may not be suitable for prolonged contact[4]. Always consult a glove compatibility chart.
-
Body Protection: A standard, fully-buttoned laboratory coat should be worn[4].
Step 2: Waste Container Selection and Labeling
-
Select an Appropriate Container:
-
Use a designated hazardous waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is typically suitable for solid waste[5].
-
The container must have a secure, sealable lid to prevent spills and the release of vapors[4][5]. Do not use beakers, flasks, or food-grade containers[5].
-
-
Label the Container Immediately:
-
As soon as the first particle of waste is added, the container must be labeled. All chemical waste containers must be clearly marked with[5]:
-
The words "Hazardous Waste ".
-
The full chemical name: "6-(4-Chlorophenoxy)pyridine-2-carboxylic acid ". Do not use abbreviations or chemical formulas. If it is a mixture, list all components.
-
The primary hazard(s): "Irritant, Environmental Hazard ".
-
The date waste was first added to the container (the "start date").
-
-
Step 3: Waste Accumulation and Storage
-
Segregate the Waste:
-
Proper Storage:
-
Keep the waste container tightly closed except when adding waste[3].
-
Store the container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory, such as a chemical fume hood or a ventilated cabinet[3][4].
-
Ensure the storage area is away from heat sources and incompatible materials[4].
-
Step 4: Arranging for Disposal
-
When the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department[4].
-
Follow your institutional procedures for moving the sealed and labeled container to the designated waste accumulation area for pickup by trained EHS personnel.
Emergency Procedures for Spills
Accidents can happen, and a prepared response is key to mitigating risk.
-
For a Small Spill (manageable within 10-15 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
Absorb the solid material with an inert, non-combustible absorbent like vermiculite or sand[3][4].
-
Carefully sweep or scoop the absorbed material and spill residue into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Label the container as "Spill Debris containing 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid" and dispose of it as halogenated waste.
-
-
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately[4].
-
Prevent entry into the area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Caption: Waste Disposal Workflow for 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid.
Conclusion
The responsible disposal of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a non-negotiable aspect of professional laboratory practice. By understanding its chemical hazards, adhering to the critical principle of segregating halogenated waste, and following a systematic disposal protocol, researchers can ensure a safe and compliant laboratory environment. This commitment to proper chemical lifecycle management builds a foundation of trust and demonstrates a dedication to safety that extends beyond the product to the process itself.
References
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Sigma-Aldrich. (2020, August 29). Safety Data Sheet.
- Section 2. Hazards identification. (n.d.).
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,3-Pyridinedicarboxylic acid.
- European Chemicals Agency. (2023, June 9). Substance Information: Pyridine.
- Fisher Scientific. (2010, November 4). Safety Data Sheet: 6-Chloropyridine-2-carboxylic acid.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Pyrimidine-2-carboxylic acid.
- University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, a member of the pyridine carboxylic acid and chlorinated aromatic families, requires meticulous handling. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is critical. Based on data from structurally similar compounds like 6-chloropyridine-2-carboxylic acid and picolinic acid, we must assume the following risks:
-
Severe Eye Irritation: Direct contact with the eyes can cause serious damage.[1]
-
Skin Irritation: The compound is likely to cause skin irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[1][2]
-
Systemic Effects: Pyridine derivatives can be absorbed through the skin and may cause systemic effects similar to those from inhalation.[3][4]
Given these hazards, all handling procedures must be designed to prevent contact and inhalation.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the last line of defense.[5][6] A robust safety plan always prioritizes engineering and administrative controls to minimize exposure risks. This hierarchy is a fundamental concept in laboratory safety, mandated by organizations like the Occupational Safety and Health Administration (OSHA).[7][8]
Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.
For 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid, the most critical engineering control is the mandatory use of a certified chemical fume hood for all weighing and solution preparation steps to contain dust and vapors.[4][9]
Detailed Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the following PPE is required to mitigate residual risks.
Eye and Face Protection
Due to the severe eye irritation risk, proper eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the absolute minimum for being present in the laboratory.[3][10]
-
Required for Handling: Chemical splash goggles are mandatory when weighing the solid, preparing solutions, or performing any transfer.[9][10] Goggles provide a complete seal around the eyes, protecting against dust particles and liquid splashes.
-
High-Risk Operations: A full-face shield must be worn over chemical splash goggles when handling larger quantities (>50g) or when there is a significant splash potential.[6][10]
Hand Protection
The choice of glove material is critical to prevent skin contact and potential absorption.[9]
| Glove Material | Suitability for Pyridine & Chlorinated Aromatics | Key Considerations |
| Nitrile | Good | Excellent for incidental contact and splash protection. Inspect frequently for signs of degradation.[3] |
| Neoprene | Very Good | Offers robust protection for extended handling.[4] |
| Butyl Rubber | Excellent | Recommended for prolonged contact or immersion.[3] |
| Latex | Poor | Not recommended due to poor chemical resistance to many organic compounds.[4] |
Protocol: Always double-glove when handling this compound. After handling, remove the outer glove and dispose of it in the designated hazardous waste container before touching any surfaces like keyboards or door handles. Wash hands thoroughly after all work is complete.[3]
Respiratory Protection
All work with the solid compound that may generate dust must be performed in a chemical fume hood.[4][9] If, under rare and specific circumstances (e.g., equipment failure), work must be done outside a hood, respiratory protection is required.
| Condition | Required Respirator Type | Rationale |
| Weighing/handling solid outside a fume hood | NIOSH-approved N95 or P100 filtering facepiece respirator | Protects against airborne particulate matter (dust). |
| Spill cleanup of solid outside a fume hood | NIOSH-approved half-mask or full-face respirator with P100 particulate filters | Provides a higher level of protection during emergency situations. |
NIOSH: National Institute for Occupational Safety and Health[11][12]
Skin and Body Protection
A flame-resistant lab coat is mandatory to protect against incidental contact and splashes.[10] Ensure the lab coat is fully buttoned. For procedures involving larger volumes or a heightened risk of splashing, supplement the lab coat with a chemically resistant apron.[9] Long pants and closed-toe shoes are required at all times in the laboratory.[10]
Procedural Guidance: From Operation to Disposal
Safe Handling Workflow
This workflow minimizes exposure at every step of a common laboratory procedure.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. bio.vu.nl [bio.vu.nl]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. osha.gov [osha.gov]
- 8. ei1.com [ei1.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. labelmaster.com [labelmaster.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
